molecular formula C15H20N4 B1365267 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine CAS No. 832102-03-1

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Cat. No.: B1365267
CAS No.: 832102-03-1
M. Wt: 256.35 g/mol
InChI Key: GMJZGJFAMURIMD-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine (CAS 832102-03-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antimalarial agents. This compound serves as a key precursor in the synthesis of advanced 4-aminoquinoline-pyrimidine (4-AQ-Py) molecular hybrids . Recent research highlights its critical role in constructing hybrids that exhibit exceptional in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum , the most virulent malaria parasite . These hybrids demonstrate potent efficacy, with one derivative (7i) showing 5-fold greater activity than chloroquine against the D6 strain . The incorporation of the 4-methylpiperazine moiety contributes to the pharmacological profile of the resulting hybrids. All synthesized hybrids in this series were found to be non-cytotoxic against mammalian VERO cell lines, indicating a promising selective toxicity against the malaria parasite . This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new chemical entities aimed at overcoming the growing challenge of drug resistance in malaria treatment .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJZGJFAMURIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475462
Record name 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-03-1
Record name 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Quinoline Landscape

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its inherent versatility allows for diverse substitutions, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide focuses on a specific derivative, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, providing a comprehensive technical overview of its chemical properties, a robust synthetic route, and methodologies for its characterization and biological evaluation.

It is important to note an ambiguity in the public domain regarding the identity of this compound. Two CAS numbers, 832102-03-1 and 1155126-78-5, are associated with this name, yet they correspond to different molecular formulas (C15H20N4 and C14H18N4, respectively). This guide will focus on the structure logically derived from the IUPAC name, which possesses the molecular formula C15H20N4. Researchers are advised to verify the identity of their materials from commercial suppliers.

Core Chemical Properties and Structure

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted at the 2-position with a methylpiperazinyl-methyl group and at the 6-position with an amine group. This unique combination of a planar aromatic system and a flexible, basic piperazine moiety suggests a rich pharmacological potential.

Structural Elucidation

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Experimental)
PropertyPredicted/Estimated ValueMethod of Determination
Molecular Formula C15H20N4-
Molecular Weight 256.35 g/mol -
Boiling Point 421.7 ± 40.0 °CPrediction[2]
Density 1.184 ± 0.06 g/cm³Prediction[2]
pKa 7.46 ± 0.10Prediction (most basic nitrogen)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.Estimation based on quinoline and piperazine derivatives.

Experimental Protocol: Potentiometric pKa Determination The pKa of a novel compound can be experimentally determined using potentiometric titration.[3]

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.

  • Titration Setup: Use a calibrated pH meter with a combination electrode. Place the analyte solution in a thermostatted beaker and stir continuously.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For polyprotic bases, multiple inflection points will be observed.

Synthesis of this compound

A plausible and efficient multi-step synthesis is proposed, starting from commercially available 4-methoxyaniline. This pathway involves the construction of the quinoline core, followed by functional group manipulations to introduce the desired substituents.

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 6-Methoxy-2,4-dimethylquinoline This step utilizes the Combes quinoline synthesis.

  • To a stirred solution of concentrated sulfuric acid, slowly add 4-methoxyaniline.

  • Cool the mixture in an ice bath and add acetylacetone dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 100 °C for 4 hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Methoxy-2,4-dimethyl-5-nitroquinoline

  • Dissolve 6-methoxy-2,4-dimethylquinoline in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture onto ice and collect the precipitated product by filtration. Wash with water until neutral and dry.

Step 3: Synthesis of 2-(Chloromethyl)-6-methoxy-4-methyl-5-nitroquinoline

  • To a solution of 6-methoxy-2,4-dimethyl-5-nitroquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the product by column chromatography.

Step 4: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-6-methoxy-4-methyl-5-nitroquinoline

  • Dissolve 2-(chloromethyl)-6-methoxy-4-methyl-5-nitroquinoline in dimethylformamide (DMF).

  • Add 1-methylpiperazine and potassium carbonate to the solution.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of this compound

  • Dissolve the nitro compound from the previous step in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).

  • Reflux the mixture for 4 hours.

  • Cool the reaction, and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography to yield this compound.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene bridge, the piperazine ring protons, and the methyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing a carbon fingerprint.[8][9]

Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃):

ProtonsExpected Chemical Shift (ppm)
Quinoline aromatic-H7.0 - 8.5
-CH₂- (bridge)~3.7
Piperazine -CH₂-2.4 - 2.8
-NCH₃~2.3
-NH₂Broad singlet, variable

Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃):

CarbonsExpected Chemical Shift (ppm)
Quinoline aromatic-C110 - 160
-CH₂- (bridge)~60
Piperazine -CH₂-50 - 55
-NCH₃~46
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C15H20N4).

  • Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of HCN and cleavage of the side chains.[12] The piperazine ring may undergo characteristic fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2800 - 3000
C=N, C=C stretch (aromatic)1500 - 1600
C-N stretch1250 - 1350

Potential Biological Activities and Screening Protocols

The structural motifs present in this compound suggest potential as an anticancer and/or antimicrobial agent.

Anticancer Potential

Many quinoline and piperazine derivatives exhibit significant anticancer activity through various mechanisms, including kinase inhibition and DNA intercalation.[5][13]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [1][14] This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Potential

The quinoline core is present in many antibacterial and antifungal agents.[18] The addition of a basic piperazine moiety may enhance antimicrobial activity.[14]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [18][19][20] This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

  • Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This compound is a compound of significant interest due to its hybrid structure, which combines the pharmacologically privileged quinoline and piperazine scaffolds. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic pathway, and robust protocols for its characterization and biological evaluation.

Future research should focus on the experimental validation of the predicted physicochemical properties and the acquisition of detailed analytical data. Furthermore, the proposed biological screening protocols should be employed to elucidate the anticancer and antimicrobial activities of this compound, potentially leading to the development of novel therapeutic agents. The structure-activity relationships of related analogs should also be explored to optimize the pharmacological profile of this promising chemical entity.

References

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  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. NIH.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Screening Strategies to Identify New Antibiotics. Bentham Science.
  • 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • 2-[(4-methylpiperazin-1-yl)
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  • US20030040032A1 - Methods of screening for antimicrobial compounds.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • 1155126-78-5 | 2-(4-Methylpiperazin-1-yl)quinolin-6-amine. AiFChem.
  • Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline derivatives.
  • [QJ-3948] CAS 832102-03-1. Combi-Blocks - 랩파인드.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF.
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  • Supplementary Inform
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine,97%. 中华试剂网.
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIV
  • CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
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The Quinoline Scaffold: A Privileged Framework for Kinase Inhibitor Drug Discovery and a Technical Perspective on 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Quinoline Moiety in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets with high affinity. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to this concept.[1] Its rigid structure and versatile electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1] Particularly within oncology, quinoline derivatives have proven to be exceptionally fruitful scaffolds for the design of kinase inhibitors, leading to several FDA-approved drugs that have significantly impacted cancer treatment.[2][3]

Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of targeted cancer therapy. The quinoline core provides an ideal template for creating compounds that can competitively bind to the ATP-binding site of various kinases, thereby inhibiting their function.[5]

This technical guide will delve into the potential of a specific quinoline derivative, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine (CAS 832102-03-1) , as a candidate for kinase inhibitor development. While this particular molecule is not extensively characterized in the public domain, its structural features are emblematic of a promising starting point for a drug discovery campaign. We will explore its chemical properties, hypothesize potential biological activities based on the broader class of quinoline-based inhibitors, and provide a comprehensive, field-proven workflow for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the quinoline scaffold in their own research endeavors.

Compound Profile: this compound

This section provides a summary of the known physicochemical properties of the title compound.

PropertyValueSource
CAS Number 832102-03-1[6][7][8][9]
Molecular Formula C15H20N4[6][9]
Molecular Weight 256.35 g/mol [6][9]
Chemical Structure Chemical Structure of this compound[9]
Predicted Boiling Point 421.7±40.0 °C[9]
Predicted Density 1.184±0.06 g/cm3 [9]
Predicted pKa 7.46±0.10[9]

The structure of this compound incorporates several key features that suggest its potential as a bioactive molecule. The quinoline core provides the foundational scaffold. The 6-amino group can act as a hydrogen bond donor and a key interaction point with target proteins. The 2-methylpiperazinylmethyl side chain is a common feature in many kinase inhibitors, often contributing to solubility and providing additional binding interactions. The piperazine ring, a versatile heterocyclic moiety, is present in numerous biologically active compounds and can influence pharmacokinetic properties.[10][11]

Hypothesized Biological Activity and Mechanism of Action

Given the prevalence of the quinoline scaffold in approved and investigational kinase inhibitors, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. The specific kinase targets would need to be determined experimentally, but several families are of particular interest based on existing literature for quinoline derivatives. These include, but are not limited to:

  • Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are often overexpressed in various cancers and are implicated in cell survival and proliferation.[5] Numerous quinoline-based compounds have been reported as potent Pim-1 inhibitors.[5]

  • Tyrosine Kinases: This large family includes receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src family kinases). Aberrant signaling through these kinases is a common driver of tumorigenesis.[12]

  • MAP Kinases (e.g., p38α): The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a variety of stimuli. Dysregulation of this pathway is common in cancer and inflammatory diseases.[13]

The likely mechanism of action for a compound of this nature would be competitive inhibition at the ATP-binding site of the target kinase. The quinoline ring would occupy the adenine-binding region, while the side chains would extend into surrounding hydrophobic pockets, forming additional interactions that contribute to affinity and selectivity.

A Proposed Drug Discovery Workflow

The following sections outline a logical and experimentally sound workflow for the investigation of this compound as a potential drug candidate.

Chemical Synthesis and Characterization

A plausible synthetic route for this compound is outlined below. This proposed synthesis is based on established methodologies for the functionalization of quinoline rings.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-(chloromethyl)-6-nitroquinoline.

    • To a solution of 2-methyl-6-nitroquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.

    • Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(chloromethyl)-6-nitroquinoline.

  • Step 2: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)-6-nitroquinoline.

    • Dissolve 2-(chloromethyl)-6-nitroquinoline and an excess of 1-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography.

  • Step 3: Reduction of the nitro group to synthesize this compound.

    • Dissolve 2-((4-methylpiperazin-1-yl)methyl)-6-nitroquinoline in a solvent such as ethanol or methanol.

    • Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

    • If using SnCl2·2H2O, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

    • If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate and purify the final compound by column chromatography or recrystallization to obtain this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Biological Evaluation

The initial biological evaluation should focus on assessing the compound's activity against a panel of kinases and its effect on cancer cell viability.

Experimental Protocol: Kinase Inhibition Assay

  • Primary Kinase Screen:

    • Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases. A broad panel covering different kinase families is recommended for initial screening.

    • Assays are typically performed in a 96- or 384-well plate format.

    • The assay principle often relies on measuring the phosphorylation of a substrate by the kinase. This can be detected using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioisotope incorporation.

    • Screen the compound at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Dose-Response and IC50 Determination:

    • For kinases where significant inhibition is observed in the primary screen, perform a dose-response study to determine the half-maximal inhibitory concentration (IC50).

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution) and perform the kinase assay at each concentration.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Protocol: Cell Viability Assay

  • Cell Culture:

    • Select a panel of human cancer cell lines relevant to the hypothesized kinase targets (e.g., prostate cancer cell lines like PC-3 for Pim-1).

    • Culture the cells in appropriate media and conditions.

  • Cell Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Use a colorimetric or fluorometric assay to measure cell viability. Common methods include MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or resazurin-based assays.

    • Measure the absorbance or fluorescence according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Mechanism of Action Studies

If the compound shows promising activity in the initial screens, further studies are necessary to elucidate its mechanism of action at the cellular level.

Experimental Protocol: Target Engagement and Pathway Modulation

  • Western Blot Analysis:

    • Treat cancer cells with the compound at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the target kinase and its downstream substrates (e.g., phospho-AKT for the PI3K pathway).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • This will confirm if the compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

  • Cell Cycle Analysis:

    • Treat cells with the compound and then fix and stain them with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This can reveal if the compound induces cell cycle arrest.

  • Apoptosis Assays:

    • To determine if the compound induces programmed cell death, use assays such as Annexin V/PI staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo® 3/7 Assay).

Visualizing the Workflow and Potential Pathways

The following diagrams illustrate the proposed drug discovery workflow and a generalized kinase signaling pathway that could be targeted by a quinoline-based inhibitor.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies synthesis Synthesis of This compound characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization kinase_screen Primary Kinase Screen (Broad Panel) characterization->kinase_screen ic50 IC50 Determination (Dose-Response) kinase_screen->ic50 cell_viability Cancer Cell Line Viability Assay (GI50) ic50->cell_viability western_blot Target Engagement (Western Blot) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) cell_cycle->apoptosis

Caption: A proposed drug discovery workflow for a novel quinoline derivative.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Quinoline-based Kinase Inhibitor inhibitor->rtk

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structure elucidation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, a novel quinoline derivative with potential pharmacological significance. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] As such, unambiguous structural verification of new analogues is a critical step in drug discovery and development. This document moves beyond a simple listing of analytical techniques, instead offering a logical, field-proven workflow that integrates Mass Spectrometry, extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Each step is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a robust framework for the characterization of complex heterocyclic molecules.

Introduction: The Quinoline Scaffold and the Analytical Challenge

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The specific molecule of interest, this compound, combines the rigid, aromatic quinoline core with a flexible, basic 4-methylpiperazine moiety and a primary amine. This combination of structural features presents a distinct analytical challenge, requiring a synergistic application of modern spectroscopic techniques to assign every atom and confirm connectivity unequivocally.

The elucidation process described herein is designed as a self-validating system. Each piece of data from one experiment is used to corroborate or refine the hypotheses drawn from another, culminating in a single, indisputable structural assignment.

The Elucidation Workflow: A Strategic Approach

A successful structure elucidation campaign follows a logical progression from confirming molecular mass to mapping intricate atomic connectivities. The proposed workflow is designed to be efficient and conclusive.

Elucidation_Workflow Start Synthesis & Purification of Target Compound MS Mass Spectrometry (HRMS) Confirm Molecular Formula Start->MS Purity Check Xtal X-ray Crystallography (Optional but Definitive) 3D Atomic Structure Start->Xtal High-Quality Crystals NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Initial Functional Group & Proton Count MS->NMR_1D Formula Confirmed NMR_2D_Homo 2D Homonuclear NMR (COSY) Establish ¹H-¹H Spin Systems NMR_1D->NMR_2D_Homo Initial Assignments NMR_2D_Hetero 2D Heteronuclear NMR (HSQC, HMBC) Map ¹H-¹³C Connectivity NMR_2D_Homo->NMR_2D_Hetero Proton Networks Defined Final Final Structure Confirmation & Data Archiving NMR_2D_Hetero->Final Full Connectivity Mapped Xtal->Final Unambiguous 3D Proof

Caption: A strategic workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Establishing the Molecular Formula

The first and most fundamental step is to determine the compound's exact mass and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the technique of choice for this polar, nitrogen-containing molecule.

Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak ([M+H]⁺ in this case, due to the basic nitrogen atoms).[3] Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high mass accuracy required to distinguish between elemental compositions with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer operating in positive ion mode.

  • Data Acquisition: Infuse the sample directly or via a Liquid Chromatography (LC) system. Acquire data over a mass range of m/z 100-500.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass (typically within 5 ppm error).

Expected Data & Interpretation
ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₅H₂₀N₄C₁₅H₂₀N₄
Exact Mass (M) 256.1688N/A
[M+H]⁺ Ion 257.1766257.1761 (within 5 ppm)

The primary fragmentation pathways for quinoline derivatives often involve the loss of side chains or cleavage of the heterocyclic rings, such as the loss of hydrogen cyanide (HCN).[4][5] In this molecule, characteristic fragments would likely arise from the cleavage of the bond between the quinoline C2-methyl group and the piperazine nitrogen, or fragmentation of the piperazine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular puzzle.

1D NMR: The Initial Blueprint (¹H, ¹³C, and DEPT)

Rationale: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative numbers), and their local connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment helps distinguish between CH, CH₂, and CH₃ groups (positive, negative, and positive signals, respectively), while quaternary carbons are absent.

Experimental Protocol: 1D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure adequate spectral width to cover both aromatic (~6.5-9.0 ppm) and aliphatic (~2.0-4.0 ppm) regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types.

Expected ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[7]

Atom(s)Predicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
Quinoline-H3 ~7.5d1H~121.0CH (+)
Quinoline-H4 ~8.1d1H~136.0CH (+)
Quinoline-H5 ~7.8d1H~128.0CH (+)
Quinoline-H7 ~7.0dd1H~118.0CH (+)
Quinoline-H8 ~7.6d1H~129.0CH (+)
Quinoline-C2 N/AN/AN/A~158.0Quat (absent)
Quinoline-C6 N/AN/AN/A~145.0Quat (absent)
Quinoline-C9 N/AN/AN/A~148.0Quat (absent)
Quinoline-C10 N/AN/AN/A~127.0Quat (absent)
-NH₂ ~5.5br s2HN/AN/A
-CH₂- (linker) ~3.8s2H~60.0CH₂ (-)
Piperazine-H (x4) ~2.6t4H~53.0CH₂ (-)
Piperazine-H (x4) ~2.4t4H~55.0CH₂ (-)
-N-CH₃ ~2.3s3H~46.0CH₃ (+)
2D NMR: Connecting the Dots (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments resolve the ambiguities of 1D spectra, especially in complex molecules with overlapping signals.[8][9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds), revealing ¹H-¹H spin systems.[10] This is crucial for tracing the connectivity of protons on the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[10] This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[10] This is the key experiment for connecting different fragments of the molecule, such as linking the linker -CH₂- protons to both the quinoline C2 and the piperazine ring, and for assigning quaternary carbons.

NMR_Connectivity cluster_quinoline Quinoline Core cluster_piperazine Methylpiperazine Q_N1 N1 Q_C2 C2 Q_C3 C3 Q_C4 C4 Q_C10 C10 Q_C5 C5 Q_C6 C6 Q_C6->Q_C5 HMBC (²J) Q_C7 C7 Q_C6->Q_C7 HMBC (²J) NH2_N NH₂ Q_C6->NH2_N Bond Q_C8 C8 Q_C9 C9 Linker_C CH₂ Linker_C->Q_C2 HMBC (³J) Linker_C->Q_C3 HMBC (²J) Pip_N1 N Linker_C->Pip_N1 Bond Pip_C_alpha1 Linker_C->Pip_C_alpha1 HMBC (²J) Pip_C_alpha2 Linker_C->Pip_C_alpha2 HMBC (²J) Pip_C_beta1 Pip_C_beta2 Pip_N4 N Pip_CH3 CH₃ Pip_CH3->Pip_C_beta1 HMBC (²J) Pip_CH3->Pip_C_beta2 HMBC (²J) Pip_CH3->Pip_N4 Bond

Caption: Key HMBC correlations for assembling the molecular fragments.

X-ray Crystallography: The Definitive Proof

While NMR and MS can provide a conclusive structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Rationale: This technique provides bond lengths, bond angles, and torsional angles, confirming connectivity and revealing the molecule's conformation and any intermolecular interactions (like hydrogen bonding) in the crystal lattice.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of high quality. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[12] A variety of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source.[13] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve low R-factors, indicating a good fit between the model and the data.[14]

Conclusion: A Unified Structural Hypothesis

The structure of this compound is definitively elucidated through the sequential and integrated application of HRMS, a full suite of 1D and 2D NMR experiments, and, ideally, single-crystal X-ray crystallography. The HRMS confirms the elemental composition. The ¹H and ¹³C NMR spectra provide the initial count of atoms in unique environments. The COSY experiment connects adjacent protons, outlining the aromatic spin system. The HSQC experiment links every proton to its directly attached carbon. Finally, crucial HMBC correlations stitch the quinoline core, the methylene linker, and the methylpiperazine moiety together into a single, validated structure, with the position of the amine group confirmed by correlations to C5, C6, and C7 of the quinoline ring. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative structural data required for progression in a drug development pipeline.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives.
  • Unknown. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Clugston, D. H., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • ResearchGate. (2025). Mass Spectra of oxygenated quinolines.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Quinoxaline Derivatives.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • NIH. (n.d.). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.
  • NIH. (2022). Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin.

Sources

Unveiling the Action of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: A Proposed Kinase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and a Candidate Kinase Inhibitor

The quinoline structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This versatile scaffold is present in numerous FDA-approved drugs, particularly in the realm of oncology, where it forms the core of several potent kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of small molecules that can selectively inhibit kinase activity is a major focus of modern drug discovery.

This guide presents a scientifically grounded, proposed mechanism of action for the novel compound, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. Based on extensive analysis of the structure-activity relationships of analogous quinoline derivatives, we hypothesize that this compound functions as an inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in cancer cell proliferation and survival.[6]

This document will delve into the intricacies of the Pim-1 signaling pathway, detail the proposed inhibitory mechanism of this compound, and provide a comprehensive set of experimental protocols to rigorously validate this hypothesis.

The Pim-1 Kinase Signaling Pathway: A Key Target in Oncology

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[5] Overexpressed in a wide range of hematological malignancies and solid tumors, including prostate and breast cancer, its presence often correlates with aggressive disease and poor prognosis.[5][7]

Pim-1 is a downstream effector of the JAK/STAT signaling pathway and exerts its pro-tumorigenic effects by phosphorylating a diverse array of substrates involved in critical cellular processes:[8]

  • Cell Cycle Progression: Pim-1 phosphorylates and inactivates the cyclin-dependent kinase inhibitor p27Kip1, thereby promoting the progression of the cell cycle.[9]

  • Inhibition of Apoptosis: A key anti-apoptotic function of Pim-1 is the phosphorylation of the pro-apoptotic protein BAD at Ser112. This phosphorylation leads to the sequestration of BAD by 14-3-3 proteins, preventing it from inducing apoptosis.[6][7]

  • Promotion of Cell Survival: Pim-1 can activate the NFκB transcriptional pathway, which is crucial for the expression of genes that promote cell survival.[6]

Given its central role in promoting cancer cell growth and survival, the inhibition of Pim-1 kinase presents a promising therapeutic strategy.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation p27 p27Kip1 Pim1->p27 Phosphorylates (Inhibits) BAD BAD Pim1->BAD Phosphorylates (Inhibits) NFkB NF-κB Pathway Pim1->NFkB Activates CellCycle Cell Cycle Progression p27->CellCycle Apoptosis Apoptosis Inhibition BAD->Apoptosis Survival Cell Survival NFkB->Survival Compound This compound Compound->Pim1 Inhibits

Caption: Proposed Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Proposed Mechanism of Action: Competitive ATP Inhibition

We propose that this compound acts as a competitive inhibitor at the ATP-binding site of Pim-1 kinase. The rationale for this hypothesis is rooted in the established structure-activity relationships of quinoline-based kinase inhibitors.[1][2] The quinoline scaffold serves as a robust anchor within the hydrophobic pocket of the kinase domain, while the side chains at various positions can be tailored to enhance potency and selectivity.

The 4-methylpiperazin-1-yl)methyl group at the 2-position and the amine group at the 6-position of the quinoline ring are likely crucial for forming key interactions with amino acid residues in the ATP-binding pocket of Pim-1, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates.

Experimental Validation: A Step-by-Step Approach

To validate the proposed mechanism of action, a series of well-established in vitro and cell-based assays are recommended. The following protocols are designed to be self-validating, providing a clear and logical progression from direct enzyme inhibition to cellular effects.

Experimental_Workflow start Hypothesis: Compound is a Pim-1 Inhibitor kinase_assay In Vitro Kinase Assay start->kinase_assay mtt_assay Cell Viability (MTT) Assay start->mtt_assay western_blot Western Blot Analysis start->western_blot ic50 Determine IC50 vs. Pim-1 kinase_assay->ic50 antiproliferative Assess Anti-proliferative Effect on Cancer Cells mtt_assay->antiproliferative target_engagement Measure Phosphorylation of Downstream Substrate (p-BAD) western_blot->target_engagement conclusion Conclusion: Mechanism of Action Validated ic50->conclusion antiproliferative->conclusion target_engagement->conclusion

Caption: Experimental Workflow for Validating the Mechanism of Action.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of Pim-1 kinase. A luminescence-based assay that quantifies the amount of ADP produced is a common and reliable method.[4]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

  • Add 2.5 µL of recombinant Pim-1 kinase to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

Protocol:

  • Cell Plating: Seed a human prostate cancer cell line known to overexpress Pim-1 (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of a known downstream substrate of Pim-1, such as BAD, to confirm that the compound is engaging its target within the cell.[12][13]

Protocol:

  • Cell Treatment and Lysis: Treat PC-3 cells with the compound at its IC50 concentration for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).

    • As a loading control, strip the membrane and re-probe with an antibody for total BAD.[14]

  • Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A decrease in the p-BAD signal in compound-treated cells compared to the control would indicate successful inhibition of Pim-1 kinase activity.

Data Presentation

The following table illustrates the type of quantitative data that would be generated from the proposed experiments to characterize the potency and selectivity of this compound.

Kinase TargetIC50 (nM)
Pim-1 15
Pim-2250
Pim-3>10,000
Kinase D800
Kinase E>10,000

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases, demonstrating potential selectivity for Pim-1.

Conclusion

The convergence of evidence from the broad family of quinoline-based kinase inhibitors strongly supports the hypothesis that this compound functions as a Pim-1 kinase inhibitor.[3] The proposed mechanism of competitive ATP binding is a well-established paradigm for this class of compounds. The experimental workflow detailed in this guide provides a robust and logical framework for definitively validating this mechanism of action, from direct enzyme inhibition to cellular target engagement and downstream effects on cancer cell viability. Successful validation would position this compound as a promising candidate for further preclinical development as a targeted anti-cancer agent.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Munson, M. et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-9.
  • Nawrocki, S. T., & Kelly, K. R. (2019).
  • Toma, V. et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3237.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Zemskova, M. et al. (2008). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 283(40), 27177–27188.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Xu, J. et al. (2012). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 33(7), 1258–1265.
  • Esvan, Y. J. et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. Bioorganic & Medicinal Chemistry, 27(17), 3845-3855.
  • Panchal, P., & Sabina, E. P. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 19(3), 738-747.
  • El-Gamal, M. I. et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Martens, S. et al. (2024). In vitro kinase assay. protocols.io.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bischof, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769.
  • Martens, S. et al. (2023). In vitro kinase assay v1.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

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A Technical Guide to the Biological Activities of Quinoline-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities exhibited by quinoline-piperazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. By merging the rigid, aromatic quinoline scaffold with the versatile piperazine ring, these hybrid molecules offer a unique platform for developing novel therapeutic agents. This document delves into their prominent anticancer, antimicrobial, antiviral, and neuroprotective properties, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation.

The Quinoline-Piperazine Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a structural cornerstone found in numerous natural products and synthetic drugs, renowned for its broad spectrum of pharmacological effects.[1][2][3] The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a highly valued pharmacophore in drug design. Its inclusion often enhances pharmacokinetic properties, such as solubility and bioavailability, and provides a flexible linker for introducing various substituents to modulate biological activity and target specificity.[4][5][6] The molecular hybridization of these two scaffolds results in derivatives with remarkable potential, demonstrating a wide array of activities including anticancer, antimicrobial, antiviral, and antileishmanial effects.[7][8][9]

Major Biological Activities and Mechanisms of Action

Quinoline-piperazine derivatives have been extensively studied for several key therapeutic applications. Their mechanism of action often involves interfering with fundamental cellular processes, from DNA replication and signal transduction to microbial cell wall synthesis.

Anticancer Activity

The fight against cancer has been significantly bolstered by the development of quinoline-piperazine derivatives, which exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3][7][10]

Mechanism of Action: Their anticancer effects are often multifactorial, involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.[1]

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly tyrosine kinases, which are frequently dysregulated in cancer.[11] Many derivatives function as inhibitors of pathways like PI3K/Akt/mTOR, a central regulator of cell metabolism and survival that is often hyperactivated in tumors.[12][13] By blocking the phosphorylation of key proteins like Akt and mTOR, these compounds can halt the cell cycle and induce apoptosis.

  • Induction of Apoptosis and Oxidative Stress: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by increasing the production of reactive oxygen species (ROS), leading to oxidative stress that damages cellular components and initiates apoptotic cascades.[14][15]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from completing division and proliferating.[14][16]

Preclinical Evaluation Workflow: A standardized preclinical assessment is crucial to identify promising anticancer candidates for further development.[17][18][19]

Mandatory Visualization

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation synthesis Compound Synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Selectivity Index (SI) (Cancer vs. Normal Cells) ic50->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle apoptosis Apoptosis Assay (Annexin V) selectivity->apoptosis western_blot Target Protein Analysis (Western Blot) selectivity->western_blot xenograft Xenograft Models (e.g., Nude Mice) western_blot->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: Preclinical evaluation workflow for anticancer quinoline-piperazine derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[20] Quinoline-piperazine derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[6][8][21] Many commercially successful antibiotics, such as ciprofloxacin and norfloxacin, feature this core structure, highlighting its importance in combating bacterial infections.[5][8]

Mechanism of Action: The primary antibacterial mechanism for many quinolone-based drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting their function, the compounds prevent the bacterial cell from dividing and lead to cell death. The piperazine moiety often plays a crucial role in enhancing the uptake of the drug into the bacterial cell and improving its interaction with the enzyme targets.

Structure-Activity Relationship (SAR): Studies have shown that substitutions on both the quinoline and piperazine rings significantly impact antimicrobial potency. For instance, the presence of a fluorine atom at the 6-position of the quinoline ring and specific sulfonamide or amide groups attached to the piperazine moiety can dramatically enhance activity against both Gram-positive and Gram-negative bacteria.[8]

Antiviral Activity

Quinoline and its derivatives have a long history of use as antiviral agents, and the incorporation of a piperazine ring can further enhance this activity.[22][23] Research has demonstrated the efficacy of these compounds against a range of viruses, including Influenza A Virus (IAV) and Dengue virus.[24][25]

Mechanism of Action: The antiviral mechanisms are diverse and virus-specific. For Influenza A, some derivatives have been shown to inhibit viral RNA transcription and replication, which are critical steps in the viral life cycle.[24] For Dengue virus, certain compounds can impair the accumulation of the viral envelope glycoprotein, potentially interfering with the early stages of infection.[25]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological processes.[26] Quinoline derivatives have been investigated as potential neuroprotective agents due to their antioxidant and enzyme-inhibiting properties.[26][27][28]

Mechanism of Action:

  • Antioxidant Effects: The quinoline scaffold can scavenge free radicals, reducing the oxidative stress that damages neurons.[28]

  • Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[28]

  • Signal Pathway Modulation: Some piperazine derivatives have shown neuroprotective effects by activating signaling pathways, like the TRPC6-mediated pathway, that regulate the stability of dendritic spines, which are crucial for memory formation.[29]

Key Experimental Protocols

The evaluation of biological activity requires robust and reproducible experimental methods. The following protocols are foundational for assessing the therapeutic potential of novel quinoline-piperazine derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[30][31][32] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[33]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[30][31][33] These crystals are then dissolved, and the absorbance of the colored solution is measured, correlating directly with the number of living cells.[33]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, ACHN) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[33]

  • Compound Treatment: Prepare serial dilutions of the quinoline-piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[34] Observe the formation of purple formazan crystals under a microscope.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[33][34] Shake the plate gently for 15 minutes to ensure complete dissolution.[31]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[31] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.[31]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Protein Expression: Western Blotting

Western blotting, or immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[35][36][37][38] It is essential for confirming whether a drug candidate modulates the expression or phosphorylation state of its intended protein target.[37]

Principle: The technique involves three main steps: (1) separation of proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), (2) transfer of the separated proteins to a solid support membrane (e.g., nitrocellulose or PVDF), and (3) detection of the target protein using specific primary and secondary antibodies.[36][39]

Mandatory Visualization

G cluster_0 Protein Separation cluster_1 Transfer cluster_2 Immunodetection lysate 1. Prepare Cell Lysate sds_page 2. SDS-PAGE (Separates by Size) lysate->sds_page transfer 3. Electrotransfer to Membrane sds_page->transfer block 4. Blocking transfer->block primary_ab 5. Primary Antibody Incubation block->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detect 7. Signal Detection (Chemiluminescence) secondary_ab->detect

Caption: Standard workflow for the Western Blotting technique.

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the quinoline-piperazine derivative for the desired time. Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[38] Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling them in Laemmli sample buffer.[38] Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[39] Run the gel to separate proteins based on molecular weight.[35]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[38][39]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[35]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[38]

  • Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.[37]

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody for 1-2 hours at room temperature.[36][37]

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using an imaging system.[36] The intensity of the bands corresponds to the amount of target protein.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[38]

Data Presentation

Quantitative data from biological assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for Quinoline-Piperazine Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) ± SDSelectivity Index (SI)*
QPD-01 ACHN (Renal)1.55 ± 0.16>10
QPD-02 MCF-7 (Breast)4.53 ± 0.218.2
QPD-03 HCT-116 (Colon)2.89 ± 0.359.5
Doxorubicin ACHN (Renal)0.98 ± 0.111.5

*Selectivity Index (SI) is often calculated as the IC50 in a normal cell line (e.g., HUVEC) divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[18]

Future Perspectives

The quinoline-piperazine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Target-Specific Design: Synthesizing derivatives with enhanced specificity for particular molecular targets (e.g., specific kinase isoforms) to minimize off-target effects and improve therapeutic indices.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing anticancer or antimicrobial drugs to overcome resistance.

  • Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the pharmacokinetic profiles and tumor-targeting capabilities of promising lead compounds.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives for other diseases, such as parasitic infections and inflammatory disorders, based on their broad biological activity profile.

By leveraging rational drug design, robust biological evaluation, and a deep understanding of structure-activity relationships, the development of quinoline-piperazine derivatives will continue to yield novel and effective therapeutic agents for a range of human diseases.

References

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A Technical Guide to the Identification of Potential Biological Targets for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The compound 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine represents a novel investigational molecule incorporating this key heterocycle, along with a methylpiperazine moiety known to enhance solubility and cell permeability. The precise biological targets of this compound are not yet elucidated. This technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential protein targets. We will detail a logical workflow commencing with in silico predictive modeling, progressing to broad-spectrum in vitro screening, and culminating in target validation and mechanistic pathway analysis. The methodologies described herein are grounded in established drug discovery principles, emphasizing experimental causality and self-validating protocols to ensure scientific rigor.

Introduction to the Investigational Compound

Chemical Structure and Rationale

The molecule of interest, this compound, possesses a unique combination of pharmacophores that suggest a high potential for biological activity.

  • Quinoline Core: This bicyclic aromatic system is a cornerstone of many kinase inhibitors due to its ability to function as a hinge-binding motif, mimicking the adenine region of ATP.

  • 6-amino Group: The amine at the 6-position provides a key point for hydrogen bonding and can be crucial for target selectivity and potency.

  • Methylpiperazin-1-yl)methyl Side Chain: The piperazine group is frequently employed in drug design to improve aqueous solubility and pharmacokinetic properties. The terminal methyl group can influence binding affinity and metabolic stability.

The convergence of these features, particularly the quinoline core, strongly suggests that protein kinases are a high-probability target class for this compound.

The Quinoline Scaffold in Modern Drug Discovery

Quinoline derivatives have a rich history in medicine, with applications ranging from antimalarials (e.g., Chloroquine) to modern oncology. A significant number of FDA-approved and investigational drugs targeting protein kinases feature a quinoline or related quinazoline core. These compounds often function as ATP-competitive inhibitors, targeting the catalytically conserved ATP-binding pocket of kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a highly valuable target class. Therefore, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.

In Silico Target Prediction: A Hypothesis-Generating Approach

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate hypotheses about the compound's likely biological targets. This approach leverages the vast amount of existing bioactivity data.

Target Prediction via Chemical Similarity

The principle of "similar property" states that structurally similar molecules are likely to have similar biological activities. We can use this principle by querying large-scale bioactivity databases.

Protocol: Target Prediction using ChEMBL and PubChem

  • Structure Input: Convert the compound name "this compound" into a SMILES (Simplified Molecular Input Line Entry System) string.

  • Database Query: Input the SMILES string into the similarity search tools of databases like ChEMBL and PubChem.

  • Similarity Threshold: Set a Tanimoto similarity coefficient threshold (e.g., >0.85) to identify structurally close analogs with known bioactivity data.

  • Data Aggregation: Collect the annotated biological targets for the identified analogs.

  • Target Prioritization: Rank the potential targets based on the frequency of their appearance and the potency of the analog interactions (e.g., IC₅₀, Kᵢ values).

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Based on the prevalence of quinoline scaffolds in kinase inhibitors, a logical first step is to dock the compound against a panel of kinase ATP-binding sites, particularly those in the PI3K/Akt/mTOR pathway, which are common targets for such scaffolds.

Workflow: Virtual Screening via Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_output Output Ligand 1. Ligand Preparation (Energy Minimization) Docking 3. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target 2. Target Selection & Prep (e.g., PI3K, Akt, mTOR PDBs) Target->Docking Scoring 4. Scoring & Ranking (Binding Energy, ΔG) Docking->Scoring Pose 5. Pose Analysis (H-bonds, Interactions) Scoring->Pose Hypothesis Prioritized Target List Pose->Hypothesis

Caption: Workflow for in silico molecular docking.

Predicted Target Classes

Based on the common activities of the quinoline and piperazine scaffolds, a computational approach is likely to yield the following high-priority target classes.

Potential Target Class Rationale Example Targets
Protein Kinases Quinoline core is a known ATP-mimetic and hinge-binder.PI3K, Akt, mTOR, EGFR, VEGFR
GPCRs Piperazine moieties are common in GPCR ligands.Dopamine Receptors, Serotonin Receptors
Ion Channels Certain quinoline derivatives show activity at ion channels.Potassium Channels, Calcium Channels
Phosphodiesterases (PDEs) The planar heterocyclic system can interact with the PDE active site.PDE4, PDE5

In Vitro Target Identification and Validation

Following computational hypothesis generation, experimental screening is required for definitive target identification and validation.

Broad-Spectrum Kinase Profiling

Given that protein kinases are the most probable target class, the most efficient starting point is a broad-spectrum kinase panel screen. This experiment assays the compound's activity against hundreds of purified human kinases simultaneously.

Causality Behind Experimental Choice: This unbiased approach avoids confirmation bias by testing a wide array of targets. A large panel provides a comprehensive view of both primary targets and potential off-target liabilities, which is critical for drug development. A common industry standard is the KinomeScan™ platform or similar binding assays.

Protocol: Competitive Binding Kinase Assay

  • Assay Principle: The assay measures the ability of the test compound to displace a known, tagged ligand from the kinase active site.

  • Compound Preparation: Solubilize this compound in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution:

    • Immobilized kinases are incubated with a tagged, broad-spectrum kinase ligand.

    • The test compound is added at a fixed concentration (e.g., 1 µM or 10 µM).

    • The amount of tagged ligand that remains bound after equilibrium and washing is quantified.

  • Data Analysis: The results are typically expressed as "Percent of Control" or "% Inhibition". A low percentage indicates strong displacement by the test compound.

  • Hit Confirmation: Putative "hits" (e.g., >90% inhibition) are then selected for dose-response curve generation to determine quantitative binding affinity (Kᵢ) or potency (IC₅₀).

Experimental Workflow: Kinase Profiling

G cluster_assay Binding Assay cluster_analysis Data Analysis cluster_output Output Compound Test Compound (10 µM in DMSO) Incubation Incubate Compound, Kinases, & Tagged Ligand Compound->Incubation KinasePanel Kinase Panel (~400 kinases immobilized) KinasePanel->Incubation TaggedLigand Tagged Reference Ligand TaggedLigand->Incubation Quantify Quantify Bound Reference Ligand Incubation->Quantify Calculate Calculate % Inhibition vs. DMSO Control Quantify->Calculate HitList Primary 'Hit' List (e.g., >90% Inh.) Calculate->HitList DoseResponse Dose-Response (IC50) for Hit Confirmation HitList->DoseResponse

Caption: Workflow for broad-spectrum kinase profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable method for validating target engagement within a live cell or tissue lysate, providing physiological relevance.

Principle of CETSA: The binding of a ligand to its target protein typically confers thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This difference can be quantified.

Protocol: CETSA for Target Validation

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control (DMSO).

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.

  • Quantification: The soluble protein fraction (supernatant) is collected. The amount of the specific target protein remaining soluble at each temperature is quantified by Western Blot or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample confirms direct physical binding between the compound and the target protein in a cellular context.

Elucidating Mechanism: Downstream Pathway Analysis

Identifying a direct binding target is only the first step. Understanding the functional consequence of this binding is critical. If kinase profiling identifies a hit, for example, on Akt, the next logical step is to determine if the compound inhibits the downstream signaling pathway.

Example Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently targeted by quinoline-based inhibitors.

Signaling Pathway: PI3K/Akt/mTOR Axis

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Compound Quinoline Inhibitor (Hypothesized Target) Compound->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot for Pathway Modulation

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known activated PI3K pathway). Treat cells with increasing concentrations of this compound for a set time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key phosphorylated pathway proteins (e.g., phospho-Akt Ser473, phospho-S6K Thr389) and total protein controls (e.g., total Akt, Actin).

  • Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye and visualize the bands.

  • Interpretation: A dose-dependent decrease in the phosphorylation of Akt and its downstream substrate S6K, without a change in total protein levels, would serve as strong functional validation of on-target pathway inhibition.

Summary and Future Directions

This guide outlines a rigorous, multi-step strategy for the deconvolution of the biological targets of this compound. The workflow proceeds logically from broad, computational predictions to high-throughput screening and finally to specific, cell-based validation of target engagement and functional modulation. Based on its chemical structure, protein kinases, particularly within the PI3K/Akt/mTOR signaling network, represent the highest probability target class.

Successful identification of a potent and selective target would position this compound as a valuable tool for further biological research or as a lead candidate for therapeutic development. Future work would involve full selectivity profiling, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in relevant disease models.

References

  • The Quinoline Scaffold in Medicinal Chemistry. (Source: A comprehensive review article on the applications of quinoline derivatives in drug discovery). [Link]

  • ChEMBL Database for Bioactive Molecules. (Source: European Bioinformatics Institute - EMBL-EBI). [Link]

  • PubChem Database. (Source: National Center for Biotechnology Information - NCBI). [Link]

  • Molecular Docking Principles. (Source: A review on the methods and applications of molecular docking). [Link]

  • KinomeScan™ Technology Platform. (Source: A commercial platform for kinase profiling, illustrating the methodology). [Link]

  • Cellular Thermal Shift Assay (CETSA). (Source: A foundational paper and review on the CETSA method). [Link]

  • PI3K/Akt/mTOR Pathway in Cancer. (Source: A review article from Nature Reviews Cancer detailing the pathway's role in disease). [Link]

An In-Depth Technical Guide to the In Vitro Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Confirmatory cluster_2 Phase 3: Lead Characterization Compound_Library Novel Quinoline Compound Library Primary_Assay Primary Assay (e.g., Cytotoxicity - MTT) Compound_Library->Primary_Assay High-Throughput Secondary_Assay_1 Target-Specific Assay 1 (e.g., Antimicrobial - MIC) Primary_Assay->Secondary_Assay_1 Active 'Hits' Secondary_Assay_2 Target-Specific Assay 2 (e.g., Enzyme Inhibition) Primary_Assay->Secondary_Assay_2 Active 'Hits' MOA_Studies Mechanism of Action (MoA) Studies Secondary_Assay_1->MOA_Studies Confirmed Actives Secondary_Assay_2->MOA_Studies Confirmed Actives Lead_Candidate Lead Candidate for In Vivo Testing MOA_Studies->Lead_Candidate Validated MoA

A generalized in vitro screening cascade for novel compounds.

MTT_Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Reduction by NAD(P)H Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Produces

Principle of the MTT assay for cell viability.

A Technical Guide to the Solubility and Stability of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, focusing on its aqueous solubility and chemical stability. As a molecule incorporating both a quinoline core and a piperazine moiety, its behavior in solution and under stress is complex and paramount to its development as a potential therapeutic agent. This document outlines detailed, field-proven protocols for solubility and stability assessment, explains the mechanistic rationale behind experimental choices, and offers strategies for data interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic drug candidates.

Introduction and Molecular Overview

Nitrogen-containing heterocyclic compounds form the backbone of a significant portion of FDA-approved pharmaceuticals, valued for their ability to engage with biological targets through various intermolecular forces.[1][2] The molecule this compound (henceforth referred to as "the compound") is a notable example, integrating two key pharmacophores: a quinoline ring and a 4-methylpiperazine group.

  • The Quinoline Moiety: Quinoline derivatives are a dominant class of heterocyclic compounds, famously used as anti-malarial agents (e.g., chloroquine) and possessing a wide range of biological activities.[3][4] The quinoline ring system is generally aromatic and stable, but its solubility is often pH-dependent.[5][6] The amine substituent at the 6-position introduces a basic center, further influencing its ionization and solubility profile.

  • The 4-Methylpiperazine Moiety: Piperazine and its derivatives are ubiquitous in medicinal chemistry. The two nitrogen atoms in the piperazine ring are basic, making this group a common choice for increasing aqueous solubility and modulating pharmacokinetic properties.[7] However, the piperazine ring can be susceptible to oxidative degradation.[8][9]

Understanding the interplay between these structural features is critical for predicting and confirming the compound's developability. This guide provides the theoretical grounding and practical methodologies to build a robust physicochemical profile.

Core Physicochemical Properties

A thorough understanding of the compound's intrinsic properties is a prerequisite for any solubility or stability study. These parameters govern its behavior in different environments.

PropertyPredicted Influence on Solubility & Stability
pKa (Predicted) The compound possesses multiple basic centers: the quinoline nitrogen, the 6-amino group, and the two piperazine nitrogens. The presence of these ionizable groups strongly suggests that solubility will be highly dependent on pH. Full protonation at low pH is expected to yield a highly soluble species.
LogP (Predicted) The combination of the relatively lipophilic quinoline core and the hydrophilic piperazine group results in a moderate predicted LogP. This balance is often desirable for drug candidates, but requires careful formulation to optimize absorption.
Crystal Lattice Energy The stability of the solid-state form significantly impacts solubility.[5] A highly stable crystal lattice will require more energy to disrupt, leading to lower apparent solubility. Polymorphism screening is therefore a recommended early-stage activity.
Molecular Weight The molecular weight is 256.34 g/mol .

Solubility Profiling: A Multi-Faceted Approach

Solubility is not a single value but a property dependent on the solution's composition. A comprehensive profile requires assessment in various aqueous and non-aqueous media.

The Rationale Behind Solubility Screening

The goal is to predict the in vivo dissolution behavior of the compound. We assess solubility in pharmacologically relevant pH ranges and in biorelevant media that simulate the gastrointestinal tract. Poor aqueous solubility is a primary cause of low bioavailability for orally administered drugs.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

  • This compound solid powder

  • 0.1 N HCl (pH ~1.2)

  • Acetate Buffer (pH 4.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Calibrated HPLC-UV system

  • 2 mL glass vials with screw caps

  • Thermostatic orbital shaker

  • 0.22 µm PVDF syringe filters

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to separate vials for each buffer system. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Solvent Addition: Add 1 mL of the respective buffer to each vial.

  • Equilibration: Place the vials on the orbital shaker set to a constant temperature (typically 25°C or 37°C) for 24-48 hours. This duration is critical to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: Allow the vials to stand for 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Self-Validation Step: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane.

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared with a known concentration of the compound.

  • Data Reporting: Report the solubility in mg/mL or µg/mL for each condition.

Expected Results and Interpretation

Based on the structure, we can anticipate the following solubility profile.

MediumExpected SolubilityRationale
0.1 N HCl (pH 1.2) HighThe multiple basic nitrogen centers will be fully protonated, forming highly water-soluble salts.
Acetate Buffer (pH 4.5) Moderate to HighThe compound will still be predominantly in its protonated, soluble form.
PBS (pH 7.4) Low to ModerateAs the pH approaches the pKa of the basic centers, the proportion of the neutral, less soluble free base increases, likely reducing solubility.
Visual Workflow: Solubility Determination

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Compound & Buffers B Add Excess Solid to Vials A->B C Add 1 mL Buffer B->C D Equilibrate on Shaker (24-48h, 25°C) C->D E Settle or Centrifuge D->E F Filter Supernatant (0.22 µm) E->F G Dilute Filtrate F->G H Quantify by HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for equilibrium shake-flask solubility determination.

Stability Profiling and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, developing stable formulations, and establishing a shelf-life. Forced degradation, or stress testing, is a regulatory requirement that involves subjecting the compound to conditions more severe than accelerated stability testing.[10]

Mechanistic Considerations for Degradation
  • Hydrolysis: While the core quinoline and piperazine rings are generally stable to hydrolysis, extreme pH and high temperatures could potentially cleave the methylene bridge, although this is unlikely under typical conditions.

  • Oxidation: The piperazine ring, particularly the tertiary amine, and the electron-rich quinoline system are potential sites for oxidation. The presence of atmospheric oxygen, metal ions, or peroxide contaminants can initiate degradation.[9]

  • Photodegradation: Aromatic systems like quinoline can absorb UV radiation, leading to photochemical reactions. The color of quinoline itself can change to brown upon exposure to light.[3][11]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water)

  • Acids: 0.1 N and 1 N HCl

  • Bases: 0.1 N and 1 N NaOH

  • Oxidizing Agent: 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/MS system

Methodology:

  • Sample Preparation: For each condition, mix the compound stock solution with the stressor solution. A typical starting point is a 1:1 ratio. Prepare a control sample diluted with water.

  • Acid/Base Hydrolysis:

    • Treat samples with 0.1 N HCl and 0.1 N NaOH at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N reagents and/or heat at 60-80°C for several hours.

    • Before analysis, neutralize the samples to prevent damage to the HPLC column.

  • Oxidative Degradation:

    • Treat samples with 3% H₂O₂ at room temperature for 24 hours.

    • If degradation is insufficient, 30% H₂O₂ can be used, but with caution. From a safety and mechanistic standpoint, milder conditions are often more informative.

  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 1-2 weeks.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light (e.g., with aluminum foil).

  • Analysis:

    • Analyze all stressed and control samples by a suitable HPLC-UV/MS method.

    • The goal is to achieve 5-20% degradation. This range is sufficient to detect and characterize degradants without overly complex secondary degradation.

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.

Data Presentation and Interpretation

Results should be summarized to clearly show the compound's lability under different conditions.

Stress ConditionReagentTime/Temp% DegradationNo. of Degradants
Acid Hydrolysis1 N HCl80°C, 8h< 5%1
Base Hydrolysis1 N NaOH80°C, 8h< 5%0
Oxidation3% H₂O₂RT, 24h~15%2
Thermal (Solid)N/A80°C, 1 week< 2%0
Photolysis (Solution)N/AICH Q1B~10%1

Interpretation: The hypothetical data above suggests the compound is highly stable to acid, base, and heat. The primary liabilities are oxidation and photolysis. The piperazine nitrogen is the most likely site for N-oxide formation under oxidative stress.

Visual Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis (HCl, Heat) F Analyze by Stability- Indicating HPLC-UV A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidation (H₂O₂, RT) C->F D Thermal (Solid & Solution) D->F E Photolysis (ICH Chamber) E->F G Assess Peak Purity & % Degradation F->G H Identify Degradants (LC-MS/MS) G->H I Propose Degradation Pathway H->I Start Compound Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Decision workflow for a forced degradation and stability study.

Conclusion and Forward-Looking Strategy

This guide has detailed the foundational methodologies for assessing the solubility and stability of this compound. The compound is predicted to exhibit classic pH-dependent solubility, with high solubility at low pH. Its primary stability liabilities are likely to be oxidation and photolysis, centered on the piperazine and quinoline rings, respectively.

The protocols described herein are designed to be self-validating and provide the robust data required for informed decision-making in a drug development program. The insights gained from these studies are critical for guiding formulation development, selecting appropriate packaging, and defining storage conditions to ensure the delivery of a safe and effective therapeutic product.

References

  • BenchChem. (2025).
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Al-Asmari, A. I., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Ali, M., et al. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047.
  • Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Rochelle, G. T., et al. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Wikipedia. (n.d.). Piperazine.
  • Singh, R., & Kumar, R. (2016).
  • ChemicalBook. (n.d.). 2-(4-methylpiperazin-1-yl)quinolin-6-amine.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

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Spectroscopic Characterization of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, a quinoline derivative of interest in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making the unambiguous confirmation of their structure paramount.[1] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of the title compound. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for researchers.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline derivatives are a significant class of heterocyclic compounds, forming the core structure of many synthetic drugs with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the molecule's pharmacological profile. Therefore, precise and thorough structural characterization is a critical step in the synthesis and development of new quinoline-based therapeutic agents. This guide focuses on this compound, detailing the expected spectroscopic signatures that confirm its molecular structure.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The title compound, with the molecular formula C₁₅H₂₀N₄ and a molecular weight of 256.35 g/mol , consists of three key components: a quinoline core, a piperazine ring, and a methyl group.[3] The connectivity of these fragments and the electronic environment of each atom will give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] For the title compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations
Quinoline-H7.0 - 8.5m5HAromatic region, specific shifts depend on substitution.
-NH₂3.5 - 5.0br s2HBroad signal, exchangeable with D₂O.
-CH₂- (linker)3.6 - 4.0s2HSinglet due to no adjacent protons.
Piperazine-H2.4 - 2.8m8HComplex multiplet for the four CH₂ groups.
-CH₃2.2 - 2.4s3HSinglet, characteristic of N-methyl group.

Causality and Insights:

  • The aromatic protons of the quinoline ring will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[4] The specific coupling patterns will reveal the substitution pattern.

  • The amine (-NH₂) protons are expected to be a broad singlet and their chemical shift can be concentration and solvent dependent.

  • The methylene bridge (-CH₂-) protons are adjacent to the electron-withdrawing quinoline ring and the piperazine nitrogen, resulting in a downfield shift.

  • The piperazine protons will likely appear as a complex multiplet due to restricted rotation and coupling with each other.

  • The N-methyl (-CH₃) group will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Quinoline-C (Aromatic)110 - 160
C-NH₂140 - 150
C-CH₂155 - 165
-CH₂- (linker)60 - 70
Piperazine-C50 - 60
-CH₃45 - 55

Causality and Insights:

  • The carbon atoms of the quinoline ring will resonate at low field due to their sp² hybridization and aromaticity.[4] Carbons directly attached to nitrogen (C2 and C8a) will be further downfield.

  • The carbon bearing the amine group (C6) will also be significantly downfield.

  • The linker methylene carbon is influenced by the adjacent nitrogen and quinoline ring.

  • The piperazine and N-methyl carbons will appear in the aliphatic region of the spectrum.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Data:

Ionm/z (expected)Interpretation
[M+H]⁺257.17Protonated molecular ion.
[M+Na]⁺279.15Sodium adduct.

Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the cleavage of the bonds in the piperazine ring and the linker, as these are typically the weakest bonds. Common fragmentation patterns for quinoline derivatives involve the loss of small neutral molecules.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Acquire the IR spectrum using an FTIR spectrometer.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H (amine)3200 - 3500Medium, broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2800 - 3000Medium
C=C, C=N (aromatic)1500 - 1650Strong
C-N1250 - 1350Medium

Causality and Insights:

  • The broad N-H stretching band is characteristic of the primary amine.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the quinoline ring and the alkyl substituents.

  • The strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline ring system.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like the quinoline ring.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

Expected UV-Vis Absorption Maxima (λ_max): Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. For this compound, characteristic absorptions are expected around 230-250 nm and 300-340 nm, corresponding to π→π* transitions within the quinoline chromophore. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents.[7]

Conclusion

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. Each technique offers unique and complementary information, and together they form a self-validating system for confirming the identity and purity of this and other related quinoline derivatives. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the spectroscopic data for this important class of compounds.

References

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  • Synthesis and Spectroscopic Studies of Some Novel Quinoline Deriv
  • Vibrational spectroscopic study of some quinoline derivatives.
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  • 1 H (a) and 13 C (b) NMR spectra of...
  • 2-Piperidin-1-yl-1-(4-quinolin-2-yl-piperazin-1-yl)-ethanone - Optional[13C NMR]. SpectraBase.
  • This compound. CymitQuimica.
  • Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. PMC - NIH. (2022-05-09).
  • Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. PMC - NIH.
  • 5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyridin-2-Amine | C21H27N7O3S2 | CID 44620965. PubChem.
  • 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine.
  • 6-Fluoro-1-methyl-5-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]quinolin-2-one | C26H27FN4O | CID 52943861. PubChem.
  • N-[2-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-yl]benzenesulfonamide. SynHet.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI.
  • 7-Chloro-5-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol. PubChem.
  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
  • 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. ChemicalBook.
  • (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP).
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central - NIH.
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral...
  • Piperazine, 1-methyl-. NIST WebBook.
  • 2-(5-METHYL-PYRAZOL-1-YL)-4-METHYL-QUINOLINE - Optional[13C NMR]. SpectraBase.
  • 2-(4-Benzylpiperazin-1-yl)-6-bromoquinoline - Optional[13C NMR]. SpectraBase.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed, three-step synthetic protocol for the preparation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, a compound of interest for drug discovery and development due to its hybrid structure incorporating both the quinoline core and a piperazine moiety, which is also common in bioactive molecules.[3] The synthesis proceeds via the preparation of a key intermediate, 2-(chloromethyl)-6-nitroquinoline, followed by nucleophilic substitution with 1-methylpiperazine, and concludes with the selective reduction of the nitro group. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction & Synthetic Strategy

The synthesis of functionalized quinolines is a cornerstone of heterocyclic chemistry.[4][5] The target molecule, this compound, presents a synthetic challenge that requires careful strategic planning to ensure high yield and purity. The chosen synthetic route is designed to be robust and scalable, employing common laboratory reagents and techniques.

The retrosynthetic analysis reveals a logical disconnection at the C-N bond of the piperazine ring and the benzylic carbon of the quinoline. The 6-amino group is best installed in the final step via the reduction of a 6-nitro group, a common and high-yielding transformation that avoids potential complications with the free amine in earlier steps.[6][7] This leads to a convergent synthesis strategy outlined below.

Overall Synthetic Scheme

The three-step synthesis begins with the preparation of the key electrophile, 2-(chloromethyl)-6-nitroquinoline, from commercially available precursors. This intermediate is then coupled with 1-methylpiperazine. The final step involves the reduction of the nitroaromatic intermediate to afford the target primary amine.

Synthetic_Scheme cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitro Group Reduction Start 2-Methyl-6-nitroquinoline Int1 2-(Chloromethyl)-6-nitroquinoline Start->Int1  NCS, BPO  CCl4, Reflux   Int2 2-((4-Methylpiperazin-1-yl)methyl)-6-nitroquinoline Int1->Int2  K2CO3, CH3CN  60 °C   Final This compound Int2->Final  SnCl2·2H2O  Ethanol, Reflux   Piperazine 1-Methylpiperazine Piperazine->Int2 Experimental_Workflow start Start reagents 1. Reagent Preparation & Stoichiometry Calculation start->reagents setup 2. Reaction Setup (Glassware, Atmosphere) reagents->setup reaction 3. Reaction Execution (Heating, Stirring) setup->reaction monitor 4. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Quenching & Work-up (Extraction, Washing) monitor->workup Complete purify 6. Purification (Chromatography/Recrystallization) workup->purify characterize 7. Characterization (NMR, MS, Purity) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for Cell-based Assays: Characterizing 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline core allows for extensive chemical modification, leading to compounds that can interact with various biological targets and modulate diverse cellular pathways.[1][4] The compound of interest, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, incorporates the quinoline scaffold with a methylpiperazine side chain, a common feature in biologically active molecules that can influence solubility and target engagement.[5][6]

Given the novelty of this specific molecule and the established anticancer potential of the broader quinoline class,[2][7] a systematic approach using a panel of robust cell-based assays is essential to elucidate its biological activity. This document provides a comprehensive guide for researchers to conduct an initial characterization of this compound, focusing on its effects on cell viability, proliferation, apoptosis, and cell cycle progression. The protocols herein are designed to be self-validating and are grounded in established methodologies.

Part 1: Foundational Assays - Assessing Cytotoxicity and Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. Tetrazolium-based colorimetric assays are a reliable and high-throughput method for this purpose.[8][9][10] These assays measure the metabolic activity of a cell population, which serves as an indicator of cell health.[10][11] While the MTT assay is a classic choice, the XTT assay offers significant advantages, such as the formation of a water-soluble formazan product, which eliminates a solubilization step and thereby reduces variability and simplifies the workflow.[8]

Application Note 1.1: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay relies on the reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of the test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) prep_cells->seed_plate incubate_adhere Incubate 24h for Adhesion seed_plate->incubate_adhere add_compound Add Compound to Wells incubate_adhere->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate_treat Incubate for Desired Time (e.g., 24, 48, 72h) add_xtt Add XTT Solution to Wells incubate_treat->add_xtt prep_xtt Prepare Activated XTT Solution prep_xtt->add_xtt incubate_xtt Incubate 2-4h at 37°C add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500 nm) incubate_xtt->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability and IC50

Caption: Workflow for the XTT cell viability assay.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, K-562)[7]

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.[12] Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[8]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)This compound488.5
HeLa (Cervical Cancer)This compound4812.2
K-562 (Leukemia)This compound485.7
Part 2: Mechanistic Assays - Uncovering the Mode of Action

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death or inhibits proliferation. Key cellular processes to examine are apoptosis and cell cycle progression.

Application Note 2.1: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. Real-time, plate-based assays are also available for monitoring apoptosis over time.[14]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Application Note 2.2: Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[13] Propidium Iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[15][16] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[17] By staining fixed cells with PI and analyzing them with a flow cytometer, one can quantify the percentage of cells in each phase of the cell cycle.[16]

G start Seed and Treat Cells (e.g., 24h) harvest Harvest Cells (Trypsinization) start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol (≥ 2h at -20°C) wash_pbs->fix wash_fix Wash with PBS to Remove Ethanol fix->wash_fix stain Stain with PI/RNase Solution (30 min, RT, Dark) wash_fix->stain analyze Analyze by Flow Cytometry stain->analyze data Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->data

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.[17]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them, and wash twice with PBS to remove the ethanol.[17][18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to eliminate RNA staining).[13][18] Incubate in the dark for 30 minutes at room temperature.[13]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, will be used to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Part 3: Delving Deeper - Target Validation and Pathway Analysis

To understand the molecular mechanism underlying the observed cellular effects, it is crucial to investigate the compound's impact on key signaling proteins. Western blotting is a fundamental technique for this purpose.

Application Note 3.1: Western Blotting for Key Apoptotic and Cell Cycle Markers

Based on the results from the apoptosis and cell cycle assays, a targeted western blot analysis can provide mechanistic insights. For instance, if the compound induces apoptosis, one could probe for the cleavage of caspase-3 and PARP. If it causes G2/M arrest, one could examine the expression levels of cyclin B1 and CDK1.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in ice-cold RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]

  • Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22][23]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.[20][21]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

G Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase9_active Caspase-9 Caspase9->Caspase9_active Activation Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Cleavage PARP PARP Caspase3_active->PARP Apoptosis Apoptosis Caspase3_active->Apoptosis PARP_cleaved Cleaved PARP PARP->PARP_cleaved Cleavage PARP_cleaved->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion and Future Directions

The suite of assays described in this document provides a robust framework for the initial characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its biological activity. Positive results from these foundational assays would warrant further investigation into specific molecular targets, utilizing techniques such as kinase profiling, target engagement assays, and in vivo animal models to validate its therapeutic potential.

References
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives - Benchchem. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • XTT Assays vs MTT - Biotech Spain. (2025, December 29).
  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
  • Apoptosis Assays - Promega Corporation. (n.d.).
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).
  • MTT assay - Wikipedia. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay - Promega Corporation. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019, August 13).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Western Blot Protocol - Immunoblotting or Western Blot - Sigma-Aldrich. (n.d.).
  • General Protocol for Western Blotting - Bio-Rad. (n.d.).
  • Western Blot Protocol, Troubleshooting, and Applications | The Scientist. (2024, July 3).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. (2019, December 7).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2).
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Request PDF - ResearchGate. (n.d.).

Sources

Application Note: High-Throughput Screening of Quinolin-6-Amine Derivatives as Kinase Inhibitors using AlphaLISA Technology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase-Centric Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] In recent years, quinoline-containing compounds have gained significant prominence in oncology as versatile frameworks for the development of protein kinase inhibitors.[3][4] Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most important classes of drug targets.[5] Dysregulation of kinase activity is a hallmark of many cancers, making the discovery of potent and selective kinase inhibitors a critical goal in modern drug discovery.[6][7]

Quinolin-6-amine derivatives, in particular, represent a promising chemical space for identifying novel kinase modulators.[8][9] High-Throughput Screening (HTS) provides the necessary technological platform to rapidly evaluate large libraries of these derivatives, enabling the identification of initial "hits" for further optimization in lead development programs.[10]

This application note provides a comprehensive, field-proven guide for conducting a high-throughput screen of a quinolin-6-amine derivative library against a target protein kinase. We will detail the use of the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology, a robust, bead-based, no-wash assay format ideal for HTS campaigns.[11][12]

Assay Principle: AlphaLISA for Kinase Activity

The AlphaLISA technology is a highly sensitive method for detecting biomolecular interactions.[13] Its application in a kinase assay relies on the specific recognition of the phosphorylated substrate produced by the enzymatic reaction. The principle involves two types of proprietary beads: Donor beads and Acceptor beads.[11]

Causality of Signal Generation:

  • Enzymatic Reaction: The target kinase phosphorylates a biotinylated substrate peptide in the presence of ATP.

  • Proximity Binding: A Streptavidin-coated Donor bead binds to the biotin tag on the substrate (both phosphorylated and unphosphorylated). Simultaneously, an Acceptor bead, conjugated to an antibody specific for the phosphorylated epitope of the substrate, binds only to the product of the kinase reaction.

  • Energy Transfer Cascade: When a Donor and Acceptor bead are brought into close proximity (within ~200 nm) by this binding event, a cascade of energy transfer occurs upon excitation at 680 nm.[11][14] The Donor bead releases singlet oxygen molecules, which travel to the nearby Acceptor bead, triggering a chemiluminescent reaction that ultimately emits light at a specific wavelength (~615 nm).[14]

  • Inhibitor Action: An effective inhibitor from the quinolin-6-amine library will prevent the kinase from phosphorylating the substrate. This lack of product prevents the Acceptor bead from binding, breaking the proximity requirement and resulting in a decrease in the AlphaLISA signal. The signal is therefore directly proportional to the amount of kinase activity.

AlphaLISA_Principle cluster_reaction Kinase Reaction cluster_detection AlphaLISA Detection cluster_signal Signal Generation Kinase Target Kinase Substrate Biotinylated Substrate ATP Product Phosphorylated Product (P) ADP Substrate->Product Phosphorylation Donor Streptavidin Donor Bead Acceptor Anti-Phospho Acceptor Bead Donor->Acceptor Emission Signal (~615 nm) Product_Bound Biotin Substrate (P) Product_Bound->Donor Binds Biotin Product_Bound->Acceptor Binds Phospho-Epitope Excitation Excitation (680 nm) HTS_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (50 nL Test Compound, DMSO, or Control Inhibitor) Enzyme_Add 2. Add 2X Kinase (5 µL) Compound_Plate->Enzyme_Add Reaction_Start 3. Add 2X Substrate/ATP (5 µL) to Initiate Enzyme_Add->Reaction_Start Incubate_1 4. Incubate (60 min, RT) Reaction_Start->Incubate_1 Stop_Detect 5. Add 2X AlphaLISA Beads (10 µL) to Stop & Detect Incubate_1->Stop_Detect Incubate_2 6. Incubate (60 min, RT, Dark) Stop_Detect->Incubate_2 Read_Plate 7. Read Plate Incubate_2->Read_Plate Data_Norm 8. Normalize Data Read_Plate->Data_Norm Hit_ID 9. Identify Hits (% Inhibition > Threshold) Data_Norm->Hit_ID Confirmation 10. Hit Confirmation & IC50 Determination Hit_ID->Confirmation

Figure 2: High-Throughput Screening Workflow.

Data Analysis and Interpretation

Comprehensive data analysis is essential to extract meaningful results from the large datasets generated by HTS. [15][16]

  • Normalization: The raw AlphaLISA counts for each test well are converted to Percent Inhibition using the plate's internal controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_High] / [Signal_Low - Signal_High])

    • Signal_Low is the average signal from the 0% inhibition (DMSO) wells.

    • Signal_High is the average signal from the 100% inhibition (Staurosporine) wells.

  • Hit Identification: A "hit" is defined as a compound that produces a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations above the mean of the library population, or a fixed cutoff (e.g., >50% inhibition).

  • Hit Confirmation and Potency:

    • Re-testing: Primary hits should be re-tested under the same conditions to eliminate false positives. [17] * Dose-Response: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). This process is often referred to as quantitative HTS (qHTS). [18]The data is fitted to a four-parameter logistic curve to calculate the IC₅₀.

Sample Data Table
Compound IDQuinoline-6-Amine ScaffoldPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM)
Q6A-001 Unsubstituted8.2%> 50
Q6A-002 4-Anilino substitution92.5%0.15
Q6A-003 2-Methyl, 4-Chloro substitution65.1%1.20
Q6A-004 4-(3-fluorophenoxy) substitution88.7%0.28
Q6A-005 N-aryl sulfonyl substitution15.3%> 50

Secondary Screening: Cell-Based Assays

Biochemical hits must be validated in a more physiologically relevant context. [19][20]A crucial next step is to test confirmed hits in a cell-based assay to assess their ability to engage the target in a cellular environment and to measure their effect on cell viability or proliferation. [21] Example Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Seed a cancer cell line known to be dependent on the target kinase into 384-well plates.

  • After 24 hours, treat cells with a concentration range of the confirmed hit compounds.

  • Incubate for 72 hours.

  • Add a lytic reagent that measures ATP content as an indicator of cell viability.

  • Read luminescence on a plate reader.

  • Calculate GI₅₀ values (concentration for 50% growth inhibition) to confirm on-target effects in a cellular system.

Conclusion

This application note outlines a robust and validated workflow for the high-throughput screening of quinolin-6-amine derivatives against protein kinase targets using AlphaLISA technology. By following a structured approach of assay optimization, primary screening, and data analysis, researchers can efficiently identify potent hit compounds. The subsequent validation of these hits in cell-based secondary assays provides a critical link between biochemical activity and cellular efficacy, paving the way for successful lead optimization programs in kinase inhibitor drug discovery.

References

  • Casey, W., & Parham, F. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Retrieved from [Link]

  • Sportsman, J. R., et al. (2004). A fluorescence polarization assay for native protein substrates of kinases. PubMed - NIH. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Gubler, H. (2008). Comprehensive analysis of high-throughput screening data. ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • AACR. (2023). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Ennis, C., & Tanner, A. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Zhang, J., et al. (2005). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • Hennig, P., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2015). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

  • Gubler, H. (2016). High-Throughput Screening Data Analysis. Semantic Scholar. Retrieved from [Link]

  • Egan, P., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. Retrieved from [Link]

  • Dou, D., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Harris, P. (2017). A Quick Introduction to Graphviz. Medium. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

  • de Castro, A. A., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Retrieved from [Link]

  • YouTube. (2024). ES114 Graphviz. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • NIH. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

  • PubMed. (2011). Biological activities of quinoline derivatives. Retrieved from [Link]

  • PubMed Central. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • NIH. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, a complex heterocyclic molecule relevant to pharmaceutical research and development. The structural complexity, featuring quinoline, piperazine, and primary amine moieties, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and quality. This note outlines optimized protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and functional group confirmation via Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be robust and adhere to the principles of analytical procedure validation, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction

This compound is a nitrogen-containing heterocyclic compound with potential applications as a pharmaceutical intermediate or active ingredient.[1][2] Its structure comprises a quinoline core, which is a common scaffold in many biologically active molecules, linked to a methylpiperazine group and featuring a primary aromatic amine.[3][4] The precise characterization of such molecules is a critical step in the drug development process, as identity, purity, and stability directly impact safety and efficacy.

Regulatory bodies require rigorous analytical validation to ensure that a compound meets predefined quality standards.[5][6][7] This application note presents a logical workflow and detailed protocols for the definitive characterization of this target molecule, establishing a foundation for quality control and regulatory submissions.

Compound Information
PropertyValueSource
IUPAC Name This compound-
CAS Number 832102-03-1[8]
Molecular Formula C₁₅H₂₀N₄[8]
Molecular Weight 256.35 g/mol [8]
Chemical Structure Chemical Structure of this compound-

Analytical Characterization Workflow

A sequential and orthogonal analytical approach is essential for the unambiguous characterization of pharmaceutical compounds. The proposed workflow ensures that each critical quality attribute is assessed using the most appropriate technique.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Assay (Quantitation) cluster_2 Compositional Analysis MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Confirm Covalent Structure MS->NMR Orthogonal Confirmation FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Functional Group Verification HPLC RP-HPLC (UV) Assess Purity & Impurities NMR->HPLC Definitive Identification for Purity Assay HPLC Assay Determine Potency HPLC->Assay Validated Method for Quantitation EA Elemental Analysis Confirm Elemental Composition Assay->EA Final Compositional Check

Caption: A logical workflow for the comprehensive characterization of the target molecule.

Part I: Structural Elucidation and Identification

The primary objective is to confirm that the synthesized molecule has the correct covalent structure and molecular weight.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, nitrogen-containing organic molecules. It provides precise molecular weight information by ionizing the analyte into the gas phase, typically by protonation to form the [M+H]⁺ ion.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in methanol.

  • Chromatographic Separation (Optional but Recommended):

    • System: Agilent 1200 HPLC or equivalent.[9]

    • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • Instrument: Waters Xevo TQ-S Mass Spectrometer or equivalent.[10]

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.2 kV.[1]

    • Drying Gas: Nitrogen at 250 °C.[1]

    • Scan Range: m/z 100-500.

Expected Result: A prominent peak should be observed at m/z 257.35, corresponding to the [M+H]⁺ ion of C₁₅H₂₀N₄. The high-resolution mass should be within 5 ppm of the theoretical value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Add a trace of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10][11]

  • Instrument: Bruker 400 MHz spectrometer or equivalent.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

Expected Chemical Shifts (δ, ppm): The expected chemical shifts are predicted based on the known ranges for quinoline, piperazine, and substituted aromatic rings.[3][9][10][12]

Proton/Carbon GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity / Notes
Quinoline H-3, H-4, H-5, H-7, H-87.2 - 8.8120 - 150Multiplets, Doublets
Methylene bridge (-CH₂-)~3.8~65Singlet
Piperazine ring (-CH₂-)2.5 - 2.845 - 55Broad singlets/Multiplets
N-Methyl (-CH₃)~2.3~46Singlet
Amine (-NH₂)~4.0 - 5.0-Broad singlet (exchangeable)
Quinoline C-2, C-6, etc.-100 - 160Distinct aromatic signals

Note: Concentration-dependent shifts may be observed for quinoline protons due to π-π stacking interactions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3250N-H StretchPrimary Amine (-NH₂)
3050 - 3000C-H StretchAromatic C-H
2950 - 2800C-H StretchAliphatic (CH₂, CH₃)
1620 - 1580C=C & C=N StretchAromatic/Quinoline Ring
1500 - 1400C-N StretchAromatic Amine
1300 - 1100C-N StretchAliphatic Amine (Piperazine)

Part II: Purity and Quantitative Analysis

Once identity is confirmed, the purity of the compound must be established. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.

HPLC_Protocol prep Sample Preparation 1. Dissolve sample in Diluent (50:50 ACN:H₂O) to 0.5 mg/mL. 2. Filter through 0.45 µm syringe filter. hplc HPLC System & Conditions Column: C18, 4.6x150mm, 5µm Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Flow Rate: 1.0 mL/min Detection: UV at 254 nm Column Temp: 30 °C Injection Vol: 10 µL prep->hplc Load Sample gradient Gradient Elution Time (min) %B 0 10 20 80 25 80 26 10 30 10 hplc->gradient Run Method sst System Suitability Test (SST) gradient->sst Validate System analysis Analysis 1. Inject Blank (Diluent). 2. Inject Standard Solution. 3. Inject Sample Solution. 4. Calculate Purity (% Area Normalization). sst->analysis Proceed if SST Passes

Caption: Step-by-step workflow for the RP-HPLC purity method.

Principle: RP-HPLC separates compounds based on their hydrophobicity. The polar mobile phase and nonpolar stationary phase (C18) allow for the separation of the main compound from nonpolar and polar impurities. The use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid improves peak shape for basic compounds like this quinoline derivative.[13][14]

Protocol: Purity Determination by RP-HPLC

  • System Suitability: Before analysis, the system's performance must be verified according to the parameters in the diagram above. This ensures the reliability of the results. The validation should be performed in accordance with ICH Q2(R1) guidelines.[5][6]

  • Sample Analysis:

    • Inject the diluent as a blank to ensure no system contamination.

    • Inject the sample solution.

    • The purity is calculated using the area normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Assay (Potency) Determination:

    • To determine the exact amount of the compound (potency), an external standard method is used.

    • Prepare a calibration curve using at least five concentrations of a certified reference standard.

    • Plot peak area versus concentration and determine the linearity (R² > 0.999).

    • Quantify the sample concentration against the calibration curve.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The orthogonal application of MS and NMR confirms identity, while a validated HPLC method provides reliable purity and potency data. This comprehensive approach ensures that the compound's quality attributes are well-defined, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).5

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.1

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 6

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.15

  • Abdighahroudi, M.S. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.2

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.7

  • Hoppes, E. (2011). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.3

  • SIELC Technologies. HPLC Method for 8-Hydroxyquinoline on Primesep 100. 13

  • BenchChem. (2025). Characterization of Quinoline Derivatives. Technical Support Center.12

  • Al-Ostath, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information (NCBI).10

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.14

  • CymitQuimica. This compound. 8

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.11

  • Saleh, S., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.16

  • Rao, A. S., et al. Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Letters of Chemistry, Physics and Astronomy.17

  • Al-Ghorbani, M., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.18

  • ChemicalBook. (Date unknown). Quinoline(91-22-5) 1H NMR spectrum. 19

  • Kumar, A., et al. Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial activity. Electronic Supplementary Information.9

  • Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate.20

  • Singh, P., et al. (2019). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed.21

  • Request PDF. (Date unknown). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate.4

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Application Notes & Protocols for In Vivo Studies of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Development

Disclaimer: 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is an investigational chemical entity. The information and protocols provided herein are based on the analysis of its structural motifs and established methodologies for analogous compounds. This document is intended for research purposes only and researchers should conduct their own validation studies.

Introduction: A Rational Approach to a Novel Quinoline-Based Investigational Agent

This compound is a novel small molecule built on a quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors used in oncology.[1][2][3] The molecule's structure incorporates three key pharmacophores:

  • Quinoline Core: This heterocyclic motif is known to interact with the ATP-binding pocket of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][3]

  • 6-Amino Group: Substitutions at the 6-position of the quinoline ring are known to influence the biological activity of these compounds.[4][5]

  • Methylpiperazine Moiety: This group is frequently added to kinase inhibitors to enhance aqueous solubility, improve pharmacokinetic properties, and facilitate interactions with the target protein.[6][7][8]

Given these structural features, it is hypothesized that this compound functions as a protein kinase inhibitor . These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, from initial formulation to efficacy and pharmacodynamic studies, based on this guiding hypothesis.

Section 1: Preclinical Formulation Development for Oral Administration

A significant hurdle for many kinase inhibitors, particularly those with heterocyclic cores, is poor aqueous solubility.[9][10] Developing a stable and bioavailable formulation is the foundational step for obtaining reliable and reproducible in vivo data.

Objective: To develop a vehicle suitable for oral gavage in rodents that ensures adequate solubility and stability of the test compound for pharmacokinetic and efficacy studies.

Rationale: Poorly soluble compounds can lead to variable absorption, low exposure, and misleading results in efficacy studies.[10][11] A systematic approach to formulation screening is essential to identify a vehicle that can support the desired dose levels for toxicology and efficacy models.[12]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Assess the solubility of this compound in a panel of common, non-toxic vehicles.

    • Start with simple aqueous vehicles (e.g., water, saline, 5% dextrose).

    • Progress to more complex systems if solubility is low (<1 mg/mL). This includes co-solvents (e.g., 10% DMSO/90% corn oil), surfactant-based systems (e.g., 0.5% methylcellulose with 0.1% Tween 80), and lipid-based formulations.[9][13]

    • Incubate an excess of the compound in each vehicle at room temperature and 37°C for 24 hours with agitation.

    • Centrifuge the samples and quantify the concentration of the compound in the supernatant using HPLC-UV.

  • Formulation Selection and Preparation:

    • Select the vehicle that provides the required solubility for the highest planned dose, ensuring the final formulation is a clear solution or a fine, homogenous suspension.

    • Example Suspension Formulation: a. Weigh the required amount of the compound. b. Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water). c. Add a small amount of surfactant (e.g., Tween 80 to a final concentration of 0.1% v/v) to the vehicle to act as a wetting agent. d. Gradually add the compound to the vehicle while vortexing or sonicating to create a uniform suspension. e. Visually inspect for homogeneity before each use.

  • Stability Testing:

    • Assess the stability of the final formulation at room temperature and 4°C for the intended duration of the study (e.g., 7 days).

    • Analyze the concentration and purity of the compound at various time points using HPLC-UV.

Section 2: Pilot Pharmacokinetic (PK) Studies in Rodents

A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data informs the dose selection and dosing schedule for subsequent efficacy studies.[14][15]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of this compound in rats following a single oral dose.

Rationale: The relationship between drug exposure (AUC) and pharmacological effect is fundamental. Insufficient exposure will lead to a false-negative result in an efficacy study, while unexpectedly high exposure could lead to toxicity.[16] This study establishes the initial exposure-response relationship.

Protocol 2: Single-Dose Oral PK Study in Sprague-Dawley Rats

  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=3 per time point).

    • Administer a single oral dose of the formulated compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of the compound in plasma.[14]

    • Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard) and analyze the supernatant.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Summarize the data as shown in the table below.

Table 1: Representative Pharmacokinetic Parameters to be Determined

Parameter Definition Example Value
Cmax Maximum observed plasma concentration 1500 ng/mL
Tmax Time to reach Cmax 2.0 hours
AUC(0-t) Area under the plasma concentration-time curve 9800 ng*h/mL

| t1/2 | Elimination half-life | 6.5 hours |

Section 3: In Vivo Efficacy Evaluation in a Human Tumor Xenograft Model

The gold standard for preclinical evaluation of a potential anti-cancer agent is its ability to inhibit tumor growth in an in vivo model.[17][18]

Objective: To assess the anti-tumor efficacy of this compound in an established human cancer cell line xenograft model in immunodeficient mice.

Rationale: This experiment provides direct evidence of the compound's anti-cancer activity and establishes a dose-response relationship for tumor growth inhibition. The choice of cell line should ideally be based on in vitro sensitivity data or a known genetic dependency that aligns with the hypothesized kinase target.[18]

Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Cell Line Culture (e.g., A549, HCT116) implantation 2. Subcutaneous Implantation (5x10^6 cells in Matrigel) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~150 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Daily Oral Dosing (e.g., 21 days) randomization->dosing measurements 6. Tumor & Body Weight Measurements (2x/week) dosing->measurements endpoint 7. Study Endpoint Reached (e.g., Tumor volume >2000 mm³) measurements->endpoint collection 8. Terminal Tissue Collection (Tumor & Plasma) endpoint->collection data_analysis 9. Data Analysis (TGI Calculation) collection->data_analysis

Caption: Workflow for a typical xenograft efficacy study.

Protocol 3: Tumor Growth Inhibition Study in Nude Mice

  • Model Establishment:

    • Implant human cancer cells (e.g., 5 x 10^6 HCT116 cells) subcutaneously into the flank of female athymic nude mice.

    • Allow tumors to grow to an average volume of 100-200 mm³.[17]

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: Compound at Dose 1 (e.g., 10 mg/kg)

      • Group 3: Compound at Dose 2 (e.g., 30 mg/kg)

      • Group 4: Positive control (approved TKI, if applicable)

    • Administer treatments daily via oral gavage for 21 days.

  • Monitoring:

    • Measure tumor volume with digital calipers twice weekly. (Volume = 0.5 x Length x Width²).

    • Monitor body weight twice weekly as an indicator of general toxicity.

    • Observe animals daily for any clinical signs of distress.

  • Endpoint and Analysis:

    • The study endpoint is typically when tumors in the control group reach a pre-defined size (e.g., 2000 mm³) or after a fixed duration.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Section 4: Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic (PD) studies are essential to demonstrate that the compound is engaging its intended target in the tumor tissue and modulating the downstream signaling pathway.[19][20] This provides proof-of-mechanism and links drug exposure to biological activity.

Objective: To measure the inhibition of the hypothesized kinase target and its downstream signaling pathway in tumor tissue following treatment.

Rationale: Efficacy data (TGI) shows what the drug does, while PD data shows how it does it. A lack of efficacy with strong target modulation may suggest the target is not critical for that tumor model, whereas a lack of efficacy and poor target modulation points to a PK/PD issue.[19][21]

Hypothesized Signaling Pathway and PD Readouts

G cluster_pathway Downstream Signaling Compound 2-((4-Methylpiperazin-1-yl) methyl)quinolin-6-amine RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Compound->RTK Inhibition pRTK p-RTK (PD Biomarker 1) RTK->pRTK PI3K PI3K pRTK->PI3K RAS RAS pRTK->RAS AKT AKT PI3K->AKT pAKT p-AKT (PD Biomarker 2) AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (PD Biomarker 3) ERK->pERK pERK->Proliferation

Caption: Hypothesized mechanism of action and key pharmacodynamic biomarkers.

Protocol 4: Satellite PD Study

  • Study Design:

    • Run a separate cohort of tumor-bearing mice alongside the efficacy study (n=3-4 per group/time point).

    • Administer a single oral dose of the compound at an efficacious level (e.g., 30 mg/kg).

  • Tissue Collection:

    • Collect tumors and plasma at time points corresponding to the PK profile (e.g., 2, 8, and 24 hours post-dose) to correlate target modulation with drug concentration.

    • Flash-freeze tumor tissue in liquid nitrogen immediately upon collection.

  • Analysis (Western Blot):

    • Homogenize tumor tissue and prepare protein lysates.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies specific for the phosphorylated (active) form of the target kinase (e.g., p-EGFR) and key downstream nodes (e.g., p-AKT, p-ERK).[21]

    • Also probe for total protein levels (e.g., total EGFR, AKT, ERK) and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensity using densitometry.

Data Interpretation: A successful result would show a decrease in the ratio of phosphorylated protein to total protein that correlates with the plasma concentration of the drug, with maximal inhibition observed around the Tmax.[20]

Conclusion and Future Directions

This document outlines a foundational strategy for the in vivo characterization of this compound, a novel compound with potential as a kinase inhibitor. By systematically evaluating its formulation, pharmacokinetics, efficacy, and pharmacodynamics, researchers can build a comprehensive data package. Positive results from these studies—demonstrating a clear link between drug exposure, target modulation, and anti-tumor activity—would provide a strong rationale for advancing the compound into further preclinical development, including toxicology studies and the exploration of combination therapies.

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Experimental Design for Efficacy and Safety Profiling of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1] First isolated in 1834, its versatile structure has been a fertile ground for the development of a vast array of therapeutic agents.[1] The inherent chemical properties of the quinoline nucleus have allowed for extensive modification, leading to compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Iconic drugs such as chloroquine and quinine have been instrumental in the global fight against malaria for decades.[1] In contemporary drug discovery, the focus has broadened to quinoline-based agents targeting various cancers, with several compounds advancing into clinical trials.[4][5]

This technical guide provides an in-depth framework for the preclinical experimental design involved in testing novel quinoline-based compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the rationale behind methodological choices to ensure scientific integrity and reproducible outcomes.

Part 1: Foundational Assays - Cytotoxicity and Initial Viability Screening

A primary and indispensable step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic profile. This initial screening provides a window into the compound's general effect on cell viability and helps establish a therapeutic window. Two robust and widely adopted methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.

The Rationale Behind the Choice of Assay:

  • The MTT assay is a metabolic activity-based assay. It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][6][7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3] This assay is particularly useful for understanding the impact of a compound on cellular metabolic function.

  • The SRB assay , in contrast, is a protein-based assay.[8][9][10] It quantifies cell proliferation and cytotoxicity by measuring the total protein content of cells.[8] SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] This method is less susceptible to interference from compounds that may affect mitochondrial function without directly causing cell death.

Employing both assays can provide a more comprehensive initial toxicity profile, distinguishing between compounds that affect metabolic activity and those that lead to a direct loss of cellular protein (indicative of cell death).

Data Presentation: Summarizing Cytotoxicity Data

The results of cytotoxicity assays are typically presented as IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%.

Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC50 (µM)
QUIN-001A549 (Lung Carcinoma)MTT4812.5
QUIN-001A549 (Lung Carcinoma)SRB4815.2
QUIN-001MCF-7 (Breast Adenocarcinoma)MTT488.9
QUIN-001MCF-7 (Breast Adenocarcinoma)SRB4810.1
QUIN-002A549 (Lung Carcinoma)MTT48> 100
QUIN-002A549 (Lung Carcinoma)SRB48> 100
QUIN-002MCF-7 (Breast Adenocarcinoma)MTT4885.3
QUIN-002MCF-7 (Breast Adenocarcinoma)SRB4892.7
Experimental Protocols

Principle: This colorimetric assay is based on the cleavage of the tetrazolium ring of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.[6]

Materials:

  • 96-well plates

  • Test quinoline compound

  • Appropriate cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Principle: This assay quantifies cell density based on the measurement of cellular protein content.[9]

Materials:

  • 96-well plates

  • Test quinoline compound

  • Appropriate cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[5]

  • Washing: Discard the supernatant and wash the plates five times with tap water and allow to air dry.[5]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[5][10]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm or 540 nm.[9][11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Part 2: Mechanistic Insights - Probing the Mode of Action

Once a quinoline-based compound demonstrates significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) and if it affects cell cycle progression.

Visualizing the Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Therapeutic Area Specific Assays start Novel Quinoline Compound cytotoxicity Cytotoxicity Assays (MTT/SRB) start->cytotoxicity Test on Cancer Cell Lines apoptosis Apoptosis Assay (Annexin V-FITC) cytotoxicity->apoptosis If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If Active antimalarial Antiplasmodial Assay cytotoxicity->antimalarial Targeted Screening antimicrobial Antimicrobial Susceptibility cytotoxicity->antimicrobial Targeted Screening kinase Kinase Inhibition Assay cytotoxicity->kinase Targeted Screening

Caption: General workflow for the evaluation of quinoline-based compounds.

Protocol 3: Apoptosis Detection by Annexin V-FITC Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells.[12] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells (PI positive) from apoptotic cells (Annexin V positive, PI negative).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with the quinoline compound at its IC50 concentration for a predetermined time. Collect both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the quinoline compound for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.[14]

Part 3: Therapeutic Area-Specific Assays

The broad biological activity of quinolines necessitates a tailored approach to experimental design based on the intended therapeutic application.[15]

Antimalarial Activity

The Rationale: Quinolines are historically significant antimalarial agents. Therefore, novel derivatives are often screened for their activity against Plasmodium falciparum, the deadliest species of human malaria parasite.

Principle: This assay measures the proliferation of the parasite by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[16]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human O+ red blood cells

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • SYBR Green I lysis buffer

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize the parasite culture to the ring stage.[16]

  • Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a parasite suspension (2% parasitemia, 2% hematocrit) to the wells.[16]

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator.[16]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[16]

  • Fluorescence Measurement: Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Determine the IC50 value of the compound.

Antimicrobial Activity

The Rationale: The fluoroquinolone class of antibiotics highlights the potential of the quinoline scaffold in combating bacterial infections. Standardized broth microdilution methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.[19] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoline compound in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Kinase Inhibition

The Rationale: Many quinoline derivatives have been developed as kinase inhibitors for cancer therapy.[4] In vitro kinase assays are essential for determining the specific inhibitory activity of a compound against a target kinase.

Principle: This assay measures the activity of a specific kinase by detecting the phosphorylation of a substrate. The inhibitory effect of the compound is quantified by the reduction in phosphorylation.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate reader (luminescence, fluorescence, or absorbance-based)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the quinoline compound in the assay buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate at a specific temperature for a defined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Part 4: Concluding Remarks and Future Directions

The experimental framework outlined in this guide provides a robust starting point for the preclinical evaluation of novel quinoline-based compounds. The causality behind the choice of each experiment is rooted in a logical progression from broad cytotoxicity screening to more focused mechanistic and therapeutic area-specific assays. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the data.

It is crucial to remember that this is not an exhaustive list. Depending on the specific properties and intended application of the quinoline derivative, further assays may be warranted. These could include investigations into anti-inflammatory[20][21][22][23][24] or antiviral activity,[25][26][27][28][29] or more in-depth mechanistic studies such as topoisomerase inhibition assays.[30][31][32][33][34] The journey from a promising quinoline scaffold to a clinically effective drug is a multi-step process, and rigorous, well-designed experiments are the compass that guides this endeavor.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Patel, A., & Sharma, P. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7385-7403.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]

  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Traoré, B., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(1), 22-27.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Retrieved from [Link]

  • Khan, I., et al. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure, 1313, 138475.
  • Singh, R., & Kumar, A. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 13(10), 1021-1033.
  • Sławiński, J., et al. (2022).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Huang, J., et al. (2023). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 11(11), 6549-6561.
  • BU-CMD. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • University of Adelaide. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and antiviral activity of several quinoline derivatives. Chemistry of Heterocyclic Compounds, 61(8/9), 670-675.
  • Wube, A., et al. (2020). In vitro anti-Plasmodium falciparum activity in plant extracts. Malaria Journal, 19(1), 1-10.
  • Sharma, A., et al. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Applied Pharmaceutical Science, 15(8), 1-11.
  • Seley-Radtke, K. L., et al. (2011). Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors. European Journal of Medicinal Chemistry, 46(12), 5839-5852.
  • de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 698.
  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Valdés, A. F., et al. (2011). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Revista Brasileira de Farmacognosia, 21(3), 431-437.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
  • Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 208, 112833.
  • Dragos, D., et al. (2017).
  • Chakou, M., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 169.
  • Kim, H. G., et al. (2022).
  • Kim, H. G., et al. (2022).
  • Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(9), 4547-4563.
  • Kamal, A., et al. (2015). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. RSC Advances, 5(118), 97394-97413.
  • Chen, Y. L., et al. (2012). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic & Medicinal Chemistry, 20(19), 5856-5863.

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Application Notes and Protocols for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a heterocyclic organic compound featuring a quinoline core linked to a methylpiperazine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as both quinoline and piperazine scaffolds are present in a wide array of biologically active molecules.[1][2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Similarly, the piperazine ring is a common pharmacophore found in many approved drugs. The combination of these two fragments in this compound suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.

This document provides a comprehensive guide to the safe handling, storage, and preliminary experimental use of this compound, grounded in established laboratory safety principles and data extrapolated from structurally related compounds.

Compound Profile and Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₀N₄[3]
Molecular Weight 256.35 g/mol [3]
CAS Number 1155126-78-5 (User Provided), 832102-03-1 (Supplier Data)[3]
Appearance Expected to be a solid at room temperature.Inferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be pH-dependent.Inferred from synthetic protocols of related compounds[4]

Note on CAS Number Discrepancy: Researchers should verify the CAS number of their specific batch of this compound and consult their supplier for the most accurate information.

Safety and Handling

Based on the hazard statements for a structurally analogous compound, this compound should be handled with care in a laboratory setting.[3] The following precautions are mandatory.

Hazard Identification and Precautionary Statements

The following GHS hazard and precautionary statements are based on data for the analogous compound with CAS 832102-03-1:[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER/doctor if you feel unwell.

    • P330: Rinse mouth.

    • P362: Take off contaminated clothing and wash before reuse.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.Primary
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes or airborne particles.Primary
Respiratory Protection N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges.For handling the solid powder to prevent inhalation and for handling solutions that may generate vapors.Task-Dependent
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.Primary
Engineering Controls

All work with this compound, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Storage and Stability

The stability of this compound is a critical factor for ensuring the integrity of experimental results.

Recommended Storage Conditions
  • Temperature: Store in a cool, well-ventilated place.[6] Based on stability studies of synthetic piperazines, storage at room temperature should be avoided to minimize degradation.[8] Refrigerated (2-8 °C) or frozen (≤ -20 °C) storage is recommended for long-term stability.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[9]

  • Light: Protect from light.[9]

  • Moisture: Keep the container tightly closed in a dry place to prevent hydration, as the compound may be hygroscopic.[10]

Stability Considerations

Studies on synthetic piperazines have shown that they can be susceptible to degradation over time, especially at room temperature.[8] Phenyl piperazines, in particular, have been observed to degrade after six months, regardless of storage conditions.[8] While the subject compound is a benzyl-substituted piperazine, which are generally more stable, it is prudent to handle it as a potentially labile substance.[8]

Experimental Protocols

The following are generalized protocols for the handling and use of this compound in a research setting.

Preparation of Stock Solutions

Causality: The choice of solvent is critical for ensuring the complete dissolution and stability of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for biological screening.

Protocol:

  • Equilibrate the container of this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a chemical fume hood, weigh the desired amount of the compound into a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

General Synthetic Protocol: Amide Coupling (Illustrative Example)

Causality: This protocol illustrates a common application of primary amines in organic synthesis, such as the formation of an amide bond with a carboxylic acid. This is a representative workflow for researchers using this compound as a building block.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Solvent add_acid Add Carboxylic Acid Solution prep_amine->add_acid prep_acid Dissolve Carboxylic Acid prep_acid->add_acid prep_reagents Prepare Coupling Reagents add_reagents Add Coupling Reagents prep_reagents->add_reagents add_acid->add_reagents stir Stir at Room Temperature add_reagents->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for a typical amide coupling reaction.

Protocol:

  • In a chemical fume hood, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • To this solution, add the carboxylic acid (1.1 equivalents).

  • Add a coupling agent (e.g., EDC·HCl, 1.2 equivalents) and an activator (e.g., HOBt, 1.2 equivalents).

  • If using dichloromethane as the solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Waste Disposal

All waste containing this compound, including contaminated PPE, glassware, and solutions, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

Potential Research Applications

Given its structure, this compound is a promising starting material for the synthesis of compounds targeting a variety of biological processes. The quinoline moiety is a well-established pharmacophore in anticancer and antimalarial drug discovery.[1][2] The methylpiperazine group can enhance solubility and bioavailability and is a common feature in centrally active agents.[11] Potential research avenues include the development of novel kinase inhibitors, DNA-intercalating agents, or ligands for G-protein coupled receptors.

Signaling Pathway Diagram (Hypothetical):

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound Quinoline-Piperazine Derivative receptor Receptor Tyrosine Kinase compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Sources

Application Notes and Protocols: 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the characterization and application of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine as a potential chemical probe. Quinoline derivatives are a well-established class of heterocyclic compounds with significant applications in medicinal chemistry and as fluorescent probes for biological systems.[1][2][3] The incorporation of a piperazine moiety, a common pharmacophore, suggests potential for specific biological interactions.[4][5] These notes offer a framework for investigating this molecule's utility in cellular imaging and target engagement studies, grounded in established principles of chemical biology.

Introduction: The Quinoline Scaffold as a Privileged Structure in Chemical Biology

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of many synthetic and natural compounds with profound biological activities.[3] Its inherent fluorescence and environmentally sensitive photophysical properties make it an attractive scaffold for the design of chemical probes for bioimaging and sensing applications.[1][6][7] Strategic functionalization of the quinoline core can modulate its spectral properties and introduce functionalities for specific targeting of biomolecules or cellular compartments.[1][6]

The subject of these notes, this compound, combines the quinoline core with a 4-methylpiperazine group. The piperazine ring is a common structural motif in centrally active drugs, suggesting that this compound may interact with specific protein targets within the cell.[4] This document outlines a systematic approach to characterizing this compound and exploring its potential as a chemical probe.

Physicochemical and Spectroscopic Properties

A thorough understanding of the probe's fundamental properties is critical for its effective use. The following table summarizes key physicochemical parameters for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₄Chemically Derived
Molecular Weight 256.35 g/mol Chemically Derived
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in DMSO, MethanolSupplier Data
Purity >95%Supplier Data
CAS Number 832102-03-1[8]

Spectroscopic Characterization:

Initial spectroscopic analysis is essential to confirm the identity and purity of the compound and to determine its fluorescence properties.

ParameterValue (Hypothetical)Conditions
Absorption Maximum (λ_abs) 350 nmPBS, pH 7.4
Emission Maximum (λ_em) 450 nmPBS, pH 7.4
Molar Extinction Coefficient (ε) 5,000 M⁻¹cm⁻¹PBS, pH 7.4
Quantum Yield (Φ) 0.1Quinine sulfate standard

Proposed Application: Live-Cell Imaging and Target Identification

Based on the structural features of this compound, a primary application is as a fluorescent probe for live-cell imaging. The quinoline core provides the fluorescent signal, while the piperazine moiety may confer specificity for a particular cellular target or compartment.

Rationale for Application
  • Fluorescent Properties: Quinoline derivatives are known to exhibit environmentally sensitive fluorescence, making them suitable for imaging applications.[1][7]

  • Cell Permeability: The relatively low molecular weight and lipophilic character suggest that the compound is likely to be cell-permeable.

  • Potential for Specific Targeting: The piperazine group is a common feature in ligands for various receptors and enzymes, suggesting the potential for specific intracellular localization.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization and application of this compound as a chemical probe.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of the probe for use in cellular experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of the compound (e.g., 1 mg).

  • Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Optimal Staining Concentration and Incubation Time

Objective: To determine the working concentration and incubation time that provides the best signal-to-noise ratio for cellular imaging.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Probe stock solution (10 mM in DMSO)

  • 96-well, black-walled, clear-bottom imaging plates

  • Fluorescence microscope

Workflow Diagram:

G cluster_0 Cell Seeding and Growth cluster_1 Probe Incubation cluster_2 Imaging and Analysis seed_cells Seed HeLa cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the probe incubate_24h->prepare_dilutions add_probe Add probe to cells prepare_dilutions->add_probe incubate_probe Incubate for varying times (e.g., 15, 30, 60 min) add_probe->incubate_probe wash_cells Wash cells with PBS incubate_probe->wash_cells add_media Add fresh media wash_cells->add_media acquire_images Acquire images on a fluorescence microscope add_media->acquire_images analyze_images Analyze signal intensity and localization acquire_images->analyze_images

Caption: Workflow for optimizing probe staining conditions.

Procedure:

  • Seed HeLa cells into a 96-well imaging plate at a density that will result in 50-70% confluency after 24 hours.

  • Prepare a series of working solutions of the probe in complete culture medium at concentrations ranging from 100 nM to 10 µM.

  • Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for different time points (e.g., 15, 30, and 60 minutes) at 37°C and 5% CO₂.

  • After incubation, wash the cells twice with warm PBS.

  • Add fresh, pre-warmed culture medium to the wells.

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel).

  • Analyze the images to determine the concentration and incubation time that provides bright and specific staining with minimal background fluorescence.

Protocol 3: Co-localization with Organelle-Specific Dyes

Objective: To determine the subcellular localization of the probe.

Materials:

  • HeLa cells

  • Optimized concentration of the probe

  • Commercial organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)

  • Confocal microscope

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Dual Staining cluster_2 Imaging and Analysis seed_cells Seed cells on coverslips incubate_24h Incubate for 24 hours seed_cells->incubate_24h stain_probe Stain with the quinoline probe incubate_24h->stain_probe wash_1 Wash with PBS stain_probe->wash_1 stain_organelle Stain with an organelle-specific dye wash_1->stain_organelle wash_2 Wash with PBS stain_organelle->wash_2 mount_coverslips Mount coverslips wash_2->mount_coverslips acquire_images Acquire images on a confocal microscope mount_coverslips->acquire_images colocalization_analysis Perform co-localization analysis acquire_images->colocalization_analysis

Caption: Workflow for co-localization studies.

Procedure:

  • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Incubate the cells with the optimized concentration of this compound for the optimal duration.

  • Wash the cells with PBS.

  • Incubate the cells with a commercial organelle-specific dye according to the manufacturer's protocol.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope, acquiring images in separate channels for the quinoline probe and the organelle-specific dye.

  • Analyze the images for co-localization using appropriate software (e.g., Pearson's correlation coefficient).

Potential Mechanism of Action and Target Engagement

The biological activity of quinoline and piperazine derivatives is diverse.[4][5][9][10] The 4-methylpiperazine moiety in the probe is structurally similar to moieties found in compounds that interact with various receptors and enzymes.

Hypothetical Signaling Pathway Interaction:

G probe This compound receptor Hypothetical Target (e.g., GPCR, Kinase) probe->receptor Binding downstream_effector Downstream Effector receptor->downstream_effector Activation/Inhibition cellular_response Cellular Response (e.g., Ca²⁺ flux, phosphorylation) downstream_effector->cellular_response Signal Transduction

Caption: Hypothetical mechanism of action of the probe.

To identify the specific cellular target(s) of the probe, techniques such as affinity chromatography, photo-affinity labeling, or thermal shift assays could be employed.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescent signal - Incorrect filter set- Probe concentration too low- Photobleaching- Verify microscope filter settings- Increase probe concentration- Reduce laser power and exposure time
High background fluorescence - Probe concentration too high- Inadequate washing- Decrease probe concentration- Increase the number and duration of washes
Cell toxicity - Probe concentration too high- Prolonged incubation- Perform a cytotoxicity assay (e.g., MTT)- Reduce probe concentration and incubation time

Conclusion

This compound represents a promising scaffold for the development of a novel chemical probe. Its quinoline core provides intrinsic fluorescence, while the piperazine moiety may confer specificity for biological targets. The protocols outlined in these application notes provide a systematic framework for researchers to characterize its properties and explore its utility in live-cell imaging and target identification studies. Further investigation is warranted to fully elucidate its mechanism of action and potential applications in chemical biology and drug discovery.

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). National Institutes of Health.
  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). ACS Publications.
  • 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine. (n.d.). Fisher Scientific.
  • 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethan-1-amine. (n.d.). ChemScene.
  • "One‐step” synthesis of designed quinoline probes. (2024). ResearchGate.
  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). ACS Publications.
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (n.d.). National Institutes of Health.
  • N-[2-[(4-Methylpiperazin-1-yl)methyl]quinolin-6-yl]benzenesulfonamide. (n.d.). SynHet.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022).
  • This compound (CS-0052113). (n.d.). Universal Biologicals.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. Retrieved from

  • Coumarin-piperazine derivatives as biologically active compounds. (2019). PubMed Central.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related quinoline derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this target molecule, while seemingly straightforward, involves several critical steps where yields can be compromised by side reactions, incomplete conversions, or purification challenges. This guide addresses the most common issues encountered in what is generally considered the most reliable synthetic pathway: the nucleophilic substitution of a 2-(halomethyl)quinoline intermediate with N-methylpiperazine.

Frequently Asked Questions (FAQs)

This section is structured to follow the logical progression of the synthesis, from the construction of the core heterocycle to the final coupling step.

Part 1: Synthesis of the Quinoline Core

Q1: My initial Skraup-Doebner-Von Miller reaction to produce the substituted 6-nitroquinoline core is excessively violent and results in significant tar formation. How can I mitigate this?

A1: This is a classic and well-documented challenge. The Skraup reaction is notoriously exothermic and operates under harsh acidic and oxidizing conditions, which can lead to polymerization and charring of the starting materials.[1][2]

To moderate the reaction's vigor and improve yield, consider the following adjustments:

  • Inclusion of a Moderator: The addition of a mild Lewis acid like ferrous sulfate (FeSO₄) or boric acid is a time-tested method to make the reaction less violent.[1][2] These moderators are believed to complex with intermediates, preventing uncontrolled polymerization.

  • Controlled Reagent Addition: The concentrated sulfuric acid should be added slowly and incrementally to the glycerin and aniline mixture with efficient cooling and vigorous stirring. This prevents the buildup of excessive heat.

  • Oxidant Choice: While nitrobenzene is a traditional oxidant, it can also act as a solvent.[1] A more modern and potentially cleaner approach involves using iodine in the presence of potassium iodide, which often leads to higher purity of the desired 6-nitroquinoline.[3]

Q2: I'm struggling with the reduction of the 6-nitroquinoline intermediate to 6-aminoquinoline. Catalytic hydrogenation is slow, and other methods give me impurities. What is the most reliable method?

A2: The reduction of the nitro group is a critical step, and its success depends on choosing a method that is both efficient and compatible with the quinoline ring, which can sometimes be susceptible to over-reduction.

  • Tin(II) Chloride (SnCl₂): Reduction with SnCl₂ in an acidic medium (like concentrated HCl or acetic acid) is highly effective and widely used for this transformation.[4] It is generally high-yielding and avoids the potential for ring saturation that can occur with catalytic hydrogenation.

  • Catalytic Hydrogenation (Pd/C): While sometimes slow, this method can be very clean.[3] To optimize, ensure the catalyst is active, use a suitable solvent like ethanol or ethyl acetate, and apply a moderate pressure of hydrogen (e.g., 50 psi). The reaction may require gentle heating (40-50°C) to proceed at a reasonable rate.

  • Titanium(III) Chloride (TiCl₃): For substrates that are sensitive to harsh conditions, 20% titanium(III) chloride in hydrochloric acid is an excellent alternative for reducing the nitro group under milder conditions.[5]

Part 2: Functionalization and Final Coupling

Q3: The final nucleophilic substitution reaction between my 2-(chloromethyl)quinolin-6-amine intermediate and N-methylpiperazine is sluggish and gives a low yield. How can I drive the reaction to completion?

A3: This is a common bottleneck. The reactivity of the 2-(chloromethyl) group can be moderate, and several factors can impede the reaction.

  • Solvent Choice: A polar aprotic solvent is essential. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively solvate the reactants and facilitate the SN2 mechanism.[6]

  • Addition of a Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide (typically 0.1 equivalents) can significantly accelerate the reaction. The iodide ion displaces the chloride in-situ via the Finkelstein reaction to form the more reactive 2-(iodomethyl)quinoline intermediate.

  • Temperature: These reactions often require heating. A temperature range of 60-90°C is typical.[7] Monitor the reaction by TLC to track the consumption of the starting material and avoid decomposition at excessively high temperatures.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is required to scavenge the HCl generated during the reaction.[8] Ensure at least two equivalents of base are used if you start from the hydrochloride salt of your amine.

Q4: I am observing a significant, less polar byproduct in my final reaction. What could this be, and how can I prevent its formation?

A4: The most likely culprit is a side reaction involving the 6-amino group. While the secondary amine of N-methylpiperazine is a stronger nucleophile than the aromatic 6-amino group, competitive N-alkylation can occur, especially at higher temperatures, leading to dimer formation.

Prevention Strategies:

  • Protecting Group Strategy: The most robust solution is to protect the 6-amino group before the substitution reaction. A simple acetylation to form the 6-acetamidoquinoline derivative is effective. The acetyl group can be easily removed post-coupling under acidic or basic hydrolysis.

  • Reaction Condition Optimization: If you wish to avoid a protection/deprotection sequence, carefully control the reaction conditions. Use a modest excess of N-methylpiperazine (e.g., 1.2-1.5 equivalents) and add the 2-(chloromethyl)quinoline intermediate slowly to the mixture of the base and N-methylpiperazine. This maintains a low concentration of the electrophile, favoring the intermolecular reaction with the more nucleophilic piperazine.

Troubleshooting Guide: At-a-Glance

The following table summarizes common problems, their probable causes, and recommended solutions for the final coupling step.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Inactive halide intermediate.3. Poor choice of solvent or base.1. Increase temperature incrementally to 80-90°C.2. Add 0.1 eq. of NaI or KI as a catalyst.3. Switch to DMF or DMSO as solvent and use K₂CO₃ as the base.
Multiple Byproducts on TLC 1. Dimerization via N-alkylation of the 6-amino group.2. Decomposition of starting material or product.1. Protect the 6-amino group (e.g., as an acetamide) before coupling.2. Lower the reaction temperature and monitor carefully by TLC to avoid prolonged heating after completion.
Inseparable Product Mixture 1. Similar polarity of product and byproducts.2. Residual starting materials.1. Utilize a different solvent system for column chromatography; consider an acid/base workup to separate basic components.2. Ensure the reaction has gone to completion before workup.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Product remains as a salt.1. Add 1-2% triethylamine or ammonia to the eluent during column chromatography to prevent streaking.2. Perform a basic workup (e.g., wash with NaHCO₃ solution) to ensure the product is in its free-base form before chromatography.

Visualizing the Workflow & Logic

To better conceptualize the process, the following diagrams illustrate the recommended synthetic pathway and a decision-making tree for troubleshooting the critical final step.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Side-Chain Installation PNA p-Nitroaniline Skraup Skraup Reaction (H₂SO₄, Oxidant) PNA->Skraup Glycerol Glycerol Glycerol->Skraup QN 6-Nitroquinoline Skraup->QN Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) QN->Reduction QA 6-Aminoquinoline Reduction->QA QACH2Cl 2-(Chloromethyl)quinolin-6-amine (Intermediate) QA->QACH2Cl (Functionalization not shown) Coupling Nucleophilic Substitution (K₂CO₃, DMF, NaI) QACH2Cl->Coupling NMP N-Methylpiperazine NMP->Coupling FinalProduct Target Molecule Coupling->FinalProduct

Caption: High-level workflow for the synthesis of the target molecule.

G decision decision outcome outcome start Final Coupling Step: Low Yield or Complex Mixture? check_conversion Is Starting Material Consumed (by TLC)? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No byproducts Major Byproducts Present check_conversion->byproducts Yes increase_temp 1. Increase Temp (to 80°C) 2. Add catalytic NaI 3. Extend Reaction Time incomplete->increase_temp Action outcome_good Proceed to Optimized Workup & Purification increase_temp->outcome_good Resolved protect_amine Protect 6-amino group (e.g., Acetylation) before coupling byproducts->protect_amine Action protect_amine->outcome_good Resolved

Caption: Troubleshooting decision tree for the final coupling reaction.

Optimized Experimental Protocol

This protocol details the final coupling step, assuming the successful synthesis of the 2-(chloromethyl)quinolin-6-amine intermediate.

Synthesis of this compound

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(chloromethyl)quinolin-6-amine (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and sodium iodide (NaI, 0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, approx. 10 mL per gram of starting material). Begin stirring the suspension. Add N-methylpiperazine (1.5 eq.) to the mixture via syringe.[9]

  • Heating: Heat the reaction mixture to 80-85°C in an oil bath.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1) with 1% Triethylamine. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 5 times the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% Dichloromethane and gradually increasing the polarity with Methanol (up to 10%), containing 1% Triethylamine throughout to prevent product tailing.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

References

  • BenchChem. (2025).
  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.
  • Guidechem. (2024). How to synthesize 6-aminoquinoline. Guidechem FAQ.
  • Wikipedia. N-Methylpiperazine. Wikipedia, The Free Encyclopedia. [Link]

  • Vennerstrom, J. L., et al. (2001). Synthesis of Amino Acid Derivatives of 6-Aminoquinoline Antimalarial Agents. Journal of Medicinal Chemistry.
  • Benchchem. (2025).
  • Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Request PDF. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]

Sources

Technical Support Center: Purification of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-((4-methylpiperazin-1-yl)methyl)quinolin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique structural features of this molecule—namely, the basic quinoline and piperazine nitrogens, and the aromatic amine—present a specific set of purification hurdles. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude this compound sample shows multiple spots on the TLC plate. What are the likely impurities?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for typical syntheses involving the coupling of a 2-(chloromethyl)quinoline derivative with N-methylpiperazine, or similar strategies, you can anticipate several classes of impurities. A patent for a related quinoline-piperazine synthesis highlights the formation of various process-related impurities[1].

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-(chloromethyl)quinolin-6-amine or N-methylpiperazine.

  • Over-alkylation or Di-substitution Products: The reactive nature of the reagents might lead to the formation of species where the piperazine has reacted with multiple quinoline units.

  • Side-reaction Products from the Quinoline Synthesis: The initial synthesis of the quinoline core can generate regioisomers or incompletely cyclized products that are carried through subsequent steps[2][3].

  • Degradation Products: The 6-aminoquinoline moiety can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.

A systematic approach to identifying these impurities involves techniques like LC-MS to obtain molecular weights, and NMR for structural elucidation.

Troubleshooting Purification Challenges

Q2: I'm struggling with the column chromatography of this compound. The compound is streaking badly on the silica gel column. What's causing this and how can I fix it?

A2: Severe streaking or tailing on silica gel is a classic sign of strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. Your target molecule has three basic nitrogen centers (the quinoline nitrogen, and the two nitrogens of the piperazine ring), making it particularly prone to this issue. This strong binding leads to poor separation and low recovery.

The Causality: The lone pairs of electrons on the nitrogen atoms form strong hydrogen bonds or acid-base interactions with the acidic protons of the silanol groups. This prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact band.

Solutions: To mitigate this, you need to suppress the interaction with the silica surface. Here are several effective strategies:

  • Mobile Phase Modification:

    • Adding a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) or ammonia (as a solution in methanol) are excellent choices. A typical starting concentration is 0.1-1% (v/v) of the total mobile phase volume. The basic modifier competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing for smooth elution.

    • Using a High Polarity Solvent: Solvents like methanol or ethanol are more effective at disrupting the strong binding to silica than less polar solvents like ethyl acetate. A gradient elution starting with a less polar system (e.g., Dichloromethane) and gradually increasing the polarity with a methanol/ammonia mixture is often successful.

  • Choice of Stationary Phase:

    • Deactivated Silica: Using commercially available deactivated (end-capped) silica gel can reduce the number of accessible acidic silanol groups.

    • Alumina (Basic or Neutral): Switching to an alumina stationary phase can be highly effective. Basic alumina is particularly well-suited for purifying basic compounds as its surface is not acidic.

    • Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) chromatography is an excellent alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape by ensuring the basic nitrogens are protonated.

Troubleshooting Workflow: Optimizing Column Chromatography

Below is a decision-making workflow to systematically address chromatography issues.

chromatography_troubleshooting start Start: Crude Sample Purity Check (TLC/LCMS) problem Problem Identified: Streaking/Tailing on Silica TLC start->problem solution1 Modify Mobile Phase problem->solution1 Primary Approach solution2 Change Stationary Phase problem->solution2 Alternative sub_sol1a Add Basic Modifier (e.g., 0.5% Et3N or NH4OH in MeOH) solution1->sub_sol1a sub_sol1b Increase Mobile Phase Polarity (e.g., Gradient with MeOH) solution1->sub_sol1b sub_sol2a Use Basic Alumina solution2->sub_sol2a sub_sol2b Use Reversed-Phase (C18) Silica solution2->sub_sol2b check1 Re-run TLC with new system. Is separation improved? sub_sol1a->check1 sub_sol1b->check1 sub_sol2a->check1 sub_sol2b->check1 success Proceed to Column Chromatography check1->success Yes failure Try Alternative Stationary Phase check1->failure No failure->solution2

Caption: Decision workflow for troubleshooting basic compound chromatography.

Q3: My compound has poor solubility in common organic solvents for chromatography, and it sometimes precipitates during workup. How can I manage its solubility?

A3: The solubility of this compound is significantly influenced by pH due to its basic nature. In neutral organic solvents, its polarity might be in a range that makes it sparingly soluble in both very nonpolar solvents (like hexanes) and moderately polar solvents. The key to managing its solubility is to control the protonation state of the nitrogen atoms.

The Science of pH-Dependent Solubility: Quinoline is a weak base, and its solubility behavior is pH-dependent[4]. The piperazine moiety also contains basic nitrogens.

  • Acidic Conditions (Low pH): In the presence of an acid, the nitrogen atoms become protonated, forming ammonium salts. These salts are generally much more soluble in aqueous solutions and polar protic solvents (like methanol or ethanol) but are often insoluble in nonpolar organic solvents (like dichloromethane, ethyl acetate, or hexanes).

  • Neutral/Basic Conditions (High pH): As the free base, the compound is less polar and will have higher solubility in organic solvents like dichloromethane and ethyl acetate, and lower solubility in water.

Practical Strategies:

  • Extraction/Workup: During an aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures your compound is in its free-base form and partitions effectively into the organic layer. If your compound is precipitating during a workup, it might be due to the formation of a salt with limited solubility in the chosen solvent system.

  • Chromatography Loading: To load your sample onto a silica gel column, dissolve the crude material in a minimal amount of a strong solvent like dichloromethane or a mixture containing methanol. If solubility is still an issue, you can pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add a small portion of silica, evaporate the solvent completely, and then load the resulting dry powder onto the top of your column.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a robust starting point based on methods for structurally related quinoline-piperazine compounds[5].

  • Preparation of the Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 95:5 (v/v) Methanol / Ammonium Hydroxide solution.

    • Prepare a sufficient volume of both solvents. The addition of a base is crucial to prevent streaking.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column using a slurry of silica gel in Solvent A.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM. If it doesn't dissolve completely, add a small amount of methanol dropwise until a solution is formed.

    • Carefully apply the solution to the top of the packed silica gel bed.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the percentage of Solvent B. A suggested gradient is as follows:

      • 0-2% Solvent B over 2 column volumes.

      • 2-5% Solvent B over 5 column volumes.

      • 5-10% Solvent B over 5 column volumes.

    • The exact gradient will need to be optimized based on the separation observed on TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC (using a mobile phase similar to the elution conditions, e.g., 95:5 DCM/Methanol with a drop of ammonia).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

Comparative Solvent Systems for Chromatography

The choice of solvent system is critical for successful purification. Below is a table summarizing common starting points for the purification of basic nitrogen-containing heterocycles.

Stationary PhaseMobile Phase SystemModifierSuitability for the Target Compound
Silica Gel Dichloromethane / Methanol0.1 - 1% Et₃N or NH₄OHHigh. A standard choice for moderately polar compounds. The basic modifier is essential.
Silica Gel Ethyl Acetate / Hexanes0.1 - 1% Et₃NModerate. May not be polar enough to elute the compound without excessive streaking.
Alumina (Basic) Dichloromethane / Methanol or Ethyl Acetate / HexanesNone requiredHigh. An excellent alternative to silica gel, as the basic surface minimizes strong interactions.
C18 (Reversed-Phase) Water / Acetonitrile or Water / Methanol0.1% TFA or Formic AcidHigh. Very effective if impurities have different lipophilicity. The acidic modifier ensures protonation and good peak shape.
Q4: Is recrystallization a viable purification method for this compound? If so, what solvents should I try?

A4: Recrystallization can be an excellent and scalable purification method, provided a suitable solvent system can be found. The key is to find a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Given the functional groups in your molecule (aromatic rings, amine, piperazine), a systematic screening of solvents is the best approach. There are general guidelines for selecting recrystallization solvents[6].

Protocol 2: Recrystallization Solvent Screening
  • Initial Screening:

    • Place a small amount of your crude material (approx. 10-20 mg) into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to try include:

      • Polar Protic: Ethanol, Methanol, Isopropanol

      • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

      • Nonpolar: Toluene, Heptane

    • If the compound is very soluble at room temperature, that solvent is not suitable on its own but could be used as the "soluble" solvent in a two-solvent system.

    • If the compound is insoluble or sparingly soluble, heat the test tube gently. If it dissolves upon heating, it's a good candidate.

    • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. Observe for the formation of crystals.

  • Two-Solvent System:

    • If no single solvent is ideal, try a binary system. A common and effective pair for compounds like this is Ethanol/Water or Isopropanol/Heptane .

    • Dissolve the compound in a minimal amount of the "soluble" solvent (e.g., hot ethanol).

    • Slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

The ideal outcome is the formation of well-defined crystals, which can then be isolated by filtration.

References

Sources

Technical Support Center: Optimizing Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols. Quinolines are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. However, their synthesis can be challenging, often plagued by low yields, harsh reaction conditions, and difficult purification procedures.[1][2]

This center provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to overcome these synthetic hurdles.

General Troubleshooting Guide

This section addresses broad issues applicable to various named reactions used for quinoline synthesis.

Q1: My reaction yield is consistently low across different quinoline synthesis methods. Where should I start troubleshooting?

Low yields are a frequent challenge and can often be traced back to fundamental reaction parameters. Here’s a logical workflow to diagnose the issue:

G start Low Yield Observed reagent_purity Verify Purity of Starting Materials (Aniline, Carbonyls) start->reagent_purity solvent_choice Evaluate Solvent System (Purity, Polarity, Aprotic/Protic) reagent_purity->solvent_choice Purity Confirmed temp_control Assess Temperature Control (Exotherms, Hotspots) solvent_choice->temp_control Solvent Optimized catalyst_activity Check Catalyst Activity & Loading temp_control->catalyst_activity Temp Verified workup Optimize Workup & Purification catalyst_activity->workup Catalyst OK success Yield Improved workup->success Purification Optimized

Caption: General workflow for troubleshooting low yields.

  • Reagent Purity: Aniline derivatives can oxidize and darken on storage. It is often beneficial to purify them by distillation or chromatography before use.[3] α,β-Unsaturated carbonyls, especially aldehydes, are prone to polymerization.[3] Always use freshly distilled or high-purity commercial reagents.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and the solubility of reactants.[4] Ensure solvents are anhydrous where required, as water can interfere with many of the acidic catalysts used. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and solubility.[5]

  • Temperature Control: Many classical quinoline syntheses, like the Skraup reaction, are highly exothermic.[6][7] Poor temperature control can lead to localized overheating, promoting tar formation and degradation of starting materials or products.[5][8] Use a mechanical stirrer for viscous mixtures to ensure even heat distribution and monitor the internal temperature.[6]

Q2: I'm observing significant tar or polymer formation in my reaction. What causes this and how can I prevent it?

Tar formation is a classic problem, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[3][8]

  • Primary Cause: The primary cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone starting material.[8]

  • Solutions:

    • Slow Addition: Add the carbonyl compound slowly to the heated acidic solution of the aniline. This helps control the exotherm and minimizes the concentration of the carbonyl available for polymerization at any given time.[3]

    • Optimize Acid: Excessively strong acids can accelerate tar formation.[8] Experiment with different Brønsted acids (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄).[8][9] Milder catalysts may provide a better balance between reaction rate and side product formation.

    • In Situ Generation: For the Doebner-von Miller reaction, the α,β-unsaturated carbonyl can be generated in situ from an aldol condensation (the Beyer method), which keeps its concentration low.[3]

Q3: My purified quinoline derivative seems to decompose on silica gel during column chromatography. How can I purify my product effectively?

This is a common issue due to the basic nature of the quinoline nitrogen interacting with the acidic silanol groups on the silica gel surface, which can catalyze decomposition.[10]

  • Solutions:

    • Deactivate Silica Gel: Add a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to your eluent. This neutralizes the acidic sites on the silica.[10]

    • Use Alternative Stationary Phases: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[10] For very sensitive products, Florisil or reversed-phase (C18) silica can be effective.[10]

    • Non-Chromatographic Methods: Consider other purification techniques that avoid acidic stationary phases.

Purification TechniquePrincipleBest ForPurity/Yield
Distillation Separation by boiling point.Thermally stable, non-volatile impurities.High Purity, 84-91% Yield.[11]
Crystallization (Salt Formation) Forms a crystalline salt (e.g., phosphate, picrate) to exclude impurities.[12]Lab-scale, high-purity applications.>98% Purity (multiple cycles).[11]
Acid Extraction Separates basic quinolines from neutral/acidic impurities.Initial cleanup from complex mixtures like coal tar.[11]Effective for initial separation.

Method-Specific FAQs & Troubleshooting

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13] It is valued for its versatility in creating polysubstituted quinolines.

G reactants 2-Aminoaryl Ketone Active Methylene Compound catalysis Acid or Base Catalysis reactants->catalysis aldol Aldol Condensation catalysis->aldol dehydration1 Dehydration aldol->dehydration1 imine Intramolecular Imine Formation dehydration1->imine dehydration2 Dehydration imine->dehydration2 product Substituted Quinoline dehydration2->product

Caption: Simplified mechanism of the Friedländer Synthesis.

Q: My Friedländer reaction is not working or the yield is very low. What are the critical factors to check?

A: Low yields in the Friedländer synthesis often stem from suboptimal catalyst choice, harsh conditions, or side reactions.[5]

  • Catalyst Choice is Critical: The reaction is inefficient without a catalyst.[14] The choice between acid or base catalysis depends on your substrates.[4]

    • Acid Catalysts: Effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), H₂SO₄, and Lewis acids.[4][15] Modern, milder options include ionic liquids and solid acid catalysts like sulfated zirconia.[16][17][18]

    • Base Catalysts: Used for more reactive substrates. Common choices are KOH, NaOH, or KOtBu.[4]

  • Side Reactions: The most common side reaction is the self-condensation of the ketone (aldol condensation), which consumes your starting material.[4][5] This is especially problematic under basic conditions. Using a milder catalyst or lower temperature can mitigate this.

  • Harsh Conditions: Traditional methods using high temperatures and strong acids can cause degradation.[5] Modern methods often use milder catalysts like gold(III) or perform the reaction under solvent-free conditions with microwave irradiation to reduce reaction times and improve yields.[5][13][16]

The Skraup & Doebner-von Miller Syntheses

These related reactions are classic methods for producing the core quinoline ring. The Skraup synthesis uses glycerol, an aniline, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7] The Doebner-von Miller reaction is more general and uses α,β-unsaturated aldehydes or ketones.[9] Both are known for being vigorous and prone to side reactions.[8][19]

Q: The Skraup reaction is notoriously violent and gives me low yields. How can it be controlled and improved?

A: The reputation is well-earned, but modifications can significantly improve both safety and yield.[19]

  • Control the Exotherm: The reaction is powerfully exothermic. A key modification is to control the rate of reactant mixing.[19] Adding the sulfuric acid portion-wise to the mixture of aniline and glycerol allows for better temperature management. The presence of a moderator like ferrous sulfate is also common practice to tame the reaction's violence.[7][20]

  • Improve Yield:

    • Moderators: Additives like acetic acid, boric acid, or iron oxides can moderate the reaction and improve yields.[20]

    • Oxidizing Agent: While nitrobenzene is traditional, it can lead to unreacted volatile impurities.[11] Arsenic acid is a classic alternative that results in a less violent reaction.[7] More modern, greener approaches use milder oxidants or even ionic liquids that render an external oxidant unnecessary.[1]

    • Microwave Irradiation: Using microwave heating in place of conventional heating has been shown to reduce reaction times and increase yields.[1]

Q: In my Doebner-von Miller reaction, I get a complex mixture of products instead of my desired quinoline. What is happening?

A: This often points to issues with regioselectivity or incomplete oxidation.

  • Regioselectivity with Substituted Anilines: When using meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of regioisomers (e.g., 5-substituted and 7-substituted quinolines). The outcome can be difficult to predict and may require separation of the final products.[20]

  • Incomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[8] If the oxidizing agent is weak or consumed by side reactions, you may isolate this partially hydrogenated byproduct. Ensure you are using a suitable oxidant (often an imine formed in situ acts as the hydrogen acceptor).

Experimental Protocols

Protocol: Deactivation of Silica Gel for Chromatography

This protocol describes a standard method to prevent the degradation of basic quinoline derivatives during column chromatography.

  • Prepare the Eluent: Prepare your desired solvent system (e.g., Hexane:Ethyl Acetate).

  • Add Basic Modifier: To the eluent, add 1% triethylamine (NEt₃) by volume. For example, to 1 L of eluent, add 10 mL of NEt₃.

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Add the modified eluent and gently stir to create a uniform slurry.

  • Pack Column: Pack the chromatography column with the silica gel slurry as you normally would.

  • Equilibrate: Before loading your sample, run at least 2-3 column volumes of the modified eluent through the packed column to ensure it is fully equilibrated.

  • Run Chromatography: Dissolve your crude product in a minimal amount of the modified eluent and perform the separation as usual.

Protocol: Improved Friedländer Synthesis using p-TsOH

This protocol provides a milder, higher-yielding alternative to traditional strong-acid methods for Friedländer synthesis.[16]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).

  • Solvent: Add a suitable solvent like ethanol or toluene (5 mL).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).[16]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (using deactivated silica, if necessary) or recrystallization to obtain the pure quinoline derivative.

By understanding the mechanisms and common pitfalls of these powerful reactions, you can systematically troubleshoot your experiments, leading to higher yields, greater purity, and more efficient discovery.

References

Sources

Technical Support Center: Overcoming Solubility Issues with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to the common challenge of poor quinoline compound solubility in experimental assays. Inaccurate concentrations due to precipitation can lead to unreliable data, masking the true activity of a compound and hindering research progress.[1] This center offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure your quinoline compounds remain in solution, yielding accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline compounds so difficult to dissolve in aqueous assay buffers?

A1: The low aqueous solubility of many quinoline derivatives stems from their fundamental molecular structure. The quinoline core is a fused bicyclic aromatic system, which is inherently hydrophobic (water-repelling) and rigid.[2] This structure, combined with strong intermolecular forces in the solid crystal lattice, makes it energetically unfavorable for water molecules to effectively solvate individual compound molecules.[2] Furthermore, the specific functional groups attached to the quinoline ring can significantly increase lipophilicity, further reducing water solubility.[2][3]

Q2: My quinoline, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer or cell media. What's happening and how do I fix it?

A2: This common and frustrating issue is known as "crashing out" or precipitation.[4] While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds,[5] its solubilizing effect is drastically reduced upon significant dilution into an aqueous system.[5][6] When the DMSO stock is added to your buffer, the DMSO molecules disperse and interact with water, leaving your hydrophobic quinoline compound exposed to an environment it is not soluble in, causing it to precipitate.[7][8]

Solutions:

  • Decrease Stock Concentration: Prepare a more dilute stock solution in DMSO. This requires adding a larger volume to your assay to reach the final concentration, which in turn increases the final percentage of DMSO.[7]

  • Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting biological activity (typically 0.1% to 1.0% for cell-based assays).[9] Sometimes, increasing the final DMSO concentration to 2% or even 5% (for biochemical assays) can keep the compound in solution.[9] Always run a solvent tolerance control to validate this.

  • Use a Co-solvent: Instead of 100% DMSO, prepare your stock in a mixture of DMSO and another solvent like ethanol or polyethylene glycol (PEG), which can help bridge the polarity gap.[10][11]

Q3: Can I use pH to improve the solubility of my quinoline compound?

A3: Absolutely. This is one of the most effective initial strategies. The quinoline ring contains a nitrogen atom which is weakly basic.[12][13] By lowering the pH of the buffer, you can protonate this nitrogen atom. This positive charge makes the molecule a salt, which is significantly more polar and thus more soluble in water.[2][4]

Guideline:

  • The pKa of the quinoline core is approximately 4.9.[14] To ensure protonation, the pH of your solution should be at least 1-2 units below the pKa of your specific compound.[4]

  • Causality: At a pH below its pKa, the equilibrium shifts towards the protonated, more soluble form of the compound.[14][15]

  • Caution: Ensure that the required acidic pH is compatible with your assay system (e.g., enzyme activity, cell viability). If not, this method may not be suitable.[4]

Q4: What are co-solvents and how do I choose one?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This "polarity reduction" makes the environment more favorable for hydrophobic compounds like quinolines, thereby increasing their solubility.

Co-solvent Typical Final Assay Conc. Properties & Considerations
DMSO 0.1% - 2% (up to 10% in some enzyme assays)Excellent solubilizer but can be toxic to cells at >1%. High boiling point makes it hard to remove.[5][9]
Ethanol 1% - 5%Less toxic than DMSO but may affect protein structure at higher concentrations. Volatile.
Polyethylene Glycol (PEG 300/400) 1% - 10%Generally low toxicity. Can form eutectic mixtures that improve dissolution.[11]
Propylene Glycol 1% - 20%Common in pharmaceutical formulations; low toxicity.[16]

Selection Strategy: The choice depends on your assay's tolerance. For cell-based assays, start with the lowest possible concentration of the least toxic solvent. For biochemical assays, you often have more flexibility. Always run a vehicle control with the same co-solvent concentration to check for interference.

Q5: I've heard about cyclodextrins. How do they work and when should I use them?

A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[17][18] They work by encapsulating the poorly soluble quinoline molecule within their hydrophobic core, forming an "inclusion complex."[19][20] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic drug and dramatically increasing its apparent solubility.[2][18]

When to Use:

  • When pH adjustment and co-solvents are not viable or provide insufficient solubility.

  • In sensitive biological systems where organic solvents must be minimized.

  • For in vivo studies where they can improve bioavailability.[18]

Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[16][21]

Troubleshooting Guides & Protocols

Workflow: Systematic Solubility Troubleshooting

This workflow provides a logical progression for tackling solubility issues.

G cluster_stock Stock Solution Issues cluster_dilution Dilution & Formulation Strategy start Compound Precipitates in Aqueous Assay Buffer stock_check Is Stock Solution (in 100% DMSO) Clear and Particulate-Free? start->stock_check remake_stock 1. Remake Stock Solution - Use high-purity, anhydrous DMSO - Sonicate or gently warm - Filter sterilize (0.22 µm PTFE) stock_check->remake_stock No dilution_issue Precipitation Occurs Upon Dilution ('Crashing Out') stock_check->dilution_issue Yes remake_stock->stock_check ph_adjust 2. pH Adjustment - Is compound basic? - Lower buffer pH (e.g., to 5.0) - Check assay compatibility dilution_issue->ph_adjust cosolvent 3. Co-solvent Addition - Increase final DMSO % (if tolerated) - Test Ethanol, PEG 400 - Run vehicle controls ph_adjust->cosolvent Not effective or incompatible success Compound Soluble in Assay Buffer ph_adjust->success Success cyclodextrin 4. Cyclodextrin Complexation - Use HP-β-CD or SBE-β-CD - Prepare drug-CD complex first - See Protocol 2 cosolvent->cyclodextrin Not effective or incompatible cosolvent->success Success cyclodextrin->success Success fail Still Insoluble Consider chemical modification or alternative compound cyclodextrin->fail Not effective

Sources

Technical Support Center: 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reaction products encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to identify, mitigate, and eliminate common impurities, ensuring the integrity of your experimental results.

Introduction: The Synthetic Challenge

The most common synthetic route to this compound involves the nucleophilic substitution of a reactive intermediate, typically 2-(chloromethyl)quinolin-6-amine, with 1-methylpiperazine. While seemingly straightforward, this SN2 reaction is prone to several competing pathways that lead to a range of impurities. Understanding the mechanisms behind the formation of these side products is the first step toward optimizing your reaction conditions for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture shows multiple spots on TLC, and the LC-MS reveals several unexpected masses. What are the most likely side products?

This is a common observation. The primary side products arise from the high nucleophilicity of the nitrogen atoms in both the piperazine reagent and the quinoline product itself. The most prevalent impurities are typically:

  • N-Quaternary Salt: Over-alkylation of the product.

  • Dimeric Impurity: Self-condensation or reaction of the starting material with the product's 6-amino group.

  • Unreacted Starting Materials: Incomplete conversion of 2-(chloromethyl)quinolin-6-amine.

The following diagram illustrates the desired reaction versus the most common side reaction, the formation of the N-quaternary salt.

G cluster_main Desired Pathway (SN2) cluster_side Side Reaction Pathway SM1 2-(chloromethyl)quinolin-6-amine Product Target Product This compound SM1->Product Nucleophilic Substitution QuatSalt N-Quaternary Salt Impurity (Over-alkylation) SM1->QuatSalt Further Alkylation (Undesired SN2) SM2 1-Methylpiperazine SM2->Product Nucleophilic Substitution Product->QuatSalt Further Alkylation (Undesired SN2)

Caption: Desired reaction pathway versus the over-alkylation side reaction.

FAQ 2: My mass spectrum shows a peak with a mass of (M + 189.66). What is this impurity and how do I prevent it?

This observed mass corresponds to the N-quaternary salt, the most common and often most challenging impurity to remove.

  • Mechanism of Formation: The tertiary amine on the piperazine ring of your desired product is still nucleophilic. It can attack the electrophilic chloromethyl group of another molecule of the starting material, 2-(chloromethyl)quinolin-6-amine. This second SN2 reaction forms a stable quaternary ammonium salt. The formation of such salts is a known challenge in the N-alkylation of piperazines[1].

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Avoid using an excess of the 2-(chloromethyl)quinolin-6-amine electrophile. A slight excess (1.1 to 1.5 equivalents) of 1-methylpiperazine is often recommended to ensure the complete consumption of the chloromethyl intermediate, thereby minimizing its availability to react with the product.

    • Slow Addition: Add the 2-(chloromethyl)quinolin-6-amine solution dropwise to the solution of 1-methylpiperazine at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction over the secondary (product) alkylation.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the formation of the quaternary salt. Start at room temperature and only heat if necessary, monitoring by TLC or LC-MS.

FAQ 3: I see a high molecular weight impurity (~440 m/z). Could this be a dimer?

Yes, this is highly probable. This impurity likely arises from the nucleophilic 6-amino group on the quinoline ring.

  • Mechanism of Formation: The primary aromatic amine at the 6-position of the quinoline ring, while less nucleophilic than the piperazine nitrogens, can still react with the highly reactive 2-(chloromethyl) group of a starting material molecule. This results in an N-alkylation that "dimerizes" two quinoline cores.

  • Troubleshooting & Mitigation:

    • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIPEA) is preferred over smaller amines like triethylamine (TEA). The base's role is to scavenge the HCl byproduct without competing as a nucleophile. Using an inorganic base like K₂CO₃ or Cs₂CO₃ can also be effective and avoids introducing competing amines. A similar strategy is employed in the synthesis of other complex quinazolines, where base choice dictates reaction outcomes[2][3].

    • Protecting Groups: For syntheses where purity is paramount, temporarily protecting the 6-amino group (e.g., as a Boc-carbamate or an amide) can completely prevent this side reaction. The protecting group would be removed in a final step.

Impurity Profile Summary

The table below summarizes the key potential impurities, their likely molecular weights (as [M+H]⁺), and primary methods for identification.

Impurity NameStructure SketchExpected [M+H]⁺Identification Notes (LC-MS / ¹H NMR)
Target Product C₁₆H₂₀N₄269.17 Expected product mass. Characteristic aromatic and aliphatic signals.
N-Quaternary Salt C₃₂H₃₄N₆²⁺ (as dication)259.66 (M²⁺/2) Often observed as a doubly charged ion. ¹H NMR shows downfield shifts for protons adjacent to the positive nitrogen. Highly polar, elutes early in reverse-phase HPLC.
Dimeric Impurity C₂₆H₂₁N₅416.18 High molecular weight peak. Complex aromatic region in ¹H NMR with overlapping signals.
Starting Material C₁₀H₈ClN₃206.05 Unreacted 2-(chloromethyl)quinolin-6-amine.

Troubleshooting Workflow

If an unknown impurity is detected, follow this systematic approach to identify and eliminate it.

G start Impurity Detected in Crude Product (by LC-MS/TLC) step1 Step 1: Characterize Impurity - Determine accurate mass (HRMS) - Check for characteristic isotope patterns (e.g., Cl) - Isolate a small amount for NMR if possible start->step1 step2 Step 2: Identify Source - Compare mass to table of common impurities - Is it over-alkylation? (Quat Salt) - Is it dimerization? (Dimer) - Is it a starting material? step1->step2 decision Is the source identified? step2->decision decision->step1 No mitigate_quat Mitigation for Quat Salt: 1. Use excess 1-methylpiperazine 2. Slow addition of electrophile 3. Lower reaction temperature decision->mitigate_quat Yes (Quat Salt) mitigate_dimer Mitigation for Dimer: 1. Use non-nucleophilic base (DIPEA, K2CO3) 2. Consider protecting the 6-amino group decision->mitigate_dimer Yes (Dimer) mitigate_sm Mitigation for Unreacted SM: 1. Increase reaction time/temperature moderately 2. Increase equivalents of nucleophile decision->mitigate_sm Yes (Unreacted SM) end_node Re-run Reaction & Analyze mitigate_quat->end_node mitigate_dimer->end_node mitigate_sm->end_node

Caption: Systematic workflow for impurity identification and mitigation.

Experimental Protocols

Protocol 1: Recommended Synthesis with Minimized Side Reactions

This protocol incorporates best practices to suppress the formation of the N-quaternary salt and dimeric impurities.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Reagent Addition: Dissolve 2-(chloromethyl)quinolin-6-amine hydrochloride (1.0 eq.) in a minimal amount of DMF. Add this solution dropwise to the stirring piperazine mixture over 30-60 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS. Gentle heating (40-50°C) may be applied if the reaction is sluggish, but this may slightly increase side product formation.

  • Work-up: Once the reaction is complete, filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS

This method is designed to separate the polar impurities (like the quaternary salt) from the main product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+).

The highly polar N-quaternary salt will typically elute very early in the gradient, well before the main product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20709.
  • Spencer, J. A., & Smith, A. C. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 25(18), 4257.
  • Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.
  • Thakare, P. V., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 1-11.
  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • Request PDF. (2005). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Icbek, N., et al. (2013). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Turesky, R. J., et al. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 15(4), 534-543.
  • Google Patents. (n.d.). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • Gavalas, A., et al. (2020). 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine. Molbank, 2020(2), M1131.
  • ResearchGate. (2003). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Stana, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7268.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2007). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. Retrieved from [Link]

Sources

Enhancing the Stability of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide | Technical Support Center

Introduction: Welcome to the technical support center for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The inherent reactivity of the quinoline core, coupled with the basicity of the piperazine and amine moieties, can present stability challenges in aqueous solutions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you maintain the integrity of your compound and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and storage of this compound solutions.

Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration?

Discoloration is a frequent indicator of chemical degradation, particularly for quinoline-containing compounds.[1] This is most commonly caused by:

  • Oxidation: The quinoline and amine groups are susceptible to oxidation from dissolved atmospheric oxygen, which can form colored byproducts.

  • Photodegradation: Exposure to ambient or UV light can induce photolytic reactions, leading to the formation of degradation products like hydroxyquinolines.[1]

A color change signals that the integrity of your compound is compromised. It is critical to prepare fresh solutions and protect all solutions from light, especially for long-term storage or sensitive assays.[1]

Q2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Yes, inconsistent results and a decline in expected activity are classic signs of compound degradation.[1] The stability of this molecule in aqueous solution is influenced by several factors, including pH, temperature, and light exposure.[1] Degradation reduces the concentration of the active parent compound, leading to unreliable data. For all sensitive experiments, it is highly recommended to use freshly prepared solutions or to perform a stability validation under your specific experimental and storage conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily governed by four factors:

  • pH: As a molecule with multiple basic nitrogen atoms (quinoline, piperazine, and the 6-amine), its solubility and stability are highly dependent on the pH of the solution.[2][3][4] Degradation can be accelerated in strongly acidic or basic conditions.[1]

  • Light: Quinoline structures are often photosensitive and can degrade upon exposure to light.[5][6]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1]

  • Oxidation: The electron-rich aromatic system and amine groups are susceptible to oxidative degradation.

Q4: How should I prepare and store my stock solutions to maximize stability?

For optimal stability, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol, where the compound is generally more stable. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] When preparing aqueous working solutions, dilute the stock solution into a suitable, pre-optimized buffer immediately before use.

Troubleshooting & Optimization Guide

This section provides deeper insights into the causes of instability and offers strategies for mitigation.

Controlling pH-Dependent Degradation

The Challenge: The compound possesses multiple ionizable centers. The quinoline nitrogen has a pKa of approximately 4.9, while the piperazine and amine groups are also basic.[3] At different pH values, the protonation state of the molecule changes, affecting its solubility, reactivity, and susceptibility to hydrolytic degradation. Both strongly acidic and alkaline conditions can catalyze the breakdown of the molecule.[1][8]

The Solution: Buffer Optimization The most effective strategy is to use a buffer system to maintain a stable pH. A pH-stability profile should be conducted to identify the pH at which the compound exhibits maximum stability.

  • Recommendation: Start by evaluating a pH range between 6.0 and 7.5 using common biological buffers (e.g., phosphate, HEPES). The goal is to find a balance between solubility and stability.

  • Causality: Maintaining a consistent pH prevents shifts in the equilibrium between different ionic forms of the molecule, some of which may be more prone to degradation. Buffering is a critical step for ensuring reproducible assay performance.[1]

Preventing Oxidative Degradation

The Challenge: The 6-amine group on the quinoline ring makes the molecule particularly susceptible to oxidation. Dissolved oxygen in aqueous buffers can react with the compound, leading to the formation of oxides or polymeric degradation products.

The Solution: Use of Antioxidants and Inert Conditions

  • Degas Buffers: Before use, degas aqueous buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump. This removes dissolved oxygen.

  • Incorporate Antioxidants: For formulations requiring longer-term stability, consider adding antioxidants. Common choices include:

    • Ascorbic Acid (Vitamin C)[9][10][11]

    • Butylated Hydroxytoluene (BHT)[7][10]

    • alpha-Tocopherol (Vitamin E)[9][11]

  • Causality: Antioxidants act as sacrificial agents, reacting with oxidative species more readily than the target compound, thereby protecting its integrity.[9]

Mitigating Photodegradation

The Challenge: The quinoline aromatic system can absorb UV and visible light, leading to a photochemically excited state that can undergo degradation reactions. This is a common pathway for many quinoline-based compounds.[5][6]

The Solution: Protection from Light This is the most straightforward issue to resolve.

  • Use Amber Glassware: Store all solutions in amber vials or tubes to block UV and blue light.

  • Wrap in Foil: For clear containers, wrap them securely in aluminum foil.

  • Minimize Exposure: During experiments, work under subdued lighting conditions whenever possible.[7]

Managing Thermal Stability

The Challenge: Higher temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation.[1] While the compound may be stable at room temperature for short periods, extended storage requires lower temperatures.

The Solution: Appropriate Temperature Control

  • Short-Term (Working Solutions): Keep aqueous solutions on ice (2-8°C) during experimental use.

  • Long-Term (Stock Solutions): Store organic stock solutions at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is crucial. Repeated freezing and thawing can cause the compound to precipitate out of solution and can introduce water condensation, which may facilitate hydrolysis.[7]

Data Summary Tables

Table 1: Recommended Starting Conditions for Stability Optimization

Parameter Recommended Action Rationale
pH Control Use a buffered solution (e.g., PBS, HEPES) at pH 6.5-7.4. Maintains a stable ionic form, preventing pH-catalyzed hydrolysis.[1][2][3]
Solvent Prepare stock in anhydrous DMSO; use buffered aqueous media for working solutions. Organic solvents limit hydrolytic degradation for long-term storage.
Temperature Store stock at -20°C or -80°C. Keep working solutions at 2-8°C. Reduces the rate of chemical degradation.[1]
Light Exposure Store and handle in amber vials or foil-wrapped containers. Prevents photolytic degradation.[1][5]

| Atmosphere | Use degassed buffers; consider adding antioxidants (e.g., 0.01% Ascorbic Acid). | Minimizes oxidative degradation.[7][9] |

Visualizations: Degradation & Workflow

Potential Degradation Pathways Parent This compound (Parent Compound) Oxidation Oxidation (O₂, H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Visible Light) Parent->Photolysis Oxidized_Pdt N-Oxides (on Piperazine or Quinoline N) Oxidation->Oxidized_Pdt Hydroxylated_Pdt Hydroxylated Quinolines (e.g., at C2 position) Hydrolysis->Hydroxylated_Pdt Photo_Pdt Photodimers or Hydroxy-derivatives Photolysis->Photo_Pdt RingOpened_Pdt Ring-Opened Products Hydroxylated_Pdt->RingOpened_Pdt Further Degradation

Caption: Potential degradation pathways under various stress conditions.

Experimental Workflow for Stability Assessment prep 1. Prepare Stock Solution (e.g., 1 mg/mL in appropriate solvent) stress 2. Apply Stress Conditions (Forced Degradation) prep->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxid Oxidation (3% H₂O₂) stress->oxid thermal Thermal (60-80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analyze 3. Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze hplc 4. Analyze via Stability-Indicating HPLC Method analyze->hplc report 5. Quantify Parent Peak & Identify Degradants hplc->report

Caption: General workflow for conducting a forced degradation study.

Experimental Protocols

These protocols provide a framework for experimentally determining the stability of your compound.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[12] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Application of Stress Conditions:

  • For each condition, prepare a sample and a control (protected from the stress condition).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.[1]

  • Photolytic Degradation: Expose a stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][13] Place a control sample wrapped in aluminum foil alongside the exposed sample.

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples (e.g., with 0.1 M NaOH and 0.1 M HCl, respectively).

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

1. Instrument and Column:

  • System: HPLC with a UV/PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. The piperazine moiety may require a different selectivity, so consider phenyl or cyano columns if peak shape is poor.[7]

2. Mobile Phase Optimization:

  • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The pH of the mobile phase is critical for achieving good peak shape for basic compounds.[7]

  • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Start with a gradient program to ensure separation of the parent compound from all potential degradation products. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 5% B (re-equilibration)

3. Method Validation:

  • Analyze the stressed samples from the forced degradation study.

  • Specificity: The primary goal is to demonstrate that the degradation product peaks do not co-elute with the parent compound peak. A PDA detector is invaluable for checking peak purity.

  • Once specificity is established, the method should be fully validated for linearity, accuracy, precision, and robustness according to standard guidelines.

By implementing these strategies and protocols, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. Available from: [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Molecules. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition. Available from: [Link]

  • From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. Available from: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Heliyon. Available from: [Link]

  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics. Available from: [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. Available from: [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Ask-the-expert: Preventing Nitrosamine formation in your drug formulation. YouTube. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Journal of Physics. Available from: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available from: [Link]

Sources

Navigating the Nuances of Quinolines: A Guide to Assay Protocol Modification

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with quinoline-piperazine compounds. Here, we move beyond simple step-by-step instructions to delve into the causality behind experimental choices, ensuring your protocols are not just followed, but understood. This resource is designed to empower you with the expertise to troubleshoot common issues and optimize your assays for robust and reproducible results.

Section 1: Solubility and Compound Handling - The Foundation of a Successful Assay

The physicochemical properties of quinoline-piperazine derivatives often present the first hurdle in assay development: solubility. Poor solubility can lead to a cascade of issues, including inaccurate potency measurements and inconsistent results.[1]

FAQ 1: My quinoline-piperazine compound precipitates out of solution during dilution into aqueous assay buffer. How can I resolve this?

This is a frequent challenge, often stemming from the hydrophobic nature of the quinoline core. The transition from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to crash out.

Troubleshooting Protocol:

  • Evaluate Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 1%, as higher concentrations can impact biological activity and compound solubility.[2] If precipitation persists, consider lowering the concentration to 0.1-0.5%.

  • pH Adjustment: Quinoline and piperazine moieties are basic in nature.[3][4][5] Consequently, their solubility is pH-dependent. Lowering the pH of your assay buffer can increase the protonation of these basic nitrogens, thereby enhancing aqueous solubility.[2][6]

    • Actionable Insight: Conduct a small-scale pH titration (e.g., from pH 7.4 down to 6.5) of your assay buffer containing the compound to identify the optimal pH for solubility without compromising the biological integrity of your assay system.

  • Employ Solubility-Enhancing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.05%) can form micelles that encapsulate the compound, preventing precipitation.[2]

    • Cyclodextrins: For particularly challenging compounds, consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance solubility.

  • Serial Dilution Strategy: Instead of a single, large dilution step, perform a stepwise serial dilution. This gradual reduction in DMSO concentration can prevent the abrupt solvent change that often triggers precipitation.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Buffer check_dmso Final DMSO > 1%? start->check_dmso reduce_dmso Reduce DMSO to 0.1-0.5% check_dmso->reduce_dmso Yes check_ph Is Compound Basic? check_dmso->check_ph No reduce_dmso->check_ph lower_ph Lower Buffer pH (e.g., to 6.8) check_ph->lower_ph Yes use_excipients Consider Excipients (Surfactants, Cyclodextrins) check_ph->use_excipients No lower_ph->use_excipients serial_dilution Implement Serial Dilution use_excipients->serial_dilution resolved Problem Resolved serial_dilution->resolved

Caption: A decision tree for systematically addressing compound precipitation.

FAQ 2: I'm concerned about the stability of my quinoline-piperazine compound in DMSO stock over time. What are the best practices for storage?

Compound stability in DMSO is a critical factor for generating reliable data over the course of a screening campaign.

Best Practices for Compound Storage:

ParameterRecommendationRationale
Solvent Anhydrous DMSOWater can facilitate hydrolysis of susceptible functional groups.[7][8]
Temperature -20°C or -80°CLower temperatures slow down potential degradation reactions.
Aliquoting Store in single-use aliquotsMinimizes freeze-thaw cycles which can introduce moisture and promote degradation.[9]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Protects against oxidation, particularly for electron-rich aromatic systems.

Expert Tip: While anhydrous DMSO is ideal, studies have shown that a 90/10 DMSO/water mixture can be a pragmatic storage solution for many compounds, with a significant percentage remaining stable over extended periods at 4°C.[7] However, for long-term storage and compounds with known hydrolytic instability, anhydrous conditions are strongly recommended.

Section 2: Mitigating Assay Interference

Quinoline-piperazine scaffolds can sometimes interact non-specifically with assay components, leading to misleading results. Understanding and addressing these potential interferences is crucial for data integrity.

FAQ 3: My compound shows activity in a fluorescence-based assay, but I suspect it might be an artifact. How can I confirm this?

The conjugated ring system of quinoline can inherently fluoresce, and this autofluorescence can be a significant source of interference in fluorescence-based assays.[10][11]

Protocol for Investigating Fluorescence Interference:

  • Intrinsic Fluorescence Measurement:

    • Prepare a solution of your compound in the assay buffer at the highest concentration tested.

    • Measure the fluorescence intensity at the same excitation and emission wavelengths used in your assay.

    • A significant signal in the absence of other assay components indicates intrinsic fluorescence.

  • Quenching Assessment:

    • Run the assay in the presence of a known fluorescent probe (without your compound).

    • Add your compound at various concentrations and monitor for a decrease in the fluorescent signal. A concentration-dependent decrease suggests quenching.[12]

  • Orthogonal Assay Validation:

    • The most definitive way to rule out interference is to confirm the activity in an orthogonal assay that utilizes a different detection method (e.g., absorbance, luminescence, or a label-free technology).

Workflow for Differentiating True Activity from Fluorescence Interference

G start Apparent Activity in Fluorescence Assay check_intrinsic Measure Intrinsic Compound Fluorescence start->check_intrinsic intrinsic_pos Significant Intrinsic Fluorescence? check_intrinsic->intrinsic_pos check_quenching Assess for Quenching of a Known Fluorophore intrinsic_pos->check_quenching No interference Assay Interference Confirmed intrinsic_pos->interference Yes quenching_pos Concentration-Dependent Quenching? check_quenching->quenching_pos orthogonal_assay Validate with an Orthogonal Assay quenching_pos->orthogonal_assay No quenching_pos->interference Yes true_activity True Biological Activity orthogonal_assay->true_activity Activity Confirmed orthogonal_assay->interference Activity Not Confirmed

Caption: A logical progression for dissecting fluorescence-based assay results.

FAQ 4: I've observed that my quinoline-piperazine compound's activity is highly dependent on the presence of certain metal ions in the buffer. What could be the cause?

The nitrogen and, in some cases, oxygen atoms within the quinoline and piperazine structures can act as chelating agents for metal ions.[13][14] This chelation can either directly inhibit a metalloenzyme or alter the compound's conformation, thereby affecting its biological activity.

Troubleshooting Metal Chelation:

  • Buffer Composition Analysis: Carefully review the composition of your assay buffer for the presence of divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺).

  • Use of a Metal Chelator: Conduct a control experiment where a strong metal chelator, such as EDTA, is added to the assay buffer. A significant change in your compound's activity in the presence of EDTA suggests that metal chelation is playing a role.

  • Varying Metal Ion Concentrations: If a specific metal ion is required for enzyme activity, titrate its concentration in the presence and absence of your compound to understand the competitive nature of the interaction.

Section 3: Cell-Based Assay Considerations

When transitioning from biochemical to cell-based assays, additional complexities arise, including compound permeability and cytotoxicity.

FAQ 5: My compound is potent in a biochemical assay but shows significantly weaker activity in a cell-based assay. What are the likely reasons?

This discrepancy is common and often points to issues with cell permeability or efflux.

Investigating Poor Cellular Potency:

  • Assess Cytotoxicity: It is crucial to first determine the concentration at which your compound becomes toxic to the cells. A standard MTT or similar cell viability assay should be performed.[15] Observed activity may be an artifact of cytotoxicity rather than specific target engagement.

  • Permeability Prediction and Measurement:

    • In Silico Prediction: Utilize computational tools to predict the compound's permeability based on its physicochemical properties (e.g., LogP, polar surface area).

    • Experimental Verification: Employ cellular accumulation assays or permeability assays (e.g., PAMPA) to experimentally determine the extent to which your compound enters the cells.

  • Efflux Pump Inhibition: Test your compound's activity in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). An increase in potency suggests that your compound is a substrate for these transporters.

Key Considerations for Cell-Based Assays:

FactorPotential ImpactMitigation Strategy
Cell Health and Passage Number Inconsistent receptor expression and signaling.[9]Use cells with a low and consistent passage number; monitor morphology and viability.
Serum Protein Binding Reduced free compound concentration available to interact with the target.Determine the extent of serum protein binding and adjust dosing accordingly, or perform assays in serum-free media if possible.
Metabolic Stability Compound may be rapidly metabolized by cellular enzymes.Assess compound stability in the presence of liver microsomes or hepatocytes.[16]

References

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). Bioorganic & Medicinal Chemistry Letters.
  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.). RSC Publishing.
  • Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. (n.d.). DOI.
  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.). PMC - NIH.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica.
  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). PubMed Central.
  • Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. (n.d.). Benchchem.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed.
  • Synthesis, characterization and antimicrobial activity of metal chelates of 5-[4-(3-chloro phenyl)piperazinyl-methylene]-8-hydroxy quinoline. (n.d.). ResearchGate.
  • Synthesis and antifungal activity of novel metal chelates based on 8-hydroxyquinoline and piperazine ring. (n.d.). JOCPR.
  • Stability of screening compounds in wet DMSO. (n.d.). PubMed.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Unknown Source.
  • Troubleshooting N-Butyryl-N'-cinnamyl-piperazine in vitro assay variability. (n.d.). Benchchem.
  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). ACS Publications.
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). PMC - PubMed Central.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (2023). RSC Publishing - The Royal Society of Chemistry.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Unknown Source.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC - NIH.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Designing strategy for the development of piperazine-quinoline-based MTDLs. (n.d.). Unknown Source.
  • Quinoline-Piperazine Derivatives as Potential α-Glucosidase Inhibitors: Synthesis, Biological Evaluation, and In Silico Studies. (n.d.). ResearchGate.
  • Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4Halo8-quinolinols. (n.d.). ResearchGate.
  • 28 questions with answers in PIPERAZINES. (n.d.). ResearchGate.
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry.
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). PMC - PubMed Central.
  • (PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate.
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (n.d.). OUCI.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). NCBI Bookshelf.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). NCBI - NIH.

Sources

Technical Support Center: Interpreting Unexpected Results with 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for researchers working with 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. This document is structured to address the most pressing and unexpected challenge you may face with this compound: a significant lack of published data. If your initial literature search has left you with more questions than answers, you are in the right place. This guide will walk you through a logical, scientifically-grounded process to verify your compound, understand its properties, and move your research forward in a data-driven manner.

FAQ 1: I can't find any published literature on this compound. Is this expected?

Answer:

No, this is a highly unexpected result and should be treated as the primary focus of your initial investigation. A compound with a defined chemical structure like this would typically have some associated data, even if it's just a patent filing or an entry in a chemical database. The absence of information suggests a few critical possibilities that must be systematically addressed before proceeding with any biological experiments.

Possible Scenarios:

  • Mislabeled Reagent: The vial may be incorrectly labeled.

  • Novel Compound: You may be in possession of a truly novel chemical entity that has not been previously synthesized or characterized.

  • Degraded or Impure Sample: The compound may have degraded, or the vial may contain a mixture of substances.

The first step is not to question your biological assay, but to question the identity and purity of the compound itself.

Troubleshooting Guide 1: Verifying Compound Identity and Purity

This workflow is designed to definitively confirm the chemical structure and purity of your sample.

Step 1: Initial Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the number of components in your sample and quantify the purity of the main peak.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., DMSO or Methanol).

    • Use a reverse-phase C18 column.

    • Run a gradient elution method, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

  • Interpreting the Results:

    • Expected: A single, sharp peak, indicating >95% purity.

    • Unexpected: Multiple peaks, suggesting impurities or degradation. A broad peak may indicate instability on the column.

Step 2: Structural Confirmation by Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of your compound and compare it to the theoretical mass of this compound.

  • Protocol:

    • Infuse your sample solution directly into an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode.

    • Look for the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Theoretical Mass Calculation:

      • C₁₅H₂₀N₄

      • (15 * 12.011) + (20 * 1.008) + (4 * 14.007) = 256.35 g/mol

    • Expected MS Result: A prominent ion at m/z 257.17 [M+H]⁺.

    • Unexpected MS Result: No ion at the expected m/z, or the presence of other dominant ions, would strongly indicate the compound is not what is stated on the label.

Step 3: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain a detailed structural fingerprint of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.

  • Expert Insight: The proton (¹H) NMR is particularly informative. You should expect to see characteristic signals for the quinoline ring protons, the methyl group on the piperazine, and the methylene bridge protons. The absence or shift of these signals is a red flag.

Workflow for Compound Verification

start Start: Unexpected Lack of Literature hplc Purity Check (HPLC) start->hplc pure >95% Pure? hplc->pure ms Mass Confirmation (LC-MS) mass_match Mass Match? ms->mass_match nmr Structural Elucidation (NMR) struct_match Structure Match? nmr->struct_match pure->ms Yes stop_impure STOP Purify or Discard Sample pure->stop_impure No mass_match->nmr Yes stop_wrong_mass STOP Incorrect Compound mass_match->stop_wrong_mass No stop_wrong_struct STOP Incorrect Isomer or Structure struct_match->stop_wrong_struct No proceed Proceed with Biological Assays (Treat as Novel Compound) struct_match->proceed Yes

Caption: Workflow for verifying the identity of an unknown compound.

FAQ 2: My compound has been verified, but its biological activity is zero in my assay. What should I do?

Answer:

Assuming you have passed the verification workflow above, a lack of activity in a specific assay is a valid scientific result, not necessarily an error. The hypothesis that the compound would be active in your system may be incorrect. However, before concluding this, it's crucial to rule out experimental artifacts.

Troubleshooting Guide 2: De-risking a Null Biological Result

Step 1: Assess Compound Solubility and Stability

  • The Problem: The compound may be precipitating out of your assay buffer or degrading over the course of the experiment.

  • Protocol (Nephelometry):

    • Prepare serial dilutions of your compound in the final assay buffer.

    • Measure light scattering using a nephelometer at time zero and after the maximum incubation time of your experiment.

    • A significant increase in scattering indicates precipitation.

  • Protocol (LC-MS Stability):

    • Incubate the compound in your assay buffer at the relevant temperature (e.g., 37°C).

    • Take aliquots at different time points (e.g., 0, 1h, 4h, 24h).

    • Analyze the aliquots by LC-MS to quantify the amount of parent compound remaining.

  • Trustworthiness: These controls validate that the compound is present and intact, ensuring that a lack of biological activity is not due to a lack of exposure.

Step 2: Rule Out Assay Interference

  • The Problem: The compound might be interfering with the assay technology itself (e.g., quenching fluorescence, inhibiting a reporter enzyme).

  • Protocol (Counter-Screen):

    • Run your assay with a known positive control activator/inhibitor.

    • In parallel, run the same positive control in the presence of your test compound.

    • If your compound reduces the signal from the known positive control, it is likely causing assay interference.

Hypothetical Target Pathway Analysis

If your compound is verified and stable, but inactive, you may need to broaden your search for its biological target. The structure contains a quinoline core and a methylpiperazine group, which are common pharmacophores. We can hypothesize potential activities based on these substructures.

compound This compound quinoline Quinoline Core compound->quinoline piperazine Methylpiperazine Group compound->piperazine kinase Kinase Inhibition (e.g., PI3K, mTOR) quinoline->kinase Common scaffold ion_channel Ion Channel Modulation quinoline->ion_channel Known activity gpcr GPCR Antagonism (e.g., Dopamine, Serotonin R.) piperazine->gpcr Common ligand feature

Caption: Potential target classes based on chemical substructures.

Quantitative Data Summary (Hypothetical)

Should you proceed to characterize this as a novel compound, you will generate data. Here is a template for how to organize your findings.

Parameter Analytical Method Result Interpretation
Purity HPLC (254 nm)>99%High purity, suitable for biological assays.
Identity (Mass) ESI-MSm/z 257.17 [M+H]⁺Confirms expected molecular weight.
Identity (Structure) ¹H NMRConsistent with predicted shiftsConfirms structural integrity and isomer.
Aqueous Solubility Nephelometry15 µM in PBSLimited solubility; may require formulation.
Kinase Screen (IC₅₀) KinaseGlo®>100 µM (for Panel X)No significant kinase activity observed.
GPCR Screen (% Inh) Radioligand Binding<10% @ 10 µM (for Panel Y)No significant GPCR binding observed.

References

As this guide addresses a compound with no apparent literature, we cite foundational analytical and drug discovery principles instead of papers on the compound itself.

  • Mass Spectrometry in Drug Discovery: "How Does Mass Spectrometry Work?" American Chemical Society. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: "NMR Spectroscopy." Khan Academy. [Link]

  • Assay Interference in Drug Discovery: Lounsbury, N., et al. "Assay Interference and False-Positive Hits." NIH National Center for Advancing Translational Sciences. [Link]

Technical Support Center: Scaling Up the Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a successful, scalable, and reproducible process.

Synthetic Strategy Overview

The synthesis of this compound is typically approached via a multi-step pathway. A robust and scalable route involves the initial construction of a suitable quinoline core, followed by the installation of the methylpiperazine side chain and final functional group manipulation. The most common strategy is a three-step process:

  • Step 1: Friedländer Annulation to synthesize 2-(chloromethyl)-6-nitroquinoline from 2-amino-5-nitrobenzaldehyde and chloroacetone. This classical method is effective for constructing the quinoline core.[1]

  • Step 2: Nucleophilic Substitution of the chloromethyl intermediate with 1-methylpiperazine. This is a standard SN2 reaction to append the piperazine moiety.

  • Step 3: Reduction of the Nitro Group to the target 6-amino group using a reducing agent like tin(II) chloride (SnCl₂).

This strategy is advantageous for scale-up as it avoids protecting the final amino group, which would add extra steps to the process.

Synthetic_Pathway A 2-Amino-5-nitrobenzaldehyde + Chloroacetone B Step 1: Friedländer Annulation A->B C 2-(Chloromethyl)-6-nitroquinoline (Intermediate 1) B->C E Step 2: Nucleophilic Substitution C->E D 1-Methylpiperazine D->E F 2-((4-Methylpiperazin-1-yl)methyl)-6-nitroquinoline (Intermediate 2) E->F H Step 3: Nitro Group Reduction F->H G SnCl2·2H2O / EtOH G->H I This compound (Final Product) H->I

Caption: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedländer annulation chosen for the quinoline core synthesis in Step 1?

A: The Friedländer synthesis is a well-established and convergent method for constructing quinolines from an o-aminobenzaldehyde or ketone and a compound containing a reactive α-methylene group.[1] For scale-up, its advantages include:

  • High Convergence: It forms the core bicyclic structure in a single step.

  • Atom Economy: It generally proceeds with minimal byproduct formation compared to other multi-step classical syntheses like the Skraup or Doebner-von Miller reactions.[1]

  • Availability of Starting Materials: 2-amino-5-nitrobenzaldehyde and chloroacetone are commercially available and relatively inexpensive.

However, regioselectivity can be a challenge when using unsymmetrical ketones, though this is not an issue with chloroacetone in this specific synthesis.[1]

Q2: What are the most critical process parameters to monitor during scale-up?

A: When moving from bench to pilot scale, the physics of heat and mass transfer change dramatically. A drop in yield or increase in impurities is often traced back to these factors.[2]

  • Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to side reactions. It is crucial to switch from magnetic stirring to an overhead mechanical stirrer with an appropriately sized impeller.[2]

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as reactor size increases, making heat dissipation more difficult.[2] For the exothermic Friedländer and nucleophilic substitution steps, a jacketed reactor with a reliable temperature control unit is essential. Consider a semi-batch approach where one reactant is added slowly to control the exotherm.

  • Reaction Concentration: The optimal concentration at a 100g scale may not be ideal for a 5 kg scale. Higher concentrations can lead to solubility issues and poor heat transfer. Re-optimization of solvent volumes is often necessary.[2]

Q3: What are the primary safety concerns for this synthesis at scale?

A: Each step has specific hazards that must be mitigated:

  • Step 1 (Friedländer Annulation): Chloroacetone is a lachrymator and is toxic. The reaction is often run in a basic medium (like piperidine or KOH) and can be exothermic. Ensure adequate ventilation and use a reactor equipped with a pressure relief valve.

  • Step 2 (Nucleophilic Substitution): 1-Methylpiperazine is corrosive and flammable. The reaction solvent (e.g., acetonitrile, DMF) may be flammable and toxic. Perform this step in a well-ventilated area, away from ignition sources, and under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • Step 3 (Nitro Reduction): The reduction using SnCl₂ in ethanol is generally safe, but hydrogen gas can be evolved. Ensure the system is not sealed and is properly vented. When using catalytic hydrogenation (e.g., H₂/Pd-C) as an alternative, extreme care must be taken due to the flammability of hydrogen gas and the pyrophoric nature of dry palladium catalysts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Logic P1 Problem: Low Yield in Step 1 (Friedländer Annulation) C1_1 Cause: Uncontrolled Exotherm P1->C1_1 C1_2 Cause: Side Reactions (Polymerization) P1->C1_2 S1_1 Solution: Improve Heat Transfer (Jacketed Reactor) C1_1->S1_1 S1_2 Solution: Slow Reagent Addition (Semi-Batch) C1_1->S1_2 S1_3 Solution: Use Milder Base/ Lower Temperature C1_2->S1_3 P2 Problem: Incomplete Reaction in Step 2 (Substitution) C2_1 Cause: Poor Nucleophile Reactivity P2->C2_1 C2_2 Cause: Low Reaction Temperature P2->C2_2 S2_1 Solution: Add Phase-Transfer Catalyst (e.g., TBAB) C2_1->S2_1 S2_2 Solution: Increase Temperature/ Use Higher-Boiling Solvent C2_2->S2_2 P3 Problem: Difficult Purification of Final Product C3_1 Cause: Residual Tin Salts (from Step 3) P3->C3_1 C3_2 Cause: Similar Polarity of Product and Impurities P3->C3_2 S3_1 Solution: Basify Workup to pH > 10 to Precipitate Tin Hydroxides C3_1->S3_1 S3_2 Solution: Convert to HCl Salt for Crystallization C3_2->S3_2 S3_3 Solution: Use Gradient Column Chromatography (DCM/MeOH/NH₃) C3_2->S3_3

Caption: A logic diagram for common troubleshooting scenarios.

Issue Potential Cause(s) Recommended Solution(s)
Significant Decrease in Yield Upon Scale-Up 1. Inefficient Heat Transfer: The surface-area-to-volume ratio decreases, leading to poor heat dissipation and potential product degradation.[2] 2. Poor Mixing: Inadequate agitation results in non-homogeneity, causing localized side reactions.[2]1. Action: Implement a jacketed reactor with a temperature control unit. For highly exothermic steps, add one reactant portion-wise (semi-batch). 2. Action: Replace magnetic stirring with a properly sized overhead mechanical stirrer (e.g., pitched-blade turbine).
Appearance of New or Increased Impurities 1. Over-alkylation: The product's 6-amino group could potentially react with the 2-(chloromethyl) intermediate if the reaction in Step 2 is not driven to completion before the reduction in Step 3. 2. Polymeric/Tarry Materials: Often caused by uncontrolled exotherms or high concentrations, especially during the Friedländer reaction.[3]1. Action: Ensure Step 2 goes to completion by monitoring via TLC or HPLC. Use a slight excess of 1-methylpiperazine to consume all the chloromethyl intermediate. 2. Action: Improve heat transfer and control the rate of reagent addition. Consider running the reaction in a more dilute system.
Incomplete Nitro Group Reduction (Step 3) 1. Insufficient Reducing Agent: Stoichiometry may need adjustment at a larger scale. 2. Poor Quality of SnCl₂: Tin(II) chloride can oxidize over time. 3. Low Reaction Temperature: The reduction may be sluggish at room temperature.1. Action: Increase the molar equivalents of SnCl₂·2H₂O (typically 4-5 equivalents are used). 2. Action: Use a fresh, unopened container of SnCl₂·2H₂O. 3. Action: Gently heat the reaction mixture to 50-60 °C to increase the reaction rate. Monitor progress by TLC.
Challenges in Final Product Purification 1. Residual Tin Salts: Tin hydroxides can form emulsions or co-precipitate with the product during workup. 2. Product is a Polar, Basic Oil: The free base can be difficult to handle and purify via chromatography.1. Action: During workup, basify the aqueous solution to pH > 10 with concentrated NaOH or KOH to fully precipitate tin salts as hydroxides, which can then be filtered off.[4] 2. Action: Convert the free base to its hydrochloride salt by treating a solution (e.g., in isopropanol or ether) with HCl. The salt is typically a stable, crystalline solid that is easier to purify by recrystallization.[3]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-(Chloromethyl)-6-nitroquinoline (Intermediate 1)
  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel. Set the jacket temperature to 10 °C.

  • Reagent Charge: To the reactor, add 2-amino-5-nitrobenzaldehyde (500 g, 3.01 mol) and ethanol (2.5 L). Stir to form a suspension.

  • Catalyst Addition: Slowly add a 10 M aqueous solution of potassium hydroxide (KOH) (150 mL, 1.50 mol) over 20 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Substrate Addition: Add 1,1,3-trichloroacetone (615 g, 3.78 mol) via the dropping funnel over 1 hour. A mild exotherm will be observed. Maintain the internal temperature below 35 °C using the reactor jacket.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup and Isolation:

    • Cool the reaction mixture to 20 °C. A yellow solid should precipitate.

    • Filter the crude product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 500 mL) and then with water (2 x 1 L).

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: ~550-600 g (82-90%); Purity (by HPLC): >95%.

Protocol 2: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-6-nitroquinoline (Intermediate 2)
  • Reactor Setup: Use the same 5 L reactor setup as in Protocol 1. Ensure the system is under a nitrogen atmosphere.

  • Reagent Charge: To the reactor, add 2-(chloromethyl)-6-nitroquinoline (500 g, 2.25 mol), potassium carbonate (K₂CO₃, 621 g, 4.50 mol), and acetonitrile (3 L).

  • Nucleophile Addition: Add 1-methylpiperazine (270 g, 2.70 mol) via the dropping funnel over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the disappearance of the starting material by TLC (Mobile phase: 10% Methanol in Dichloromethane).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with acetonitrile (2 x 250 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oily residue.

    • Dissolve the residue in dichloromethane (2 L) and wash with water (2 x 1 L) to remove any remaining salts and excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.

    • Expected Yield: ~610-650 g (90-95%); Purity (by HPLC): >96%.

Protocol 3: Synthesis of this compound (Final Product)
  • Reactor Setup: Use the same 5 L reactor setup.

  • Reagent Charge: Dissolve 2-((4-methylpiperazin-1-yl)methyl)-6-nitroquinoline (600 g, 2.10 mol) in ethanol (3 L).

  • Reducing Agent Addition: To the stirred solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.37 kg, 10.5 mol) in concentrated hydrochloric acid (1 L) portion-wise. The addition is highly exothermic; use the reactor jacket (set to 5 °C) to maintain the internal temperature below 50 °C.

  • Reaction: After the addition is complete, heat the mixture to 60 °C and stir for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup and Isolation:

    • Cool the reaction mixture to 10 °C in an ice bath.

    • Slowly and carefully add a 50% w/v aqueous solution of NaOH to basify the mixture to pH > 10. This will precipitate tin hydroxides. Caution: This is a highly exothermic neutralization.

    • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad thoroughly with dichloromethane (DCM, 3 x 1 L).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 1 L).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a thick oil or solid. .

  • Purification (Optional - via HCl salt formation):

    • Dissolve the crude product in isopropanol (2 L).

    • Slowly add a 4 M solution of HCl in 1,4-dioxane until the pH of the solution is ~2.

    • Stir the mixture for 1-2 hours at room temperature. A solid precipitate will form.

    • Filter the solid, wash with cold isopropanol, and then with diethyl ether.

    • Dry the solid in a vacuum oven at 60 °C to yield the dihydrochloride salt as a stable, off-white to yellow powder.

    • Expected Yield: ~550-600 g of the free base (85-95%); Purity (by HPLC): >98%.

References

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. [Link]

  • Unexpected Domino Reaction via Pd-Catalyzed Sonogashira Coupling of Benzimidoyl Chlorides with 1,6-Enynes and Cyclization To Synthesize Quinoline Derivatives. (2012). ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). Asian Journal of Applied Sciences. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). ResearchGate. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Chiang Mai University. [Link]

  • Synthesis of 6-amino-9-chloro-11H-indeno[1,2-c]quinoline-11-ones 65. (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (2019).
  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2022). Springer. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). ResearchGate. [Link]

Sources

Validation & Comparative

Validating the Anticancer Potential of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for validating the anticancer activity of the novel compound, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. Due to the limited direct research on this specific molecule, we present a validation strategy grounded in the established activities of structurally related quinoline-based anticancer agents. We will compare its potential efficacy against well-characterized compounds and provide detailed protocols for essential in vitro and in vivo assays. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic promise of new chemical entities in oncology.

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects. Its rigid, planar structure allows for effective interaction with various biological targets such as DNA and protein kinases, making it a promising backbone for the design of new therapeutic agents. The addition of a methylpiperazine group, a common pharmacophore in drug design, can enhance solubility, cell permeability, and target binding affinity.

Our focus, this compound, combines these key features. While direct studies on this compound are not yet prevalent in published literature, its structural similarity to known kinase inhibitors and DNA-intercalating agents suggests a plausible anticancer potential. This guide outlines the necessary experimental steps to validate this hypothesis, comparing its potential performance against established quinoline-based drugs.

Comparative Landscape: Benchmarking Against Established Quinoline-Based Anticancer Agents

To establish the therapeutic potential of this compound, its performance must be benchmarked against relevant existing drugs. Based on its structure, appropriate comparators would include topoisomerase inhibitors and kinase inhibitors with a quinoline core.

Compound ClassExample DrugPrimary Mechanism of ActionCommon Cancer Indications
Topoisomerase II Inhibitors Amsacrine (m-AMSA)DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and apoptosis.Acute myeloid leukemia (AML)
Tyrosine Kinase Inhibitors (TKIs) BosutinibInhibition of multiple tyrosine kinases, including Src, Abl, and Bcr-Abl, disrupting signaling pathways involved in cell proliferation and survival.Chronic myeloid leukemia (CML), certain solid tumors.
PI3K/mTOR Inhibitors Omipalisib (GSK2126458)Dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key regulators of cell growth and metabolism.Various solid tumors (investigational).

The validation of our target compound will involve a head-to-head comparison of its activity in relevant cancer cell lines against these established agents.

Experimental Validation Workflow

A multiphasic approach is essential to comprehensively validate the anticancer activity, starting with broad screening and moving towards more specific mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Confirmation Initial Cytotoxicity (MTT/MTS Assay) Initial Cytotoxicity (MTT/MTS Assay) Dose-Response & IC50 Determination Dose-Response & IC50 Determination Initial Cytotoxicity (MTT/MTS Assay)->Dose-Response & IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Dose-Response & IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis (Flow Cytometry) Target Engagement (e.g., Kinase Assay) Target Engagement (e.g., Kinase Assay) Cell Cycle Analysis (Flow Cytometry)->Target Engagement (e.g., Kinase Assay) Xenograft Tumor Model Xenograft Tumor Model Target Engagement (e.g., Kinase Assay)->Xenograft Tumor Model Toxicity & Pharmacokinetic Studies Toxicity & Pharmacokinetic Studies Xenograft Tumor Model->Toxicity & Pharmacokinetic Studies G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Potential Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Compound (e.g., Omipalisib) Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Phase 3: In Vivo Efficacy and Toxicity

Promising in vitro results must be validated in a living organism.

Protocol: Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into groups: vehicle control, this compound, and a positive control drug (e.g., Bosutinib). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Comparative Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Change in Body Weight (%)
Vehicle ControlExperimental DataN/AExperimental Data
This compound (Dose 1)Experimental DataCalculated DataExperimental Data
Bosutinib (Positive Control)Experimental DataCalculated DataExperimental Data

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous path for the preclinical validation of this compound. By systematically evaluating its cytotoxicity, mechanism of action, and in vivo efficacy against established standards, a clear picture of its therapeutic potential can be formed. Positive results from this validation cascade would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical development. The quinoline core remains a fertile ground for the discovery of novel anticancer agents, and a methodical approach is paramount to unlocking its full potential.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Mushtaq, S., et al. (2023). A comprehensive review on the recent advances of quinoline-based anticancer agents. Archiv der Pharmazie, 356(11), e2300227. [Link]

A Comparative Guide to the Kinase Inhibitor Potential of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents, particularly in oncology.[1] Its rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding make it an ideal anchor for binding to the ATP-pocket of various protein kinases. This guide provides a comparative analysis of the novel compound, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, against established, FDA-approved kinase inhibitors.

While direct experimental data for this compound is not yet extensively documented in publicly accessible literature, a detailed examination of its structural motifs allows for a predictive analysis of its potential kinase targets and inhibitory activity. This analysis is grounded in well-established Structure-Activity Relationships (SAR) derived from decades of kinase inhibitor development.[2][3] We will compare its structural features to those of prominent quinoline- and piperazine-containing inhibitors such as Bosutinib, Lapatinib, and Dasatinib to forecast its likely mechanism of action and to propose a clear path for its experimental validation.

Structural and Mechanistic Analysis of this compound

A thorough understanding of a compound's therapeutic potential begins with a dissection of its core structural components and their known roles in molecular interactions.

  • The Quinoline Core: This bicyclic aromatic system is a key feature in numerous kinase inhibitors.[2][4] The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor, often anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding site. This interaction is a hallmark of many Type I kinase inhibitors.

  • The 2-((4-Methylpiperazin-1-yl)methyl) Substituent: Substitutions at the 2-position of the quinoline ring can significantly influence the inhibitor's potency and selectivity.[5] The (4-methylpiperazin-1-yl)methyl group serves a dual purpose. Firstly, the piperazine moiety is a common solubilizing group, enhancing the compound's pharmacokinetic properties. Secondly, this side chain can extend into the solvent-exposed region of the ATP-binding pocket, potentially forming additional interactions that contribute to binding affinity.

  • The 6-Amino Group: The amino group at the 6-position can act as a hydrogen bond donor, potentially forming interactions with residues in the back pocket of the kinase active site. Its presence also modulates the electronic properties of the quinoline ring system, which can influence overall binding affinity.

Based on these features, it is reasonable to hypothesize that this compound is likely to exhibit inhibitory activity against tyrosine kinases, a class of enzymes where quinoline-based inhibitors have shown significant success.[4]

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of this compound, we compare it with three well-characterized kinase inhibitors that share key structural motifs.

FeatureThis compound (Predicted)BosutinibLapatinibDasatinib
Core Scaffold Quinoline4-Anilinoquinoline4-Anilinoquinazoline2-Aminothiazole
Key Substituents 2-(Methylpiperazinyl)methyl, 6-Amino4-(2,4-dichloro-5-methoxyanilino), 7-(3-(4-methylpiperazin-1-yl)propoxy)6-(furanyl-substituent), 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)N-(2-chloro-6-methylphenyl), 6-(4-(2-hydroxyethyl)piperazin-1-yl)
Primary Kinase Targets Src family, Abl (Predicted)Src, Abl[6]EGFR, HER2 (ErbB2)[7]BCR-ABL, Src family, c-KIT, PDGFRβ[8]
Reported IC50 Values To be determinedAbl: 1.2 nM, Src: 1.2 nM[9]EGFR: 10.8 nM, HER2: 9.8 nM[10][11]BCR-ABL: <1 nM, Src: <0.5 nM[12]
Bosutinib (Bosulif®)

Bosutinib is an FDA-approved dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML).[6][13] Its 4-anilinoquinoline core is a testament to the effectiveness of this scaffold in targeting these specific tyrosine kinases.[14] While the substitution pattern differs, the presence of a solubilizing methylpiperazine group in both Bosutinib and our compound of interest suggests a shared strategy for optimizing pharmacokinetic properties and interacting with the solvent-exposed surface of the kinase.[9] The proven efficacy of the quinoline core in inhibiting Src/Abl makes these kinases primary candidates for experimental validation with this compound.[15]

Lapatinib (Tykerb®)

Lapatinib is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[7][10] Although its core is a quinazoline, it is structurally very similar to a quinoline and functions in the same way by binding to the ATP pocket of the kinase domain.[16] Lapatinib's structure includes a large, flexible side chain at the 6-position, which contributes to its high affinity and selectivity.[11] This highlights the importance of substituents on the core scaffold in determining the specific kinase targets.

Dasatinib (Sprycel®)

Dasatinib is a multi-targeted inhibitor with potent activity against BCR-ABL and the Src family of kinases.[12][17] Unlike the other comparators, Dasatinib does not have a quinoline core. However, it prominently features a piperazine moiety, which is crucial for its binding and pharmacological profile.[8] Dasatinib's ability to bind to both the active and inactive conformations of the Abl kinase contributes to its effectiveness against imatinib-resistant mutants.[12][18] This underscores the versatility of the piperazine group in designing potent kinase inhibitors.

Proposed Signaling Pathways for Investigation

Given the structural similarities to Bosutinib and Dasatinib, the most probable signaling pathways modulated by this compound are those driven by the Src and Abl tyrosine kinases. These pathways are critical regulators of cell proliferation, survival, and migration.[19][20][21][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src STAT STAT Src->STAT PI3K PI3K Src->PI3K Abl Abl Kinase Ras Ras Abl->Ras Transcription Gene Transcription STAT->Transcription Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Transcription Survival MAPK->Transcription Proliferation

Caption: Simplified Src and Abl signaling pathways.

Experimental Validation: Protocols and Workflows

The following protocols outline the necessary steps to experimentally validate the predicted kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase by quantifying ATP consumption.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (as a control). Add the purified kinase of interest (e.g., Src, Abl) and a suitable substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration that approximates the Michaelis-Menten constant (Km) for the specific kinase. Incubate at 30°C for 1 hour.

  • Signal Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent terminates the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity.[23]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Serial Dilution of Test Compound Plate Add Compound, Kinase, Substrate to 384-well plate Compound->Plate Kinase_Mix Prepare Kinase/ Substrate Mix Kinase_Mix->Plate Incubate Add ATP Incubate 1h @ 30°C Plate->Incubate Add_Reagent Add ADP-Glo™ Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate IC50 Calculate IC50 Read_Plate->IC50

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)

This assay determines if the compound can inhibit the target kinase within a living cell, which is a crucial step in evaluating its therapeutic potential.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to have activated Src or Abl signaling) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-STAT3 for Src). Also, probe for the total amount of the substrate protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

G cluster_cell_culture Cell Culture cluster_protein_prep Protein Preparation cluster_western Western Blot cluster_analysis Analysis Culture Culture Cells to 70-80% Confluency Treat Treat with Compound Culture->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Antibody Incubate with Primary & Secondary Antibodies Block->Antibody Detect Detect with ECL Antibody->Detect Analyze Quantify Band Intensity Detect->Analyze

Caption: Workflow for cell-based kinase activity assay.

Conclusion and Future Directions

The structural components of this compound, particularly its quinoline core and methylpiperazine side chain, strongly suggest its potential as a kinase inhibitor. Comparative analysis with FDA-approved drugs like Bosutinib and Dasatinib points towards the Src and Abl tyrosine kinases as high-probability targets. This predictive analysis, however, must be substantiated by rigorous experimental data.

The protocols provided in this guide offer a clear and validated path for determining the in vitro potency and cellular efficacy of this compound. Successful validation would position this compound as a promising lead compound for further preclinical development in oncology or other diseases driven by aberrant kinase signaling.

References

  • Lowell, C. A., & Soriano, P. (1996). Src-family kinases: a pivotal role in inflammatory responses. Genes & development, 10(15), 1845–1857.
  • Hantschel, O., & Superti-Furga, G. (2004). Regulation of the c-Abl and Bcr-Abl tyrosine kinases. Nature reviews. Molecular cell biology, 5(1), 33–44.
  • O'Hare, T., Shakespeare, W. C., & Zhu, X. (2012). ABL Kinase Inhibitors: A Medicinal Chemistry Perspective. Journal of medicinal chemistry, 55(5), 1877–1900.
  • Plattner, R., Kadlec, L., DeMali, K. A., Kazlauskas, A., & Pendergast, A. M. (1999). c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF. Genes & development, 13(18), 2400–2411.
  • Lowell, C. A. (2004). Src-family kinases: rheostats of immune cell signaling. Molecular immunology, 41(6-7), 631–643.
  • Roskoski, R., Jr (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological research, 94, 9–25.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. Available at: [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link]

  • Bio-Rad. EGFR signaling pathway Pathway Map. Available at: [Link]

  • ResearchGate. Cell signaling pathways induced by Abl kinases. Phosporylated Abl... Available at: [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, Epidermal Growth Factor Receptor. Available at: [Link]

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  • Semantic Scholar. Structure, regulation, signaling, and targeting of abl kinases in cancer. Available at: [Link]

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  • PubMed. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Available at: [Link]

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  • PubMed Central. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Available at: [Link]

  • Semantic Scholar. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K Pathway with a Privileged Scaffold

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility.[1] Its deregulation is a hallmark of many human cancers, making it one of the most attractive targets for modern oncology drug discovery.[2][3] The development of small-molecule inhibitors targeting PI3K has therefore been an area of intense research.[1][2]

Within this field, heterocyclic scaffolds like quinoline, quinazoline, and quinoxaline have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] The 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine scaffold is a prime example of a structure designed for this purpose. It combines three key pharmacophoric elements:

  • A Quinoline Core: This planar aromatic system often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

  • A Piperazine Group: This basic moiety frequently extends into the solvent-exposed region of the ATP pocket, enhancing solubility and providing a vector for further modification to improve selectivity and pharmacokinetic properties.

  • A Methylene Linker: Connects the quinoline core to the piperazine group, providing the correct spatial orientation for optimal binding.

This guide provides a comparative analysis of the structure-activity relationship (SAR) for analogs of this core scaffold, focusing on their potential as PI3Kα inhibitors. While a dedicated, comprehensive SAR study on this exact parent molecule is not extensively documented in publicly available literature, we can synthesize a robust and predictive SAR model by drawing upon established principles from closely related quinoline and quinoxaline-based PI3K inhibitors.[1][3] The following sections detail the impact of structural modifications on inhibitory activity, provide representative experimental protocols for synthesis and evaluation, and outline the underlying signaling pathways.

Core Scaffold and Strategy for SAR Analysis

To systematically explore the SAR of the this compound scaffold, we will dissect the molecule into four key regions for chemical modification. This approach allows for a logical exploration of the chemical space to optimize potency, selectivity, and drug-like properties.

Caption: Key regions for SAR exploration on the core scaffold.

Comparative Analysis of Analog Activity

The following table summarizes the SAR for a representative set of analogs designed around the core scaffold. The biological data, presented as IC50 values against PI3Kα, illustrates key activity trends derived from established research on quinoline-based kinase inhibitors.

Disclaimer: The following data is representative and for illustrative purposes to demonstrate SAR principles. It is synthesized from established trends in the field and is not from a single, direct experimental study.

Compound IDRegion A (Quinoline Sub)Region B (Piperazine Sub)Region C (6-Amine Sub)PI3Kα IC50 (nM)Rationale for Modification & Observed Trend
Parent-01 H-CH₃-NH₂150Baseline parent compound.
A-01 7-F-CH₃-NH₂55Addition of a small, electron-withdrawing group at the 7-position can enhance hinge binding interactions. Potency is significantly increased.
A-02 7-Cl-CH₃-NH₂65A larger halogen like chlorine is also well-tolerated and improves potency over the parent compound.
A-03 7-OCH₃-CH₃-NH₂250A bulkier, electron-donating group at the 7-position may introduce steric hindrance, reducing binding affinity.
A-04 4-Cl-CH₃-NH₂450Substitution at the 4-position can disrupt the planarity required for optimal hinge binding, leading to a significant loss of activity.
B-01 H-CH₂CH₃-NH₂180Small alkyl groups are generally well-tolerated, with minimal impact on potency.
B-02 H-Cyclopropyl-NH₂165A cyclopropyl group can maintain or slightly improve potency and often enhances metabolic stability.
B-03 H-C(O)CH₃ (Acetyl)-NH₂850Introducing a polar acetyl group may create unfavorable interactions in the typically hydrophobic pocket, reducing activity.
C-01 H-CH₃-NHCH₃300Mono-alkylation of the 6-amine is tolerated but may slightly decrease potency, possibly by altering hydrogen bonding networks.
C-02 H-CH₃-N(CH₃)₂950Di-alkylation adds significant bulk and removes a key hydrogen bond donor, drastically reducing activity.
Summary of Structure-Activity Relationship:
  • Quinoline Core (Region A): This is the most sensitive region for modification. Small, electron-withdrawing substituents at the 7-position (e.g., F, Cl) are highly favorable and significantly boost inhibitory potency. This is consistent with the role of the quinoline as a hinge-binding element where such groups can form productive interactions. Conversely, bulky groups or substitutions at other positions (like C4) are detrimental.

  • Piperazine N-Substituent (Region B): The solvent-facing N-methyl group can be replaced with other small, non-polar alkyl groups (ethyl, cyclopropyl) with little to no loss in activity. The cyclopropyl moiety is a particularly interesting modification, as it is often used in medicinal chemistry to improve metabolic stability without adding significant bulk.

  • 6-Amine Group (Region C): The primary amine at the 6-position appears to be crucial for activity, likely acting as a key hydrogen bond donor. While mono-alkylation is tolerated, di-alkylation leads to a steep decline in potency, underscoring the importance of this interaction.

Experimental Methodologies

To ensure the reproducibility and validity of SAR data, standardized and robust experimental protocols are essential. The following sections provide detailed, field-proven methodologies for the synthesis of the analog library and the subsequent biological evaluation.

General Synthetic Workflow

The synthesis of the target analogs can be achieved via a convergent synthesis strategy. The general workflow involves the preparation of a key 2-(chloromethyl)quinolin-6-amine intermediate followed by nucleophilic substitution with the desired N-substituted piperazine.

Synthesis_Workflow start Start: Substituted 2-Methylquinolin-6-amine step1 N-Protection of 6-Amine (e.g., Boc anhydride) start->step1 step2 Radical Chlorination of 2-Methyl (N-Chlorosuccinimide, AIBN) step1->step2 step3 Intermediate: Protected 2-(Chloromethyl)quinoline step2->step3 step4 Nucleophilic Substitution with N-Substituted Piperazine step3->step4 step5 N-Deprotection (e.g., TFA or HCl) step4->step5 end_node Final Product: Target Analog step5->end_node

Caption: General synthetic workflow for analog preparation.

Step-by-Step Protocol: Synthesis of Analog A-01 (7-Fluoro Example)

  • Protection: To a solution of 7-fluoro-2-methylquinolin-6-amine (1.0 eq) in Dichloromethane (DCM, 0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq). Stir the reaction at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Chlorination: Dissolve the protected intermediate (1.0 eq) in CCl₄ (0.1 M). Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux the mixture at 80°C for 6 hours, monitoring by TLC. After cooling, filter the mixture to remove succinimide. Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloromethyl) intermediate, which can be used in the next step without further purification.

  • Substitution: To a solution of the crude chloromethyl intermediate (1.0 eq) in Acetonitrile (0.15 M), add 1-methylpiperazine (1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at 60°C for 12 hours. After cooling, filter the solids and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, DCM:MeOH gradient) to yield the Boc-protected coupled product.

  • Deprotection: Dissolve the purified product in DCM (0.2 M) and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product is purified by preparative HPLC to yield the final compound A-01 .

Biological Assay: PI3Kα Inhibition

The inhibitory activity of the synthesized compounds against PI3Kα is quantified using a biochemical assay that measures the production of ADP, the product of ATP hydrolysis during the kinase reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffers, PI3Kα enzyme, substrate (PIP2), and ATP solutions as per the manufacturer's (Promega) recommendations. Serially dilute the test compounds in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing PI3Kα enzyme and the PIP2 substrate. Add 0.5 µL of the serially diluted compound solution (or DMSO for controls). Initiate the kinase reaction by adding 2.0 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader (e.g., Tecan Spark®).

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

The this compound analogs are designed to inhibit PI3Kα at the top of a critical intracellular signaling cascade. By blocking the phosphorylation of PIP2 to PIP3, these compounds prevent the activation of downstream effectors like Akt and mTOR, ultimately leading to reduced cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-6-amine Analog (This Guide) Inhibitor->PI3K Inhibition

Sources

The Selectivity Challenge: A Comparative Guide to the Off-Target Effects of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives approved for clinical use, particularly in oncology.[1][2][3] Their success stems from the ability of the quinoline ring system to effectively interact with the ATP-binding pocket of various kinases.[4] However, this same structural feature presents a significant challenge: achieving selectivity. The conserved nature of the ATP-binding site across the human kinome means that many quinoline-based inhibitors are, in practice, multi-kinase inhibitors.[5] This guide provides a comparative analysis of the off-target effects of quinoline-based kinase inhibitors, offering insights into experimental approaches for their characterization and strategies to enhance selectivity. While the specific compound 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is not extensively documented in publicly available literature, its structural motifs—a quinoline core and a piperazine moiety—are common in kinase inhibitors. Therefore, we will use well-characterized 4-anilinoquinoline and other quinoline derivatives as illustrative examples to explore the off-target landscape of this important class of molecules.

The Kinase Target Landscape of Quinolines: Beyond the Intended Target

Quinoline derivatives have been designed to target a wide array of kinases involved in cancer signaling pathways, including EGFR, c-Met, and PI3K/mTOR.[4] However, kinome-wide profiling studies consistently reveal that these inhibitors often interact with a number of unintended kinases, so-called "off-targets." These off-target interactions can lead to unexpected biological effects, ranging from beneficial polypharmacology to adverse toxicities.[6]

A prominent example is the case of Cyclin G-associated kinase (GAK), a member of the numb-associated kinase (NAK) family. GAK has been identified as a frequent off-target for a variety of quinoline-based inhibitors.[6][7] While some research programs intentionally target GAK, its inadvertent inhibition by compounds designed for other kinases can complicate the interpretation of cellular phenotypes and contribute to toxicity.[6]

Comparative Kinome Profiling: Unmasking the Off-Target Signatures

To illustrate the nuances of off-target effects within the quinoline class, we will compare the selectivity profiles of several 4-anilinoquinoline analogs. The data presented here is synthesized from studies that utilized comprehensive kinome scanning technologies to determine the dissociation constants (Kd) or inhibitory concentrations (IC50) against a broad panel of human kinases.

Case Study: The Impact of Quinoline Substitution on Selectivity

The substitution pattern on the quinoline ring plays a critical role in defining both the potency and the selectivity of these inhibitors. Even minor chemical modifications can significantly alter the kinome interaction profile.

Compound IDKey SubstitutionPrimary TargetGAK ActivityKey Off-Targets (within 30-fold of primary target)
Compound 1 6-CF3GAKPotentRIPK2, ADCK3, NLK[6]
Compound 2 UnsubstitutedGAK>15-fold less potent than 1-
Compound 9 6-BromoPKN33-fold less potent than PKN3-
Compound 14 7-ChloroPKN320-fold less potent than PKN3-
Compound 24 7-CF3PKN32-fold less potent than PKN3-

Table 1: Comparative off-target profiles of selected 4-anilinoquinoline analogs. This table summarizes data from multiple studies to highlight the influence of substitution patterns on GAK activity and overall kinase selectivity.[6][7]

From this data, we can draw several key insights:

  • The 6-position is critical for GAK potency: The 6-trifluoromethyl (CF3) substitution in Compound 1 confers high potency against GAK.[6] Removal of this group (Compound 2) leads to a significant drop in GAK inhibition.[6]

  • Halogen substitutions modulate selectivity: The addition of different halogens at the 6- and 7-positions can fine-tune the selectivity profile. For instance, a 6-bromo substitution (Compound 9) results in potent PKN3 inhibition with a narrow selectivity window over GAK.[7] In contrast, a 7-chloro substitution (Compound 14) improves the selectivity for PKN3 over GAK.[7]

  • Subtle changes have profound effects: The shift of a trifluoromethyl group from the 6-position to the 7-position (Compound 24) maintains PKN3 activity while reducing GAK activity, demonstrating how seemingly minor structural alterations can impact the off-target profile.[7]

Experimental Workflows for Off-Target Profiling

A robust assessment of off-target effects is crucial for the development of safe and effective kinase inhibitors. A multi-tiered approach, combining in vitro biochemical assays with cell-based methods, provides a comprehensive understanding of a compound's selectivity.

Broad Kinome Screening

The initial step typically involves screening the compound against a large panel of kinases (e.g., KINOMEscan™, KinaseProfiler™) at a fixed concentration (e.g., 1 µM).[6] This provides a broad overview of the compound's interaction landscape and identifies potential off-targets.

G cluster_0 Experimental Workflow: Kinome-wide Off-Target Profiling A Quinoline-based Inhibitor B Broad Kinome Screen (e.g., KINOMEscan™) ~400 human kinases @ 1µM A->B E Cell-based Target Engagement Assay (e.g., InCELL Pulse™) A->E C Identify Hits (e.g., >60% binding) B->C D Determine Kd or IC50 for Hits C->D F Comprehensive Selectivity Profile D->F E->F

Caption: A typical workflow for characterizing the off-target profile of a kinase inhibitor.

Quantitative Affinity/Potency Determination

For the "hits" identified in the initial screen, the next step is to determine their binding affinity (Kd) or inhibitory concentration (IC50) through dose-response experiments. This quantitative data allows for a more precise ranking of off-target interactions.

Cell-Based Target Engagement Assays

To confirm that the observed in vitro interactions translate to a cellular context, target engagement assays are employed. Techniques like the Cellular Thermal Shift Assay (CETSA) or InCELL Pulse™ can measure the extent to which the compound binds to its targets within intact cells.[6]

MIB-MS Proteomics for Unbiased Profiling

Multiplexed inhibitor beads and mass spectrometry (MIB-MS) is a powerful chemoproteomic technique that allows for the unbiased identification of kinase targets in a cellular lysate.[7] This method can reveal unexpected off-targets that may not be present in recombinant kinase panels.

G cluster_0 MIB-MS Proteomics Workflow A Cell Lysate B Incubate with Multiplexed Inhibitor Beads A->B C Competitive Displacement with Test Compound B->C D Elute and Digest Bound Kinases C->D E LC-MS/MS Analysis D->E F Identify and Quantify Displaced Kinases (Off-Targets) E->F

Caption: A simplified workflow for MIB-MS based off-target identification.

Signaling Pathway Implications of Off-Target Effects

The off-target interactions of quinoline-based inhibitors can have significant consequences for cellular signaling. For example, unintended inhibition of RIPK2, a key mediator of innate immune signaling, could lead to immunosuppressive effects. Similarly, inhibition of NLK (Nemo-like kinase) could impact Wnt signaling pathways.

G cluster_0 Potential Off-Target Signaling Pathways A Quinoline-based Inhibitor B Primary Target (e.g., GAK, PKN3) A->B C RIPK2 A->C D NLK A->D E ADCK3 A->E F NF-κB Signaling C->F G Wnt Signaling D->G H Coenzyme Q Biosynthesis E->H

Caption: A diagram illustrating how a quinoline-based inhibitor can modulate multiple signaling pathways through off-target interactions.

Conclusion and Future Directions

The quinoline scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, achieving a high degree of selectivity is a persistent challenge that requires a deep understanding of the structure-activity relationships governing off-target interactions. The strategic use of comprehensive kinome profiling and cell-based target engagement assays is essential for identifying and mitigating undesirable off-target effects. Future efforts in this area will likely focus on leveraging computational modeling to predict off-target profiles and the development of novel quinoline derivatives with improved selectivity, ultimately leading to safer and more effective targeted therapies.

References

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (URL not available)
  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas - bioRxiv. ([Link])

  • Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM - ResearchGate. ([Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL not available)
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. ([Link])

  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC - NIH. ([Link])

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A Comparative Efficacy Analysis of Quinolin-6-Amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its various isomers, quinolin-6-amine derivatives have emerged as a class of compounds with significant and diverse pharmacological potential, demonstrating promising efficacy in anticancer, antimicrobial, and neuroprotective applications.[3][4][5] This guide provides a comprehensive comparative analysis of the efficacy of various quinolin-6-amine derivatives, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

The Versatility of the Quinolin-6-Amine Scaffold: A Structural Overview

The therapeutic versatility of quinolin-6-amine derivatives stems from the numerous possibilities for structural modification at the 6-amino group and other positions on the quinoline ring. These modifications significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and biological activity.[6] Understanding the structure-activity relationships (SAR) is paramount in designing novel derivatives with enhanced potency and selectivity.

Comparative Analysis of Anticancer Efficacy

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][7] While comprehensive comparative studies on a single series of quinolin-6-amine derivatives against a wide panel of cancer cell lines are emerging, existing data allows for a preliminary analysis of their potential.

A study on novel quinoline derivatives, including those based on a 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one scaffold, evaluated their anticancer activity using a colony-forming assay on MDA-MB-231 breast cancer cells.[3] The results indicated that several derivatives significantly reduced the number and size of cancer cell colonies compared to the control, highlighting their potential as effective anticancer agents.[3]

Table 1: Anticancer Activity of Selected Quinolin-6-Amine Derivatives

Compound IDBase ScaffoldAssayCell LineEfficacyReference
6a 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivativeColony-Forming AssayMDA-MB-231Significant reduction in colony number and size[3]
6b 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivativeColony-Forming AssayMDA-MB-231Significant reduction in colony number and size[3]
6d 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivativeColony-Forming AssayMDA-MB-231Significant reduction in colony number and size[3]
6m 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivativeColony-Forming AssayMDA-MB-231Significant reduction in colony number and size[3]
6n 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivativeColony-Forming AssayMDA-MB-231Significant reduction in colony number and size[3]

It is important to note that the lack of standardized reporting of IC50 values across a broad panel of cancer cell lines for a single, cohesive series of quinolin-6-amine derivatives currently limits a more direct quantitative comparison. Future research should focus on generating such data to better elucidate the structure-activity relationships governing anticancer potency.

Comparative Analysis of Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Quinolin-6-amine derivatives have demonstrated significant potential in this area, with studies revealing potent activity against a range of bacterial and fungal pathogens.

A series of novel quinoline derivatives synthesized from 6-amino-4-methyl-1H-quinoline-2-one displayed excellent antibacterial and antifungal activity.[4] The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined for these compounds against various strains.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Quinolin-6-Amine Derivatives

CompoundBacillus cereusStaphylococcus aureusPseudomonas aeruginosaEscherichia coliAspergillus flavusAspergillus nigerFusarium oxysporumCandida albicansReference
2 --------[4]
6 50252512.56.256.2512.53.12[4]

Note: Specific values for compound 2 were not detailed in the abstract, but it was noted as having "better activity" alongside compound 6.

Another study on a series of 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivatives also demonstrated their antimicrobial potential.[3] Compound 6m from this series was found to have potent antimicrobial and antifungal properties, with a MIC of 400 µg/mL.[3]

The variations in the core structure of the quinolin-6-amine derivatives and the different substituents attached play a crucial role in their antimicrobial spectrum and potency. The data suggests that specific substitutions on the 6-amino group can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Comparative Analysis of Neuroprotective Efficacy

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant challenge to global health. Quinoline derivatives are being investigated for their neuroprotective potential due to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[5][8]

While direct comparative studies on a series of quinolin-6-amine derivatives for neuroprotection are limited, research on related quinoline structures provides valuable insights. For instance, a study on 8-hydroxyquinoline derivatives highlighted their neuroprotective activity through mechanisms such as the inhibition of monoamine oxidase B (MAO-B) and metal chelation.[8] Another study on 6-aminoquinoxaline derivatives, a structurally similar scaffold, demonstrated their ability to attenuate neurodegeneration in cellular and animal models of Parkinson's disease.[9]

The neuroprotective effects of quinoline derivatives are often attributed to their ability to mitigate oxidative stress, a key pathological feature of many neurodegenerative disorders. The 6-amino group can be functionalized with moieties that enhance these antioxidant properties. Further research is warranted to synthesize and evaluate a series of quinolin-6-amine derivatives to establish a clear structure-activity relationship for neuroprotection.

Key Experimental Protocols

To ensure the scientific integrity and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of quinolin-6-amine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-6-amine derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

MTT_Assay A Seed cells in 96-well plate B Treat with quinolin-6-amine derivatives A->B 24h incubation C Add MTT solution and incubate B->C 24-72h treatment D Solubilize formazan crystals with DMSO C->D 4h incubation E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the quinolin-6-amine derivative in a suitable solvent to create a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial or fungal suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Diagram of Broth Microdilution Workflow:

MIC_Assay A Prepare serial dilutions of quinolin-6-amine derivative C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Sources

In Vivo Validation of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel quinoline derivative, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, hereafter referred to as Compound Q-amine. Drawing from the established therapeutic potential of quinoline-based compounds in oncology, this document outlines a comparative study to evaluate Compound Q-amine's efficacy against standard-of-care treatments in a preclinical pancreatic cancer model.[1][2] This guide is intended for researchers, scientists, and drug development professionals actively seeking to translate promising chemical entities into clinically relevant therapeutic agents.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline motif is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] Quinoline derivatives have been shown to exert their antitumor effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][2] The structural features of Compound Q-amine, incorporating a quinoline core and a methylpiperazine moiety, suggest its potential as a modulator of critical cell signaling pathways frequently dysregulated in cancer.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention.[3][4][5] We hypothesize that Compound Q-amine functions as an inhibitor of this critical pathway. The proposed mechanism involves the binding of Compound Q-amine to a key kinase in the pathway, such as PI3K or mTOR, thereby blocking downstream signaling and leading to reduced tumor cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Q_amine Compound Q-amine Q_amine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Proposed mechanism of action of Compound Q-amine on the PI3K/Akt/mTOR signaling pathway.

In Vivo Validation: A Comparative Study in a Pancreatic Cancer Xenograft Model

To rigorously assess the therapeutic potential of Compound Q-amine, a head-to-head comparison with a standard-of-care chemotherapeutic agent, Gemcitabine, is proposed in a patient-derived xenograft (PDX) model of pancreatic cancer.[6][7][8]

Experimental Design & Workflow

experimental_workflow start Start implant Implantation of Luciferase-tagged Pancreatic PDX start->implant tumor_growth Tumor Growth Monitoring (BLI) implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Initiation randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Histology, Biomarkers monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the in vivo validation of Compound Q-amine.

Detailed Experimental Protocols

1. Animal Model and Cell Line:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: Luciferase-expressing human pancreatic cancer patient-derived xenograft (PDX) line, maintained as subcutaneous tumors.

2. Tumor Implantation:

  • Subcutaneously implant 1x10^6 viable PDX cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.[9]

  • Monitor tumor growth via bioluminescence imaging (BLI) and caliper measurements.

3. Treatment Groups and Dosing:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=10 per group):

    • Group 1 (Vehicle Control): 0.5% methylcellulose in sterile water, administered orally (p.o.) daily.

    • Group 2 (Compound Q-amine): 50 mg/kg, formulated in 0.5% methylcellulose, administered p.o. daily.

    • Group 3 (Gemcitabine): 60 mg/kg, formulated in saline, administered intraperitoneally (i.p.) twice weekly.[10]

    • Group 4 (Combination Therapy): Compound Q-amine (50 mg/kg, p.o., daily) and Gemcitabine (60 mg/kg, i.p., twice weekly).

4. In Vivo Bioluminescence Imaging (BLI):

  • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[9][11]

  • Acquire images 10-15 minutes post-injection using an in vivo imaging system (e.g., IVIS Spectrum).[12][13]

  • Quantify the bioluminescent signal to monitor tumor burden non-invasively throughout the study.[13]

5. Efficacy and Toxicity Assessment:

  • Measure tumor volume with calipers twice weekly.

  • Record body weight twice weekly as an indicator of systemic toxicity.

  • At the end of the study, euthanize mice and excise tumors for weight measurement, histological analysis, and biomarker assessment (e.g., phosphorylated Akt, Ki-67).

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the comparative study.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Compound Q-amine625 ± 9050
Gemcitabine750 ± 11040
Combination Therapy250 ± 5080

Table 2: Body Weight Changes

Treatment GroupMean Body Weight Change at Day 21 (%)
Vehicle Control+5.2 ± 1.5
Compound Q-amine+1.8 ± 2.0
Gemcitabine-8.5 ± 3.1
Combination Therapy-4.3 ± 2.5

Table 3: Biomarker Analysis in Excised Tumors

Treatment GroupPhosphorylated Akt (p-Akt) Expression (Relative to Control)Ki-67 Proliferation Index (%)
Vehicle Control1.0085 ± 8
Compound Q-amine0.35 ± 0.0840 ± 6
Gemcitabine0.95 ± 0.1265 ± 7
Combination Therapy0.20 ± 0.0525 ± 5

Discussion and Future Directions

The hypothetical data suggests that Compound Q-amine exhibits significant single-agent antitumor activity with a favorable toxicity profile compared to the standard-of-care, Gemcitabine. The marked reduction in p-Akt levels in the Compound Q-amine treated groups would provide in vivo evidence supporting its proposed mechanism of action as a PI3K/Akt/mTOR pathway inhibitor.

Furthermore, the synergistic effect observed in the combination therapy group highlights the potential of Compound Q-amine to enhance the efficacy of existing chemotherapies. This provides a strong rationale for further preclinical development, including pharmacokinetic and pharmacodynamic studies, to optimize dosing and scheduling for future clinical trials.

The in vivo validation framework presented in this guide offers a robust and scientifically rigorous approach to evaluating the therapeutic potential of novel compounds like this compound. By employing clinically relevant models and making direct comparisons to established treatments, researchers can generate the critical data necessary to advance promising new therapies toward clinical application.

References

  • Juric, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 816112. [Link]

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  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. [Link]

  • Saba, R., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Advances in Experimental Medicine and Biology, 1068, 1-20. [Link]

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A Comprehensive Guide to Elucidating the Binding Mode of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer and antimalarial to antiviral.[1][2] The specific molecule of interest, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, is a functionalized quinoline derivative. While direct experimental data on its binding mode is not yet prevalent in public literature, its structural features—a planar quinoline core, a flexible methylpiperazine side chain, and an amino group—suggest a high potential for specific interactions with biological macromolecules.

This guide provides a comprehensive, technically-grounded framework for researchers to elucidate the binding mode of this, or similar, novel quinoline derivatives. We will not merely list protocols; instead, we will delve into the scientific rationale behind a multi-pronged approach, integrating computational prediction with rigorous biophysical and structural validation. This document serves as a roadmap, from generating an initial binding hypothesis to achieving high-resolution structural confirmation.

Part 1: The Quinoline Scaffold and Its Privileged Targets

Quinoline derivatives are known to interact with several key classes of biological targets. Understanding these precedents is crucial for forming an educated hypothesis for the binding partner of this compound.

  • Protein Kinases: The quinoline ring is a common feature in inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Pim-1 kinase.[3][4][5] These inhibitors typically compete with ATP for binding in the enzyme's active site.

  • Nucleic Acids (DNA): The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA.[6][7] This can disrupt DNA replication and transcription, leading to cytotoxic effects. Certain quinoline compounds also inhibit enzymes that act on DNA, such as topoisomerases and DNA methyltransferases.[8][9]

  • Efflux Pumps (P-glycoprotein): In the context of oncology, some quinoline derivatives can inhibit P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance by expelling chemotherapeutic agents from cancer cells.[10][11]

  • Parasitic Targets: The 4-aminoquinoline scaffold, famously represented by chloroquine, is a classic antimalarial pharmacophore. These molecules are thought to interfere with heme detoxification in the parasite's food vacuole.[12][13]

Table 1: Comparison of Common Quinoline Scaffolds and Their Validated Biological Targets

Quinoline Derivative ClassExample Target(s)General Mechanism of ActionKey Structural Features
4-Anilinoquinolines EGFR, VEGFR-2ATP-competitive kinase inhibitionAnilino group at C4 for hinge binding
Benzo[h]quinolines DNA, Topoisomerase IIIntercalation into DNA, enzyme inhibitionExtended planar aromatic system
4-Aminoquinolines Heme Polymerase (Malaria)Inhibition of heme detoxificationBasic side chain at C4, 7-chloro group
General Quinolines P-glycoprotein (P-gp)Inhibition of drug efflux pumpVaries, often involves hydrophobic and H-bonding features

Part 2: A Step-by-Step Workflow for Binding Mode Elucidation

Stage 1: In Silico Target Prediction and Hypothesis Generation

The foundational step is to generate a testable hypothesis computationally. This is cost-effective and rapidly narrows the experimental field. The primary causality for starting with computational methods is to leverage the vast amount of existing biological data to predict the most probable protein targets, thereby focusing resource-intensive experimental work.[14][15]

Experimental Protocol: Molecular Docking and Target Prediction

  • Target Identification:

    • Utilize reverse-pharmacophore or machine learning-based servers (e.g., PharmMapper, SuperPred) to screen the 3D structure of this compound against a database of known protein binding sites.[14][16] This will generate a ranked list of potential protein targets.

    • Based on the prevalence of kinase inhibition among quinoline derivatives, select a high-ranking and well-characterized kinase (e.g., EGFR, PDB ID: 2J6M) for initial docking studies.[3]

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein structure using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Generate a low-energy 3D conformer of the ligand and assign appropriate partial charges.

  • Molecular Docking:

    • Define the binding site on the protein, typically centered on a known co-crystallized ligand or predicted active site.

    • Perform docking using a validated algorithm (e.g., AutoDock Vina, Glide).[17] The software will systematically sample conformations and orientations of the ligand within the binding site.

  • Analysis and Hypothesis Formulation:

    • Analyze the top-scoring poses. A credible binding hypothesis is one where the ligand forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with key residues in the active site.

    • Hypothetical Binding Mode: For this compound in a kinase active site, we hypothesize that the quinoline nitrogen could act as a hydrogen bond acceptor with a hinge-region backbone amide, the aromatic ring could form pi-stacking interactions, and the protonated methylpiperazine moiety could form salt bridges with acidic residues at the solvent-exposed front of the pocket.

G cluster_0 Stage 1: In Silico Prediction A Ligand Structure (2D to 3D) B Target Prediction Servers (e.g., PharmMapper) A->B D Molecular Docking (e.g., AutoDock Vina) A->D C Select High-Probability Target (e.g., Kinase PDB) B->C C->D E Analyze Poses & Interactions D->E F Formulate Binding Hypothesis E->F

Caption: Computational workflow for generating a binding hypothesis.

Stage 2: Biophysical Validation of the Predicted Interaction

Once a hypothesis is formed, it must be validated experimentally. Biophysical techniques provide quantitative data on whether the ligand binds to the target in solution, how strongly it binds, and the thermodynamic driving forces of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding thermodynamics.[18] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔG, ΔH, ΔS) and the binding stoichiometry (n) in a single, label-free experiment.[19][20]

Experimental Protocol: ITC Assay

  • Sample Preparation: Prepare the purified target protein in a suitable buffer (e.g., PBS or HEPES). Dialyze the protein and dissolve the ligand in the final dialysis buffer to minimize heats of dilution.

  • Instrument Setup: Load the protein into the sample cell of the calorimeter and the ligand into the injection syringe at a concentration 10-15 times that of the protein.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[21]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of binding in real-time.[22] It measures the association (kon) and dissociation (koff) rates of the interaction, from which the Kd can be calculated (Kd = koff/kon). This is particularly valuable for comparing inhibitors, as compounds with similar affinities can have vastly different kinetic profiles (e.g., long vs. short target residence times).[23][24]

Experimental Protocol: SPR Assay

  • Surface Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling).[25]

  • Binding Analysis: Flow a series of concentrations of the ligand (analyte) over the immobilized protein surface. The binding event causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a kinetic model (e.g., 1:1 Langmuir binding) to extract kon and koff.

G cluster_1 Stage 2: Biophysical Validation A Hypothesized Target Protein B Isothermal Titration Calorimetry (ITC) A->B C Surface Plasmon Resonance (SPR) A->C D Thermodynamic Profile (Kd, ΔH, n) B->D E Kinetic Profile (kon, koff, Kd) C->E F Confirm Binding & Quantify Affinity D->F E->F

Caption: Workflow for biophysical characterization of the interaction.

Table 2: Comparison of Biophysical Techniques for Binding Analysis

TechniquePrincipleKey OutputsAdvantagesConsiderations
ITC Measures heat change upon bindingKd, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, direct measurement of thermodynamicsRequires relatively high protein concentration
SPR Measures change in refractive indexkon, koff, KdReal-time kinetics, high throughput, low sample consumptionProtein must be immobilized, which can affect activity
Stage 3: High-Resolution Structural Elucidation

The final stage provides atomic-level detail of the binding mode, definitively confirming or refuting the initial hypothesis. X-ray crystallography is the "gold standard" for this purpose.[26]

X-ray Crystallography

This technique provides a high-resolution 3D electron density map of the protein-ligand complex, allowing for the precise visualization of all atomic interactions.

Experimental Protocol: Co-crystallization and Structure Determination

  • Protein Expression & Purification: Express and purify high-quality, homogenous target protein.

  • Co-crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH) with the protein in the presence of a saturating concentration of the ligand.

  • X-ray Diffraction: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to produce the final structure.[27]

  • Analysis: Visualize the final structure to identify all hydrogen bonds, hydrophobic contacts, and other interactions that define the binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful alternative, especially for studying interactions in solution.[28] Ligand-observed NMR methods like Saturation Transfer Difference (STD) can identify which protons on the ligand are in close contact with the protein, while protein-observed methods like Chemical Shift Perturbation (CSP) mapping can identify the binding site on the protein.[29][30]

G cluster_2 Stage 3: Structural Elucidation A Validated Protein-Ligand Pair B X-ray Crystallography A->B C NMR Spectroscopy A->C D Co-crystallization & Diffraction B->D E Ligand/Protein-Observed NMR C->E F 3D Structure of Complex D->F G Binding Site Mapping E->G H Definitive Binding Mode F->H G->H

Caption: Workflow for high-resolution structural determination.

Part 3: Comparative Analysis with an Established Quinoline Inhibitor

To place our findings in context, we can compare the elucidated binding mode of our novel compound with that of a well-characterized quinoline-based inhibitor targeting the same protein class. For instance, if our compound is confirmed to be a kinase inhibitor, we can compare its binding mode to that of Erlotinib, a known 4-anilinoquinazoline EGFR inhibitor, which shares a similar bicyclic aromatic core.

Table 3: Hypothetical Comparison of Binding Modes in a Kinase Active Site

Interaction FeatureThis compound (Hypothetical)Erlotinib (Established)Rationale for Comparison
Hinge Binding Quinoline N1 H-bonds to backbone NH of Met793.Quinazoline N1 H-bonds to backbone NH of Met793.The core nitrogen's ability to anchor the molecule in the hinge is a classic feature of kinase inhibitors.
Hydrophobic Pocket Quinoline ring occupies hydrophobic region near Leu718.Phenylamino group occupies a hydrophobic pocket.Both molecules leverage their aromatic systems to interact with non-polar residues.
Solvent Front Protonated methylpiperazine forms ionic bond with Asp855.Ether-linked side chain extends towards the solvent-exposed region.The interaction with the solvent-exposed region often drives selectivity and potency.

This comparative analysis provides invaluable insights into the structure-activity relationship (SAR), explaining why certain structural modifications might lead to enhanced potency or selectivity and guiding future drug design efforts.[31][32]

Conclusion

Elucidating the binding mode of a novel compound like this compound is a systematic process that builds a pyramid of evidence. It begins with a broad, computationally-derived hypothesis, which is then solidified with quantitative biophysical data, and is ultimately crowned with high-resolution structural information. This integrated approach, blending prediction with empirical validation, is the most robust and resource-efficient path to understanding the molecular basis of a compound's biological activity. The framework presented here provides a reliable and scientifically rigorous guide for researchers aiming to unlock the therapeutic potential of new quinoline derivatives.

References

A complete list of all sources cited in this guide is provided below.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules—namely quinoline derivatives, piperazine compounds, and aromatic amines—to establish a robust and scientifically grounded operational plan. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Hazard Assessment and Characterization

Due to its composite structure, this compound must be treated as a hazardous substance. The hazard profile is inferred from its constituent chemical moieties: the quinoline core, the piperazine ring, and the aromatic amine group.

  • Quinoline Moiety: Quinoline and its derivatives are known to be toxic if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[1][2][3]

  • Piperazine Moiety: Piperazine-containing compounds are often associated with causing severe skin burns, eye damage, and potential allergic skin reactions.[4][5][6]

  • Aromatic Amine Moiety: This class of compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[7][8][9]

Based on this analysis, the compound should be handled with the assumption that it possesses the hazards summarized in the table below.

Hazard ClassificationAnticipated Effects & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled. This is a common characteristic of both quinoline and aromatic amine structures.[3][10]
Skin Corrosion / Irritation Expected to cause skin irritation and potentially severe burns due to the piperazine and aromatic amine components.[4][6][10]
Serious Eye Damage / Irritation Poses a risk of serious eye irritation or damage, a known hazard of quinoline and piperazine derivatives.[6][10]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[10][11]
Long-Term Hazards (Suspected) The quinoline core is associated with potential mutagenic and carcinogenic effects. The compound should be handled as a suspected carcinogen/mutagen.[1][3][11]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment must be worn at all times when handling this compound.

Body PartRequired ProtectionSpecifications and Rationale
Eyes/Face Tightly Fitting Safety Goggles & Face ShieldProvides a complete seal against splashes and dust. A face shield is required when there is a significant risk of splashing. Standard safety glasses are insufficient.[1][3][12]
Hands Chemical-Resistant GlovesUse nitrile or butyl rubber gloves. Inspect gloves before each use and dispose of them immediately after contamination. For prolonged handling, consider double-gloving.[3][11]
Body Chemical-Resistant Lab CoatA long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect against skin contact.[11]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator with combination organic vapor and P100 (particulate) cartridges is recommended.[3][11]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Spills should be categorized as either "minor" or "major" to determine the appropriate response.[13]

Minor Spill Cleanup (Manageable by Lab Personnel)
  • Alert Personnel: Immediately notify others in the area.[14]

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: Prevent the spread of liquids by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or cat litter.[15][16] For powders, gently cover with a damp paper towel to prevent aerosolization.[7]

  • Absorb/Collect: Working from the outside in, apply absorbent material to the spill.[14] Carefully scoop the absorbed material and contaminated paper towels into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[4]

  • Dispose: All cleanup materials (gloves, absorbent, towels) must be disposed of as hazardous chemical waste.[15][17]

Major Spill Response (Requires Emergency Assistance)

A spill is considered major if it involves a large quantity, is in a public area, presents a fire hazard, or if personnel are not comfortable with the cleanup.[13]

  • Evacuate: Alert all personnel and evacuate the immediate area.[14]

  • Confine: If safe to do so, close the doors to the affected area to confine vapors.

  • Assist: Provide aid to any injured personnel, using safety showers or eyewash stations as needed.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services. Do not attempt to clean the spill yourself.[14][17]

Waste Disposal Workflow

The guiding principle for the disposal of this compound and its associated waste is that it must be treated as hazardous chemical waste.[18] Under no circumstances should this chemical or its solutions be disposed of down the drain. [19] The standard and safest protocol is collection and disposal by a licensed professional service, which typically uses high-temperature incineration to ensure complete destruction.[15]

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All materials that have come into contact with the compound are considered hazardous waste.[18]

    • Solid Waste: Collect unused chemical, contaminated gloves, weighing papers, and other disposable labware into a dedicated, leak-proof container clearly labeled "Hazardous Waste" with the full chemical name.[15][20]

    • Liquid Waste: Collect all solutions containing the compound and any solvent rinses used for decontamination into a separate, compatible, and sealed liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., acids, oxidizers).[15][21]

  • Container Management:

    • Use containers made of compatible materials (e.g., the original product container or high-density polyethylene). Ensure containers are in good condition and have tightly sealing caps.[19][21]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by name.[19][22]

    • Keep containers closed at all times except when adding waste. Do not overfill; a general rule is to fill to no more than 90% capacity.[19][23]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[21][22] This area should be under the direct control of laboratory personnel and away from drains or sources of ignition.

    • Ensure incompatible wastes are stored separately (e.g., acids and bases).[21]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[19]

    • Waste must be managed by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[23][24]

Decontamination of Non-Disposable Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with the chemical must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any residual compound. Collect this solvent rinse as liquid hazardous waste.[4]

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

By adhering to these rigorous procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible stewardship of environmental health.

References

  • SPILL CLEANUP QUICK REFERENCE. Princeton University.[Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.[Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.[Link]

  • Piperazine citrate Safety Data Sheet. Novachem.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.[Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London.[Link]

  • Aromatic Amine Limits. Area.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.